Iridium hexafluoride
Description
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Properties
CAS No. |
7783-75-7 |
|---|---|
Molecular Formula |
F6Ir-6 |
Molecular Weight |
306.21 g/mol |
IUPAC Name |
iridium;hexafluoride |
InChI |
InChI=1S/6FH.Ir/h6*1H;/p-6 |
InChI Key |
ZOFKEMZPFZLTIB-UHFFFAOYSA-H |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Ir] |
physical_description |
Golden-yellow solid; Highly hygroscopic; [Merck Index] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Iridium Hexafluoride from Iridium Metal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of iridium hexafluoride (IrF₆) from iridium metal. The document details the underlying chemistry, experimental protocols, and physical properties of this highly reactive compound, intended for a scientific audience.
Introduction
Iridium hexafluoride (IrF₆) is a yellow crystalline solid and one of the seventeen known binary hexafluorides.[1] It is a notable compound as it represents one of the few instances of iridium in the +6 oxidation state.[1] With a melting point of 44 °C and a boiling point of 53.6 °C, IrF₆ is volatile and must be handled with care.[1] Its powerful oxidizing properties make it of interest in various chemical applications, although its thermal instability requires specific handling and storage conditions.[1][2]
Synthesis Methodology: Direct Fluorination
The primary and most direct method for synthesizing iridium hexafluoride is the reaction of pure iridium metal with an excess of elemental fluorine gas.[1]
Chemical Equation:
Ir(s) + 3 F₂(g) → IrF₆(g)
This reaction is typically conducted at elevated temperatures to overcome the activation energy, given iridium's notable resistance to chemical attack.[3]
Experimental Protocol
A detailed experimental procedure for the direct fluorination of iridium metal is outlined below. This protocol is based on established methods and requires specialized equipment due to the corrosive and toxic nature of the reactants and products.
Materials and Equipment:
-
High-purity iridium metal powder or sponge
-
Elemental fluorine (F₂) gas
-
A reaction vessel made of a corrosion-resistant material (e.g., nickel or Monel alloy)
-
A tube furnace capable of reaching at least 300 °C
-
A cold trap (e.g., a U-tube) cooled with a suitable refrigerant (e.g., liquid nitrogen)
-
Gas flow controllers and pressure gauges
-
A vacuum line for evacuating the system
-
Appropriate personal protective equipment (PPE) for handling fluorine and hexafluorides
Procedure:
-
Preparation of the Apparatus: The reaction vessel containing the iridium metal is placed within the tube furnace. The entire system is assembled and checked for leaks.
-
Evacuation: The system is evacuated to remove any residual air and moisture, which could react with the fluorine gas and the product.
-
Heating: The iridium metal is heated to the reaction temperature of 300 °C under vacuum.[1]
-
Introduction of Fluorine: A controlled flow of excess elemental fluorine gas is introduced into the reaction vessel. The pressure is carefully monitored.
-
Reaction: The iridium metal reacts directly with the fluorine gas to form gaseous iridium hexafluoride.[1]
-
Product Collection: The gaseous IrF₆ product is passed through a cold trap cooled with a refrigerant. Due to its thermal instability, the IrF₆ must be frozen out of the gaseous reaction mixture to prevent it from dissociating back into its constituent elements.[1]
-
Purification: The collected solid IrF₆ can be further purified by fractional distillation under vacuum if necessary.
-
System Passivation: After the reaction is complete, the fluorine flow is stopped, and the system is carefully purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted fluorine.
Quantitative Data
The physical and chemical properties of iridium hexafluoride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | IrF₆ | [1] |
| Molar Mass | 306.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Density | 5.11 g/cm³ (at -140 °C) | [1][2] |
| Melting Point | 44 °C (111 °F; 317 K) | [1] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | [1] |
| Molecular Geometry | Octahedral (Oₕ) | [2] |
| Ir–F Bond Length | 1.833 Å | [1][2] |
| Crystal Structure | Orthorhombic (Pnma space group) | [1][2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process for iridium hexafluoride.
Caption: Workflow for the synthesis of Iridium Hexafluoride.
Safety and Handling
Iridium hexafluoride is a highly reactive and corrosive compound. It reacts with water and is a strong fluorinating agent.[4] Due to its high toxicity and the hazardous nature of fluorine gas, all experimental work must be conducted in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Alternative Synthetic Approaches
While direct fluorination is the most common method, other approaches for the fluorination of iridium have been explored. For instance, oxidative fluorination using tetrafluoridobromates(III) of alkali metals in molten salt or bromine trifluoride solutions has been investigated as a method to transform iridium metal into a soluble fluorinated derivative, K₂IrF₆.[5] Additionally, studies involving the reaction of laser-ablated iridium atoms with fluorine under cryogenic matrix-isolation conditions have been used to synthesize and study various iridium fluoride (B91410) species, including IrF₆.[6][7] These methods are typically employed for mechanistic studies or the synthesis of small quantities for spectroscopic analysis.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Iridium - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Molecular Geometry of Gaseous Iridium Hexafluoride (IrF₆)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of gaseous Iridium Hexafluoride (IrF₆), a compound notable for its high reactivity and dense structure. This document synthesizes experimental data and theoretical models to offer a detailed understanding of its structural parameters, vibrational dynamics, and the subtle electronic effects that define its molecular architecture.
Molecular Structure and Symmetry
Gaseous Iridium Hexafluoride (IrF₆) adopts a highly symmetric octahedral molecular geometry, belonging to the Oₕ point group.[1][2] This structure features a central iridium atom bonded to six fluorine atoms, with all Ir-F bonds being equivalent in length and all F-Ir-F bond angles being 90° or 180°.
The determination of this geometry is primarily based on gas-phase electron diffraction (GED) studies, which provide direct insight into the spatial arrangement of atoms in the gaseous state, free from intermolecular forces present in solid or liquid phases.
Quantitative Geometric Parameters
The precise structural parameters of gaseous IrF₆ have been determined experimentally. The key quantitative data are summarized in the table below.
| Parameter | Value | Experimental Method | Reference |
| Ir-F Bond Length (rₐ) | 1.833 Å | Gas-Phase Electron Diffraction | [2] |
| F-Ir-F Bond Angles | 90° and 180° | Inferred from Oₕ Symmetry | [1] |
The Jahn-Teller Effect in IrF₆
The electronic configuration of the central iridium atom in IrF₆ (a 5d³ system) results in a degenerate electronic ground state (Γ₈). According to the Jahn-Teller theorem, non-linear molecules in a degenerate electronic state are unstable and will distort to a lower symmetry, thereby removing the degeneracy. For an octahedral molecule like IrF₆, this would typically lead to a distortion to a D₄h symmetry, with four equatorial bonds of one length and two axial bonds of a different length.
However, extensive experimental studies, including gas-phase electron diffraction and vibrational spectroscopy, have shown that if a Jahn-Teller distortion exists in gaseous IrF₆, it is exceedingly small and not definitively resolved by these techniques.[1] Theoretical calculations have suggested that a D₄h structure is slightly more stable, but the energy difference is minimal.[1] The subtlety or absence of a significant Jahn-Teller effect is attributed to the strong spin-orbit coupling in this heavy metal hexafluoride.
Diagram: Idealized vs. Jahn-Teller Distorted Geometry of IrF₆
Caption: Comparison of the ideal octahedral geometry and a potential Jahn-Teller distorted D₄h geometry for IrF₆.
Vibrational Spectroscopy of Gaseous IrF₆
The vibrational modes of IrF₆ are crucial for understanding its dynamics and confirming its geometry. For an octahedral molecule, there are six fundamental vibrational modes, which are classified by their symmetry and activity in infrared (IR) and Raman spectroscopy.
| Mode | Symmetry | Description | Activity | Wavenumber (cm⁻¹) | Reference |
| ν₁ | a₁g | Symmetric Stretch | Raman | ~690 | [1] |
| ν₂ | e₉ | Asymmetric Stretch | Raman | 651 | [1] |
| ν₃ | f₁ᵤ | Asymmetric Stretch | IR | 720 | [1] |
| ν₄ | f₁ᵤ | Bending | IR | Not Observed | [1] |
| ν₅ | f₂₉ | Bending | Raman | Not Observed | [1] |
| ν₆ | f₂ᵤ | Bending | Inactive | Not Observed | [1] |
Note: Not all fundamental modes have been directly observed experimentally for the gaseous phase.
Experimental Protocols
The primary method for determining the molecular geometry of gaseous IrF₆ is gas-phase electron diffraction (GED). Due to the corrosive nature of IrF₆, specialized handling and equipment are necessary.
Experimental Protocol for Gas-Phase Electron Diffraction of IrF₆
-
Sample Preparation and Handling:
-
Iridium hexafluoride is synthesized by the direct reaction of iridium metal with an excess of fluorine gas at elevated temperatures (e.g., 300°C).[2]
-
The product is highly reactive and moisture-sensitive, requiring handling in a vacuum line or a dry, inert atmosphere (e.g., dry nitrogen or argon).
-
The sample is transferred to a corrosion-resistant sample holder, typically made of Monel or stainless steel.
-
-
Introduction into the Diffraction Apparatus:
-
The sample holder is connected to the inlet system of the electron diffraction apparatus.
-
The sample is heated to a temperature sufficient to achieve a suitable vapor pressure for the experiment.
-
The gaseous IrF₆ is effused through a fine nozzle into the diffraction chamber, which is maintained at a high vacuum (e.g., 10⁻⁷ mbar).
-
-
Electron Beam Interaction and Scattering:
-
A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the gas jet perpendicularly.
-
The electrons are scattered by the molecules of IrF₆.
-
-
Detection of Scattered Electrons:
-
The scattered electrons produce a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or imaging plate).
-
A rotating sector is placed in front of the detector to compensate for the steep decline in scattering intensity with increasing scattering angle.
-
-
Data Analysis:
-
The diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.
-
The experimental scattering intensities are converted to a molecular scattering function.
-
A theoretical molecular scattering function is calculated based on a model of the molecule's geometry (bond lengths, angles, and vibrational amplitudes).
-
The parameters of the theoretical model are refined by a least-squares fitting procedure to match the experimental data, yielding the final molecular structure.
-
Diagram: Workflow for Gas-Phase Electron Diffraction of IrF₆
Caption: A simplified workflow diagram for determining the molecular structure of IrF₆ using gas-phase electron diffraction.
Conclusion
The molecular geometry of gaseous Iridium Hexafluoride is definitively established as octahedral with an Ir-F bond length of 1.833 Å. While theoretical considerations suggest the possibility of a Jahn-Teller distortion, experimental evidence indicates that any such effect is minimal in the gas phase. The structural and vibrational data presented in this guide provide a robust foundation for researchers and professionals working with this and related compounds.
References
Vibrational Spectra of Matrix-Isolated Iridium Hexafluoride (IrF₆): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vibrational spectra of matrix-isolated Iridium Hexafluoride (IrF₆). It is intended to be a comprehensive resource for researchers and scientists working with this compound, particularly in fields where understanding its molecular structure and behavior at low temperatures is crucial.
Introduction
Iridium hexafluoride (IrF₆) is a yellow crystalline solid and one of the seventeen known binary hexafluorides.[1] It is a highly reactive and thermally unstable compound, necessitating specialized handling techniques for its study.[1] Matrix isolation is a powerful experimental technique that allows for the spectroscopic investigation of reactive or unstable species by trapping them in an inert solid matrix at cryogenic temperatures. This guide focuses on the vibrational spectroscopic data obtained for IrF₆ using this method.
The IrF₆ molecule possesses an octahedral geometry (Oₕ point group), which dictates its vibrational modes.[1] Understanding these vibrational frequencies provides critical insights into the molecular structure, bonding, and interactions with the surrounding matrix environment.
Quantitative Vibrational Data
The infrared (IR) active vibrational modes of IrF₆ have been characterized in different inert gas matrices. The frequencies of these modes are sensitive to the matrix material, a phenomenon known as the matrix effect. The following table summarizes the key quantitative data from matrix isolation infrared spectroscopy studies.
| Matrix Material | Temperature (K) | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Neon (Ne) | 6 | ν₃ (T₁ᵤ) | 722.8, 720.6, 718.1 | [2] |
| Argon (Ar) | 6 | ν₃ (T₁ᵤ) | 719.3, 716.0 | [2][3] |
Note: The splitting of the ν₃ band is attributed to matrix site effects, where the isolated IrF₆ molecules occupy slightly different environments within the solid matrix.
Experimental Protocols
The study of matrix-isolated IrF₆ involves a series of precise experimental steps, from the synthesis of the compound to its spectroscopic analysis.
Synthesis of Iridium Hexafluoride (IrF₆)
Iridium hexafluoride is synthesized by the direct reaction of iridium metal with an excess of elemental fluorine gas.[1]
-
Reaction: Ir(s) + 3F₂(g) → IrF₆(g)
-
Conditions: The reaction is typically carried out in a stainless-steel autoclave at a temperature of 300 °C.[4]
-
Purification: Due to its thermal instability, the gaseous IrF₆ product must be quickly frozen out of the reaction mixture to prevent dissociation.[1] The product is then further purified by long pumping to remove any volatile impurities.[4]
Matrix Isolation Infrared Spectroscopy
The matrix isolation technique involves co-depositing the gaseous IrF₆ with a large excess of an inert matrix gas onto a cryogenic surface.
-
Matrix Gas Preparation: A mixture of IrF₆ and the matrix gas (e.g., neon or argon) is prepared with a typical ratio of 1:1000 to ensure effective isolation of individual IrF₆ molecules.
-
Deposition: The gas mixture is slowly deposited onto a cold window (e.g., CsI for IR spectroscopy) maintained at a cryogenic temperature (typically around 5-6 K) by a closed-cycle helium cryostat.[2][5][6]
-
Spectroscopic Measurement: Once the matrix is formed, infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7] The spectra provide information about the vibrational frequencies of the isolated IrF₆ molecules.[8][9]
In some experiments, laser ablation of metals in the presence of IrF₆ is used to generate and study related species like anions and ion pairs in the matrix.[5][10][11]
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the molecular vibrations of IrF₆.
Caption: Experimental Workflow for Matrix Isolation of IrF₆
Caption: Fundamental Vibrational Modes of Octahedral IrF₆
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Investigation of Isolated IrF5 -, IrF6 - Anions and M[IrF6] (M=Na, K, Rb, Cs) Ion Pairs by Matrix-Isolation Spectroscopy and Relativistic Quantum-Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Electron Affinity of Iridium Hexafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium hexafluoride (IrF₆), a yellow crystalline solid, is a highly reactive inorganic compound and a powerful oxidizing agent.[1][2] Its high electron affinity is a key parameter influencing its chemical behavior and potential applications, particularly in areas requiring strong electron acceptors. This technical guide provides a comprehensive overview of the electron affinity of iridium hexafluoride, detailing both theoretical and experimental determinations, outlining relevant experimental protocols, and illustrating key processes through workflow diagrams.
Electron Affinity of Iridium Hexafluoride
The electron affinity (EA) of a molecule is the energy released when an electron is added to a neutral molecule in the gaseous phase to form a negative ion. It is a critical measure of a substance's ability to act as an oxidizing agent. The determination of the electron affinity of iridium hexafluoride has been approached through both theoretical calculations and experimental measurements.
Quantitative Data Summary
The electron affinity of iridium hexafluoride has been determined through various methods, yielding a range of values. The table below summarizes the key quantitative data available in the literature.
| Method | Electron Affinity (eV) | Reference |
| Theoretical Calculation | 5.99 | High-level electronic structure calculations |
| Experimental Measurement | 6.50 ± 0.38 | Knudsen cell mass spectrometry |
| Experimental Measurement | >5.14 ± 0.50 | Collisional ionization |
Experimental Protocols
The experimental determination of the electron affinity of a highly reactive and volatile compound like iridium hexafluoride requires specialized techniques. The primary methods cited in the literature are Knudsen Effusion Mass Spectrometry and Collisional Ionization.
Synthesis of Iridium Hexafluoride
A prerequisite for any experimental determination is the synthesis and purification of iridium hexafluoride.
Procedure:
-
Reaction Setup: Iridium metal powder is placed in a reaction chamber, typically made of a corrosion-resistant material like nickel or Monel.
-
Fluorination: An excess of elemental fluorine gas (F₂) is passed over the iridium metal.[1]
-
Heating: The reaction chamber is heated to a temperature of 300 °C to initiate the reaction: Ir(s) + 3F₂(g) → IrF₆(g).[1]
-
Product Collection: The gaseous iridium hexafluoride product is thermally unstable and must be quickly condensed and collected in a cold trap, typically cooled with liquid nitrogen, to prevent its dissociation back into iridium and fluorine.[1]
-
Purification: The collected IrF₆ is purified by fractional sublimation to remove any unreacted starting materials or byproducts.
Synthesis workflow for iridium hexafluoride.
Knudsen Effusion Mass Spectrometry (KEMS)
This technique is used to study the thermodynamics of vaporization and can be adapted to determine electron affinities by analyzing the equilibrium between neutral molecules and their negative ions in the gas phase.
Generalized Protocol:
-
Sample Preparation: A small amount of purified iridium hexafluoride is placed within a Knudsen cell, which is a small, thermally stable container with a tiny orifice.
-
High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature. This causes the IrF₆ to vaporize and effuse through the orifice as a molecular beam.
-
Ionization: The effusing molecular beam enters the ion source of a mass spectrometer. To determine electron affinity, methods that generate negative ions are employed. This can involve surface ionization on a heated filament with a low work function or interaction with a beam of low-energy electrons.
-
Mass Analysis: The resulting neutral IrF₆ molecules and IrF₆⁻ ions are then analyzed by the mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Acquisition and Analysis: The relative intensities of the IrF₆ and IrF₆⁻ ion signals are measured as a function of temperature. The electron affinity is then calculated from the equilibrium constant of the ionization reaction using the van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the enthalpy of the reaction (which in this case is the electron affinity).
Workflow for electron affinity determination using KEMS.
Collisional Ionization
This method involves the collision of a beam of fast neutral atoms (e.g., alkali metals) with the target molecule (IrF₆). The resulting charge transfer reaction can be used to bracket the electron affinity of the target.
Generalized Protocol:
-
Reactant Beams: A beam of fast-moving, neutral alkali metal atoms (e.g., Cesium) is generated. A separate, well-collimated beam of iridium hexafluoride molecules is also produced.
-
Collision Chamber: The two beams are directed to intersect at a specific angle within a high-vacuum collision chamber.
-
Ion Formation: During the collision, a charge transfer reaction can occur: Cs + IrF₆ → Cs⁺ + IrF₆⁻. The threshold energy for this reaction is related to the ionization energy of the alkali metal and the electron affinity of the target molecule.
-
Ion Extraction and Analysis: The product ions (Cs⁺ and IrF₆⁻) are extracted from the collision region by an electric field and analyzed by a mass spectrometer.
-
Energy Dependence: The cross-section for the formation of IrF₆⁻ is measured as a function of the kinetic energy of the alkali metal beam. The onset of the ion signal provides information about the endoergicity or exoergicity of the reaction, which allows for the determination of a lower or upper limit for the electron affinity of IrF₆.
Workflow for electron affinity determination via collisional ionization.
Conclusion
The electron affinity of iridium hexafluoride is a fundamental property that underscores its potent oxidizing capabilities. Both theoretical and experimental studies have provided valuable insights into this parameter, with a consensus value in the range of 6.0-6.5 eV. The experimental determination of this value is challenging due to the compound's high reactivity and requires sophisticated techniques such as Knudsen Effusion Mass Spectrometry and Collisional Ionization. A thorough understanding of these experimental protocols is crucial for researchers working with or developing applications for this powerful hexafluoride. The data and methodologies presented in this guide are intended to support further research and development in fields where strong electron acceptors play a critical role.
References
Pioneering the Synthesis of a Highly Reactive Compound: The Discovery of Iridium Hexafluoride
A deep dive into the seminal work of Otto Ruff and J. Fischer, this technical guide illuminates the first successful synthesis of iridium hexafluoride in 1929. Addressed to researchers, scientists, and drug development professionals, this document details the early experimental protocols, presents the initial quantitative findings, and visualizes the logical workflow of this landmark achievement in inorganic chemistry.
The early 20th century was a period of intense investigation into the chemistry of the platinum group metals and the highly reactive element, fluorine. It was in this scientific landscape that German chemist Otto Ruff, alongside his colleague J. Fischer, undertook the challenge of synthesizing the highest fluoride (B91410) of iridium. Their work, published in 1929 in the "Zeitschrift für anorganische und allgemeine Chemie," marked the first instance of isolating and characterizing iridium hexafluoride (IrF₆), a compound that remains a subject of interest for its extreme reactivity and role in advancing the understanding of high oxidation state chemistry.[1]
Experimental Protocol: The Direct Fluorination of Iridium
The pioneering synthesis of iridium hexafluoride was achieved through the direct reaction of iridium metal with an excess of elemental fluorine at elevated temperatures. The following protocol is reconstructed from the descriptions provided in the historical literature and general knowledge of the experimental techniques available at the time.
Materials and Apparatus:
-
Iridium Metal: A finely divided powder to maximize the surface area for reaction. The purity of the metal was crucial for a clean reaction.
-
Fluorine Gas: Prepared by the electrolysis of potassium bifluoride (KHF₂) in anhydrous hydrogen fluoride, a method pioneered by Henri Moissan. The gas had to be scrupulously dried and purified to remove hydrogen fluoride, which could interfere with the reaction and corrode the apparatus.
-
Reaction Tube: A tube constructed from a material resistant to attack by fluorine at high temperatures. Platinum was the material of choice for its relative inertness.
-
Furnace: Capable of maintaining a consistent temperature of at least 300°C.
-
Condensation Trap: A U-shaped tube or a similar vessel that could be cooled with a refrigerant like liquid air to trap the volatile product.
Procedure:
-
Preparation of the Apparatus: The platinum reaction tube was thoroughly cleaned and dried to remove any contaminants. The iridium powder was placed inside the reaction tube. The entire apparatus was assembled and checked for leaks.
-
Purification of Fluorine: Fluorine gas from the electrolytic cell was passed through a series of traps to remove impurities. A common method involved passing the gas through sodium fluoride (NaF) pellets to absorb any residual hydrogen fluoride. The purified fluorine was then directed towards the reaction tube.
-
Reaction: The furnace was heated to approximately 300°C. A slow stream of purified fluorine gas was then passed over the heated iridium powder. The reaction is exothermic, and careful control of the fluorine flow rate and temperature was necessary to prevent overheating and potential damage to the apparatus. The direct combination of the elements proceeds as follows: Ir(s) + 3F₂(g) → IrF₆(g)
-
Product Collection: The gaseous iridium hexafluoride, being volatile, was carried out of the reaction tube by the fluorine stream. It was then passed through a condensation trap cooled with liquid air. The much lower boiling point of fluorine allowed it to pass through the trap, while the iridium hexafluoride solidified on the cold surfaces of the trap.
-
Purification of Iridium Hexafluoride: The crude product collected in the trap was purified by fractional distillation or sublimation under vacuum. This process helped to separate the iridium hexafluoride from any unreacted fluorine and less volatile iridium fluorides that may have formed.
Quantitative Data from Early Studies
The initial characterization of iridium hexafluoride by Ruff and Fischer provided the first quantitative data on its physical properties. These values were remarkably accurate for the time and laid the groundwork for future studies.
| Property | Reported Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 44 °C |
| Boiling Point | 53.6 °C |
| Molar Mass | ~306.2 g/mol (calculated) |
Analytical Methods of the Era
The characterization of a new, highly reactive compound like iridium hexafluoride in the 1920s was a significant challenge. The analytical techniques available were limited compared to modern spectroscopic methods.
-
Elemental Analysis: The empirical formula was likely confirmed by gravimetric analysis. A weighed sample of the compound would be decomposed, and the mass of the resulting iridium metal would be measured. The fluorine content would be determined by difference or by reacting the decomposition products with a suitable reagent to form a weighable precipitate.
-
Vapor Density Measurement: The molar mass of the gaseous compound was likely determined by measuring its vapor density, for example, using the Victor Meyer method. This would have provided crucial evidence for the molecular formula being IrF₆.
-
Melting and Boiling Point Determination: These fundamental physical constants were determined using standard techniques of the time, likely with the sample sealed in a glass capillary to prevent reaction with atmospheric moisture.
Logical Workflow of the Discovery
The process of discovering and characterizing iridium hexafluoride followed a logical progression of steps, from the preparation of the highly reactive starting material to the final analysis of the novel compound.
Caption: Logical workflow for the discovery of Iridium Hexafluoride.
Experimental Workflow Diagram
The experimental setup for the synthesis of iridium hexafluoride involved a continuous flow of reactants and the careful separation of the product.
Caption: Experimental workflow for the synthesis of Iridium Hexafluoride.
The pioneering work of Ruff and Fischer not only introduced a new and highly reactive inorganic compound but also showcased the remarkable experimental skills required to work with elemental fluorine in the early 20th century. Their findings opened a new chapter in the chemistry of the platinum group metals and continue to be of fundamental importance in the field of inorganic synthesis.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Iridium Hexafluoride (IrF₆)
For Researchers, Scientists, and Chemical Professionals
Executive Summary
Iridium hexafluoride (IrF₆) is a powerful fluorinating agent and one of the few compounds featuring iridium in the +6 oxidation state.[1] As a yellow crystalline solid with a low melting (44 °C) and boiling point (53.6 °C), its utility is intrinsically linked to its thermal characteristics.[1] This guide provides a comprehensive overview of the thermal stability and decomposition of IrF₆, consolidating available quantitative data, outlining experimental methodologies for its study, and detailing the decomposition pathway. IrF₆ is known to be thermally unstable, readily decomposing into iridium pentafluoride (IrF₅) and fluorine gas. This document serves as a critical resource for professionals handling this highly reactive compound.
Thermal Stability and Decomposition Pathway
Iridium hexafluoride is characterized by its limited thermal stability. During its synthesis, which involves the direct fluorination of iridium metal at 300 °C, the product must be rapidly cooled and isolated to prevent dissociation.[1] This inherent instability dictates its handling and storage procedures.
The primary thermal decomposition route for IrF₆ is the loss of a fluorine atom or molecule to form lower iridium fluorides. The principal and most stable of these decomposition products is iridium(V) fluoride (B91410) (IrF₅).[2] The controlled thermal decomposition of IrF₆ is a recognized method for the synthesis of IrF₅.[2]
The decomposition can be represented by the following reaction:
IrF₆(g) → IrF₅(g) + F(g) or 2IrF₆(g) → 2IrF₅(g) + F₂(g)
Further decomposition to lower fluorides such as IrF₄, IrF₃, and IrF₂ has been observed under photo-initiated conditions at cryogenic temperatures, suggesting a stepwise defluorination process.[3] While not strictly thermal decomposition, this provides insight into the potential subsequent decomposition products under energetic conditions.
Quantitative Thermodynamic Data
Precise experimental values for the decomposition temperature of IrF₆ under standard conditions are not widely reported in the literature. However, computational studies have provided valuable thermochemical data regarding its stability. The calculated reaction enthalpies for two primary decomposition pathways of IrF₆ are presented in Table 1.
| Decomposition Reaction | Reaction Enthalpy (ΔH) at 0 K (kJ/mol) |
| Homolytic Bond Cleavage: IrF₆ → IrF₅ + F | 238.1 |
| Fluorine Elimination: IrF₆ → IrF₄ + F₂ | 232.2 |
| Data sourced from computational studies.[3] |
These positive enthalpy values indicate that the decomposition reactions are endothermic.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Iridium Hexafluoride and its primary decomposition product, Iridium Pentafluoride, is provided in Table 2 for comparative analysis.
| Property | Iridium Hexafluoride (IrF₆) | Iridium Pentafluoride (IrF₅) |
| Molar Mass | 306.22 g/mol [1] | 287.209 g/mol |
| Appearance | Yellow crystalline solid[1] | Yellow solid |
| Melting Point | 44 °C (317 K)[1] | 104.5 °C (377.6 K) |
| Boiling Point | 53.6 °C (326.8 K)[1] | - |
| Molecular Geometry | Octahedral (Oₕ)[1] | Tetrameric (Ir₄F₂₀) in solid state, with octahedral Ir centers |
| Solubility | Soluble in HF[1] | - |
| CAS Number | 7783-75-7[1] | 14568-19-5 |
Experimental Protocols
Suggested Experimental Workflow for Thermal Decomposition Analysis
This hypothetical workflow is based on matrix isolation spectroscopy, a technique used to study reactive species.
-
Sample Preparation:
-
Synthesize IrF₆ by passing fluorine gas over iridium metal powder at 300 °C in a nickel or Monel reactor.
-
Purify the volatile IrF₆ by trap-to-trap distillation under vacuum, collecting the product in a cold trap (e.g., liquid nitrogen).
-
-
Matrix Isolation:
-
Prepare a gaseous mixture of IrF₆ highly diluted in an inert gas (e.g., Argon or Neon).
-
Deposit this mixture onto a cryogenic window (e.g., CsI or BaF₂) cooled to approximately 6 K. This traps individual IrF₆ molecules in an inert solid matrix, preventing intermolecular interactions.
-
-
Controlled Heating and Spectroscopic Analysis:
-
Slowly and controllably heat the cryogenic window using a resistive heater.
-
Monitor the sample using infrared (IR) and UV-Vis spectroscopy at regular temperature intervals.
-
The disappearance of IrF₆ vibrational and electronic absorption bands and the concurrent appearance of new bands corresponding to IrF₅ and other potential decomposition products will indicate the temperature range of decomposition.
-
-
Data Analysis:
-
Assign the observed spectral features to specific molecular species (IrF₆, IrF₅, etc.) with the aid of quantum-chemical calculations.
-
Analyze the temperature-dependent spectral data to determine the onset and completion temperatures of decomposition.
-
Visualizations
Decomposition Pathway of Iridium Hexafluoride
The following diagram illustrates the stepwise decomposition of IrF₆ to lower iridium fluorides.
Experimental Workflow for Decomposition Study
This diagram outlines the major steps in an experimental setup to study the decomposition of IrF₆.
Handling and Safety Precautions
Iridium hexafluoride is a highly reactive and corrosive substance. Proper handling procedures are paramount to ensure safety.
-
Materials Compatibility: All apparatus should be constructed from materials resistant to fluorine and hydrogen fluoride, such as nickel, Monel, or passivated stainless steel. Polytetrafluoroethylene (PTFE) and other fluoropolymers are suitable for gaskets and valve packings.
-
Inert Atmosphere: Operations should be conducted in a dry, inert atmosphere (e.g., nitrogen or argon) within a glovebox or using a vacuum line to prevent hydrolysis with atmospheric moisture, which would produce highly corrosive hydrofluoric acid (HF).
-
Personal Protective Equipment (PPE): A full suite of PPE is required, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and full-face protection (face shield and safety goggles).
-
Ventilation: All work must be performed in a well-ventilated fume hood designed for handling highly corrosive materials.
-
Storage: IrF₆ should be stored in appropriate fluorinated polymer or passivated metal containers at low temperatures to minimize decomposition.
Conclusion
Iridium hexafluoride exhibits significant thermal instability, readily decomposing to iridium pentafluoride. While a precise decomposition temperature remains to be definitively established through extensive experimental studies, computational data provides a quantitative basis for understanding its endothermic decomposition. The study of IrF₆ decomposition requires specialized equipment and stringent safety protocols due to its high reactivity. The information and methodologies presented in this guide offer a foundational understanding for researchers and scientists working with this challenging but important inorganic compound.
References
Unveiling the Enigmatic Electronic Structure and Bonding of Iridium Hexafluoride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iridium hexafluoride (IrF₆), a volatile, yellow crystalline solid, stands as a fascinating subject in inorganic chemistry due to its complex electronic structure and the pronounced influence of relativistic effects. As one of the few compounds featuring iridium in its +6 oxidation state, a thorough understanding of its bonding is crucial for advancing the chemistry of heavy elements.[1] This technical guide provides a comprehensive overview of the electronic structure and bonding in IrF₆, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying theoretical frameworks.
Molecular Geometry and Bond Parameters
Iridium hexafluoride possesses an octahedral molecular geometry (Oₕ point group), as confirmed by experimental studies.[1] This high degree of symmetry dictates that all iridium-fluorine bonds are equivalent.
| Parameter | Value | Source |
| Ir-F Bond Length | 1.833 Å | [1] |
| F-Ir-F Bond Angle | 90° | Inferred from Oₕ symmetry |
Spectroscopic Properties and Vibrational Analysis
The vibrational modes of IrF₆ have been characterized using infrared (IR) and Raman spectroscopy. The observed frequencies are assigned to the fundamental vibrational modes of an octahedral XY₆ molecule.
| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Activity |
| ν₁ (symmetric stretch) | a₁g | 702 | Raman |
| ν₂ (symmetric stretch) | e_g | 645 | Raman |
| ν₃ (antisymmetric stretch) | t₁u | 720 | IR |
| ν₄ (antisymmetric bend) | t₁u | 276 | IR |
| ν₅ (antisymmetric bend) | t₂g | 267 | Raman |
| ν₆ (antisymmetric bend) | t₂u | 206 | Inactive |
Source: NIST Chemistry WebBook[2]
Ionization Energy and Electron Affinity
The energy required to remove an electron (ionization energy) and the energy released upon gaining an electron (electron affinity) are fundamental electronic properties.
| Property | Value (eV) | Source |
| First Ionization Energy of Iridium | 8.967 | [3] |
| Electron Affinity of IrF₆ | 6.50 ± 0.38 | [4][5] |
| Electron Affinity of IrF₆ | >5.14 ± 0.50 | [4] |
Experimental Protocols
Synthesis of Iridium Hexafluoride
Iridium hexafluoride is synthesized through the direct reaction of iridium metal with an excess of fluorine gas at elevated temperatures.
Methodology:
-
Iridium metal powder is placed in a reaction vessel, typically made of a corrosion-resistant material like nickel or Monel.
-
The vessel is heated to approximately 300 °C.
-
An excess of fluorine gas (F₂) is passed over the heated iridium metal.
-
The gaseous IrF₆ product is thermally unstable and must be quickly condensed and collected in a cold trap to prevent its dissociation back into the elements.[1]
Matrix Isolation Infrared Spectroscopy
This technique is employed to study the vibrational properties of highly reactive or unstable molecules like IrF₆ by trapping them in an inert solid matrix at cryogenic temperatures.
Methodology:
-
A gaseous mixture of IrF₆ diluted in an inert gas (e.g., neon or argon) is prepared.
-
This mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) maintained at a very low temperature (typically around 4-12 K).
-
The IrF₆ molecules are trapped and isolated within the solid inert gas matrix, preventing intermolecular interactions.
-
An infrared spectrometer is used to record the vibrational spectrum of the isolated IrF₆ molecules.[6][7][8][9]
Relativistic Density Functional Theory (DFT) Calculations
Due to the high atomic number of iridium, relativistic effects significantly influence its electronic structure. Computational methods must account for these effects to accurately model the properties of IrF₆.
Methodology:
-
Geometry Optimization: The molecular geometry of IrF₆ is optimized to find the lowest energy structure. This is typically performed using a functional like PBE0 with a basis set such as def2-TZVPP, often including dispersion corrections (e.g., D3).[10]
-
Relativistic Corrections: Scalar relativistic effects are incorporated using methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. For a more complete picture, spin-orbit coupling (SOC) is also included, often through a two-component or four-component relativistic Hamiltonian.[11][12][13]
-
Property Calculations: Once a reliable geometry and electronic structure are obtained, various properties such as vibrational frequencies, ionization energies, and electron affinities can be calculated and compared with experimental data.
Visualizing the Electronic Structure and Methodologies
To better understand the complex interplay of orbitals and the computational approaches used to study them, the following diagrams are provided.
Caption: Molecular orbital diagram for an octahedral complex like IrF₆.
Caption: Influence of relativistic effects on atomic orbital energies.
Caption: Workflow for relativistic DFT calculations on IrF₆.
Conclusion
The electronic structure and bonding in iridium hexafluoride are governed by a delicate interplay of its octahedral symmetry and significant relativistic effects. The high oxidation state of iridium and the strong electronegativity of fluorine lead to a highly covalent yet polar bonding scenario. Accurate theoretical descriptions necessitate the inclusion of scalar relativistic effects and spin-orbit coupling, which have a profound impact on the molecular orbital energies and, consequently, the molecule's properties. The experimental data from spectroscopic techniques provide crucial benchmarks for validating and refining these computational models. A comprehensive understanding of IrF₆ not only deepens our knowledge of heavy element chemistry but also provides a foundation for the rational design of new materials and catalysts.
References
- 1. youtube.com [youtube.com]
- 2. iridium hexafluoride [webbook.nist.gov]
- 3. Iridium - Wikipedia [en.wikipedia.org]
- 4. iridium hexafluoride [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Isolated IrF5 -, IrF6 - Anions and M[IrF6] (M=Na, K, Rb, Cs) Ion Pairs by Matrix-Isolation Spectroscopy and Relativistic Quantum-Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 10. researchgate.net [researchgate.net]
- 11. www1.lasalle.edu [www1.lasalle.edu]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. itp.uni-frankfurt.de [itp.uni-frankfurt.de]
Iridium Hexafluoride (CAS No. 7783-75-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Iridium Hexafluoride (IrF₆), a highly reactive and volatile inorganic compound with the CAS number 7783-75-7. This document consolidates critical information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and its key applications, with a focus on data presentation and procedural detail to support advanced research and development.
Core Chemical and Physical Data
Iridium hexafluoride is a yellow crystalline solid under standard conditions and is recognized as a powerful fluorinating agent.[1][2] It is one of the few compounds where iridium exists in the +6 oxidation state.[1][3] The compound is highly reactive and requires special handling precautions.[2]
| Property | Value | Reference(s) |
| Molecular Formula | IrF₆ | [2] |
| Molecular Weight | 306.21 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 44 °C (111 °F; 317 K) | [1] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | [1] |
| Density | 5.11 g/cm³ (solid at -140 °C) | [1] |
| Molecular Geometry | Octahedral (Oₕ) | [1] |
| Ir–F Bond Length | 1.833 Å | [1] |
| Solubility | Soluble in HF, decomposes in water | [1][3] |
| Vapor Pressure | 922 mmHg at 25°C | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of Iridium Hexafluoride are crucial for its safe and effective use in a research setting.
Synthesis and Purification of Iridium Hexafluoride
The primary method for synthesizing Iridium Hexafluoride is through the direct fluorination of iridium metal.
Materials:
-
Iridium metal powder
-
Fluorine gas (excess)
-
Stainless-steel autoclave
-
Fluoroplastic (PFA) tube
-
Liquid nitrogen
Protocol:
-
Place the iridium metal powder in a stainless-steel autoclave.
-
Introduce an excess of fluorine gas into the autoclave.
-
Heat the autoclave to 300 °C for approximately 8 hours.[4]
-
The gaseous Iridium Hexafluoride product is thermally unstable and must be frozen out of the reaction mixture to prevent dissociation.[1]
-
Collect the condensed IrF₆ in a PFA tube cooled with liquid nitrogen.[4]
-
For further purification, subject the collected product to long pumping to remove any volatile impurities.[4]
-
The purity of the final product should be monitored by IR spectroscopy.[4]
Handling and Storage
Due to its high reactivity and volatility, stringent safety measures are necessary for handling and storing Iridium Hexafluoride.
Protocol:
-
All handling should be conducted in a well-ventilated fume hood or a glove box with an inert atmosphere.
-
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.
-
Store Iridium Hexafluoride in fluoroplastic (PFA) tubes or pre-passivated nickel containers.[4][5]
-
For experimental use, a controllable flux of the material can be achieved by cooling the storage container with a slush bath.
-
Ensure all storage containers are securely sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Spectroscopic Characterization: Matrix-Isolation IR and UV-Vis Spectroscopy
This protocol describes the characterization of Iridium Hexafluoride and its photodecomposition products using matrix-isolation spectroscopy at cryogenic temperatures.
Materials:
-
Purified Iridium Hexafluoride
-
Neon or Argon gas
-
Cryostat with a cold gold mirror (6 K)
-
IR spectrometer
-
UV-Vis spectrometer
-
UV light sources (e.g., λ=365 nm and 278 nm)
Protocol:
-
Prepare a gaseous mixture of Iridium Hexafluoride in an excess of the noble gas (Neon or Argon).
-
Deposit the gas mixture onto the cold gold mirror of the cryostat, maintained at 6 K, to form an inert matrix.[4]
-
Record the baseline IR and UV-Vis spectra of the matrix-isolated IrF₆.[4]
-
To study its photochemistry, irradiate the matrix with a UV light source (e.g., 365 nm).[4]
-
Record the IR and UV-Vis spectra of the photoproducts. The primary photoproducts at this wavelength are Iridium Pentafluoride (IrF₅) and Iridium Trifluoride (IrF₃).[4]
-
Further irradiate the matrix with a shorter wavelength UV light source (e.g., 278 nm) to induce further decomposition.[4]
-
Record the final IR and UV-Vis spectra to identify subsequent photoproducts such as Iridium Tetrafluoride (IrF₄) and Iridium Difluoride (IrF₂).[4]
Visualized Workflows and Pathways
To further elucidate the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis and purification of Iridium Hexafluoride.
Caption: Experimental workflow for matrix-isolation spectroscopy of IrF₆.
Applications in Research and Industry
Iridium Hexafluoride serves as a key material in several advanced technological fields.
-
Material Science: It is utilized as a precursor for creating thin films and coatings with unique properties through fluorination processes.[2] This can enhance the performance of materials in specific applications.[2]
-
Chemical Vapor Deposition (CVD): IrF₆ is a precursor for the CVD of iridium thin films, which are important for applications in microelectronics due to their high resistance to corrosion and stability at high temperatures.[6][7]
-
Chemical Synthesis: Its high reactivity makes it a potent fluorinating agent for the synthesis of various fluorine-containing compounds.[2]
-
Nuclear Industry: Due to its high volatility, Iridium Hexafluoride can be used in the removal of volatile fission products from reactor cores, contributing to the safety of nuclear operations.[2]
-
Research and Development: It is employed in research to study the properties of fluorine and its interactions with other elements, which can lead to the discovery of new materials and compounds.[2]
Caption: Key applications of Iridium Hexafluoride.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. Cas 7783-75-7,iridium hexafluoride | lookchem [lookchem.com]
- 3. Iridium - Wikipedia [en.wikipedia.org]
- 4. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
Introduction to Iridium and its Oxidation States
An In-depth Technical Guide on the Oxidation State of Iridium in IrF₆ Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the iridium hexafluoride (IrF₆) compound, with a specific focus on the +6 oxidation state of iridium. It covers the synthesis, properties, reactivity, and spectroscopic characterization of this unique inorganic compound.
Iridium (Ir) is a dense, corrosion-resistant transition metal belonging to the platinum group. It is known to exhibit a wide range of oxidation states in its compounds, from -3 to as high as +9.[1][2][3] The most common oxidation states for iridium are +1, +2, +3, and +4.[1][2] The +6 oxidation state is relatively rare, making iridium hexafluoride (IrF₆) a compound of significant interest for studying the electronic structure and reactivity of high-valent iridium.[1][4]
Iridium Hexafluoride (IrF₆): A Compound with Iridium in the +6 Oxidation State
Iridium hexafluoride, also known as iridium(VI) fluoride (B91410), is a binary compound of iridium and fluorine.[4] It is one of the seventeen known binary hexafluorides and is a key example of a compound containing iridium in the +6 oxidation state.[4]
Physical and Chemical Properties
IrF₆ is a yellow crystalline solid at room temperature.[4][5] It is highly volatile, melting at 44 °C and boiling at 53.6 °C.[4][5] It is soluble in hydrogen fluoride (HF).[4] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Iridium Hexafluoride (IrF₆)
| Property | Value | Reference(s) |
| Chemical Formula | IrF₆ | [4] |
| Molar Mass | 306.22 g/mol | [4] |
| Appearance | Yellow crystalline solid | [4][5] |
| Density | 5.11 g/mL | [4] |
| Melting Point | 44 °C (111 °F; 317 K) | [4][5] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | [4][5] |
| Solubility | Soluble in HF | [4] |
Molecular and Crystal Structure
In the gaseous state, IrF₆ possesses an octahedral molecular geometry, consistent with other hexafluoride compounds.[1] The solid-state structure, determined at -140 °C, is orthorhombic with the space group Pnma.[4] The lattice parameters for the unit cell, which contains four discrete IrF₆ molecules, are detailed in Table 2.
Table 2: Crystallographic Data for Iridium Hexafluoride (IrF₆) at -140 °C
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pnma | [4] |
| Lattice Constant a | 9.411 Å | [4] |
| Lattice Constant b | 8.547 Å | [4] |
| Lattice Constant c | 4.952 Å | [4] |
| Formula Units per Unit Cell (Z) | 4 | [4] |
Experimental Protocols
Synthesis of Iridium Hexafluoride (IrF₆)
The primary method for the synthesis of IrF₆ is the direct fluorination of metallic iridium.[4]
Experimental Protocol:
-
Reactants: High-purity iridium metal powder and an excess of elemental fluorine (F₂) gas.
-
Apparatus: A reaction vessel resistant to fluorine gas at high temperatures, such as a nickel or Monel reactor. The system should include a method for introducing and controlling the flow of fluorine gas and a cold trap for collecting the product.
-
Procedure:
-
Place the iridium metal powder in the reactor.
-
Heat the reactor to 300 °C.
-
Introduce a stream of excess fluorine gas over the heated iridium metal. The reaction is as follows: Ir(s) + 3F₂(g) → IrF₆(g)[4]
-
The product, IrF₆, is a gas at this temperature. It is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense and collect it as a solid. This step is crucial as IrF₆ is thermally unstable and must be quickly frozen out of the reaction mixture to prevent its dissociation.[4]
-
-
Purification: The collected IrF₆ can be purified by fractional distillation or sublimation under vacuum.
Caption: Figure 1: Experimental Workflow for the Synthesis of IrF₆.
Reactivity and Handling of IrF₆
Iridium hexafluoride is a highly reactive and corrosive compound.[6][7] It is a strong oxidizing agent.
-
Thermal Instability: IrF₆ is thermally unstable and can dissociate if not handled at low temperatures.[4]
-
Reaction with Water: It decomposes in water.[1]
-
Reduction Reactions: IrF₆ can be reduced to lower iridium fluorides. For instance, controlled decomposition or reaction with reducing agents like silicon powder or hydrogen gas in anhydrous HF can yield iridium(V) fluoride (IrF₅).[8]
-
Reaction with Xenon: It reacts with xenon gas at elevated temperatures to form the compound XeF⁺[IrF₆]⁻.[9]
Caption: Figure 2: Key Reactions of Iridium Hexafluoride.
Spectroscopic and Analytical Characterization
Various spectroscopic techniques are employed to characterize IrF₆ and confirm the +6 oxidation state of iridium.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful tool for determining the structure of molecules like IrF₆. For a molecule with octahedral (Oₕ) symmetry, specific vibrational modes are active in either infrared (IR) or Raman spectroscopy, while some are inactive in both. The analysis of these spectra can confirm the octahedral structure. Studies have been conducted to investigate a potential Jahn-Teller effect in IrF₆, which would arise from its degenerate electronic ground state and result in a distortion from perfect octahedral symmetry.[10][11]
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the electronic structure and local coordination environment of the absorbing atom.[12][13]
-
X-ray Absorption Near-Edge Structure (XANES): The XANES region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the iridium atom.[14] The energy of the absorption edge for iridium in IrF₆ would be characteristic of the Ir(VI) oxidation state.
-
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic structure, including bond distances and coordination numbers of the neighboring fluorine atoms.[14]
General Experimental Protocol for XAS:
-
Sample Preparation: Due to the reactive and volatile nature of IrF₆, samples must be handled in a controlled environment (e.g., a glovebox) and contained in a sealed, corrosion-resistant cell with X-ray transparent windows. The sample is typically cooled to cryogenic temperatures to reduce its vapor pressure and prevent decomposition.
-
Data Acquisition: The sample is placed in the path of a tunable, monochromatic X-ray beam from a synchrotron source. The X-ray absorption is measured as the energy of the beam is scanned across the iridium L-edge or K-edge. Data can be collected in transmission or fluorescence mode.[13]
-
Data Analysis: The resulting spectrum is analyzed to extract the XANES and EXAFS information. The edge energy in the XANES spectrum is correlated with the oxidation state, while the EXAFS oscillations are modeled to determine structural parameters like the Ir-F bond length.
Mössbauer Spectroscopy
While ¹⁹³Ir Mössbauer spectroscopy is a valuable technique for probing the chemical environment of iridium nuclei, its application to IrF₆ is not as commonly reported as for other iridium oxidation states like Ir(I) and Ir(III).[15][16] This technique provides information on the isomer shift and quadrupole splitting, which are sensitive to the oxidation state and local symmetry of the iridium atom.
Conclusion
Iridium hexafluoride is a significant compound for inorganic chemistry, serving as a prime example of iridium in the less common +6 oxidation state. Its synthesis via direct fluorination, while straightforward in principle, requires careful control of conditions due to the product's thermal instability. The octahedral structure and high reactivity of IrF₆ make it an interesting subject for both experimental and theoretical studies. Advanced spectroscopic techniques, particularly X-ray absorption spectroscopy, are crucial for unequivocally determining the oxidation state and local structure of iridium in this and other high-valent compounds. The data and protocols presented in this guide offer a foundational understanding for researchers working with or interested in the chemistry of high-oxidation-state transition metal fluorides.
References
- 1. Iridium - Wikipedia [en.wikipedia.org]
- 2. Iridium compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 5. WebElements Periodic Table » Iridium » iridium hexafluoride [winter.group.shef.ac.uk]
- 6. chembk.com [chembk.com]
- 7. WebElements Periodic Table » Iridium » reactions of elements [webelements.com]
- 8. Iridium(V) fluoride - Wikipedia [en.wikipedia.org]
- 9. Reactions of xenon with iridium- and Osmiumhexafluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray absorption spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 15. researchgate.net [researchgate.net]
- 16. Mössbauer spectroscopy of iridium compounds. Part I. Some iridium-(III) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unveiling the Orthorhombic Crystal Structure of Iridium Hexafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the orthorhombic crystal structure of Iridium Hexafluoride (IrF6). The information presented herein is compiled from crystallographic databases and foundational research articles, offering a core understanding for professionals in research and development. This document details the crystallographic data, experimental methodologies for its determination, and a visual representation of the experimental workflow.
Crystallographic Data of Orthorhombic IrF6
Iridium hexafluoride, at low temperatures, adopts an orthorhombic crystal structure. The solid structure was determined to belong to the space group Pnma.[1] This crystallographic system is characterized by three unequal axes at right angles. The structure is composed of discrete IrF6 molecules.[1]
Below are the detailed crystallographic parameters for orthorhombic IrF6, as sourced from the Materials Project database.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Parameters | a = 4.93 Å |
| b = 8.50 Å | |
| c = 9.30 Å | |
| α = β = γ = 90° | |
| Unit Cell Volume | 389.75 ų |
| Formula Units (Z) | 4 |
| Calculated Density | 5.22 g/cm³ |
Table 1: Crystallographic Data for Orthorhombic IrF6.
The asymmetric unit of the orthorhombic cell contains one iridium atom and three crystallographically independent fluorine atoms. The iridium atom is octahedrally coordinated to six fluorine atoms, forming the IrF6 molecule.
| Atom | Wyckoff Position | x | y | z |
| Ir | 4c | 0.59015 | 0.25000 | 0.87288 |
| F1 | 4c | 0.21477 | 0.25000 | 0.49035 |
| F2 | 4c | 0.60450 | 0.25000 | 0.25534 |
| F3 | 8d | 0.24754 | 0.59555 | 0.51280 |
| F4 | 8d | 0.93409 | 0.90471 | 0.74133 |
Table 2: Fractional Atomic Coordinates for Orthorhombic IrF6.
The Ir-F bond lengths in the solid-state orthorhombic structure are all approximately 1.86 Å. This is slightly longer than the gas-phase Ir-F bond length of 1.833 Å, a difference attributable to intermolecular forces in the solid state.
Experimental Protocol for Crystal Structure Determination
The determination of the orthorhombic crystal structure of IrF6 was achieved through low-temperature X-ray diffraction studies. The following protocol is based on the methodology described by Siegel and Northrop in their 1966 paper, which first reported this structure.
1. Sample Preparation:
-
High-purity Iridium Hexafluoride gas was used as the starting material.
-
The gaseous IrF6 was condensed directly onto a glass capillary fiber which was maintained at a low temperature. This in-situ crystallization is necessary due to the high volatility and reactivity of IrF6.
2. Low-Temperature X-ray Diffraction:
-
A low-temperature X-ray diffraction camera was employed to maintain the crystalline state of the sample during data collection. The temperature was held at approximately -140 °C.
-
Copper Kα (CuKα) radiation was used as the X-ray source.
-
The diffraction patterns were recorded on photographic film or a suitable detector.
3. Data Analysis and Structure Refinement:
-
The positions of the diffraction spots were measured to determine the unit cell parameters.
-
The systematic absences in the diffraction pattern were analyzed to identify the space group as Pnma.
-
The structure was determined to be isostructural with that of Uranium Hexafluoride (UF6).
-
The atomic coordinates were refined using least-squares methods to best fit the observed diffraction intensities.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of a volatile compound like IrF6 using low-temperature X-ray diffraction.
References
Theoretical Calculations of Iridium Hexafluoride (IrF₆) Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium hexafluoride (IrF₆) is a highly reactive and volatile compound that presents significant challenges for experimental characterization. As a member of the 5d transition metal hexafluorides, its properties are heavily influenced by relativistic effects, including strong spin-orbit coupling. Consequently, theoretical and computational chemistry play a crucial role in understanding its electronic structure, molecular geometry, vibrational dynamics, and thermochemistry. This guide provides a comprehensive overview of the theoretically calculated properties of IrF₆, detailing the computational methodologies employed and presenting key data in a structured format for researchers.
Molecular Geometry
Iridium hexafluoride possesses a highly symmetric octahedral (Oₕ) geometry. Theoretical calculations and experimental data consistently support this structure. The primary geometric parameter is the iridium-fluorine (Ir-F) bond length.
Data Presentation: Molecular Geometry of IrF₆
| Parameter | Theoretical Value (pm) | Method | Experimental Value (pm) | Method |
| Ir-F Bond Length | 183.2[1] | CCSD(T) | 183.9[1] | Gas-phase Electron Diffraction |
Electronic Structure and the Jahn-Teller Effect
The electronic ground state of IrF₆ is a subject of significant interest due to the open-shell d³ configuration of the Iridium(VI) center. In an octahedral ligand field, this configuration leads to a degenerate Γ₈ ground electronic state. According to the Jahn-Teller theorem, non-linear molecules with a degenerate electronic ground state are unstable and will distort to a lower symmetry to remove the degeneracy. However, for IrF₆, the Jahn-Teller effect is predicted to be very small, with a splitting of the vibronic energy levels of about 5 cm⁻¹. This is attributed to the strong spin-orbit coupling in this heavy element system, which can quench the Jahn-Teller distortion.
Vibrational Frequencies
The vibrational spectrum of IrF₆ provides key insights into its bonding and structure. Due to its octahedral symmetry, IrF₆ has six fundamental vibrational modes, of which some are Raman active, some are infrared (IR) active, and one is inactive in both.
Data Presentation: Vibrational Frequencies of IrF₆ (cm⁻¹)
| Mode | Symmetry | Type | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Method/Conditions |
| ν₁ | a₁g | Sym. Stretch | Not Available | 651 | Raman (in n-C₇F₁₆ solution) |
| ν₂ | e_g | Sym. Stretch | Not Available | Not Available | - |
| ν₃ | t₁u | Asym. Stretch | Not Available | 722.8, 720.6, 718.1[1] | IR (Neon Matrix) |
| 719.3, 716.0[1] | IR (Argon Matrix) | ||||
| 720 | IR (Vapor Phase) | ||||
| ν₄ | t₁u | Asym. Bend | Not Available | Not Available | - |
| ν₅ | t₂g | Asym. Bend | Not Available | Not Available | - |
| ν₆ | t₂u | Asym. Bend | Not Available | Not Available | Inactive |
Note: A comprehensive set of calculated vibrational frequencies for IrF₆ was not available in the reviewed literature. The provided experimental values are from matrix isolation and vapor phase studies.
Thermochemical Properties
High-level electronic structure calculations are essential for determining the thermochemical properties of IrF₆, such as its heat of formation and electron affinity. These values are critical for understanding its reactivity and stability.
Data Presentation: Thermochemical Properties of IrF₆
| Property | Calculated Value | Method |
| Heat of Formation (ΔH_f°) | -133.0 kcal/mol | High-level electronic structure calculations |
| Electron Affinity (EA) | 5.99 eV | High-level electronic structure calculations, including spin-orbit corrections |
Note: Calculated values for other thermochemical properties such as standard entropy (S°) and heat capacity (C_p) were not available in the reviewed literature.
Experimental and Computational Protocols
The theoretical investigation of IrF₆ requires sophisticated computational methods that can accurately account for electron correlation and relativistic effects, particularly spin-orbit coupling.
Computational Chemistry Methods
Relativistic Effects: Due to the high atomic number of iridium, relativistic effects are crucial for accurate predictions. Two-component and four-component relativistic methods are often employed.
-
Zeroth-Order Regular Approximation (ZORA): This is a two-component method that provides an efficient way to include scalar relativistic and spin-orbit coupling effects.
-
Dirac-Kohn-Sham (DKS): This is a four-component relativistic density functional theory (DFT) method that explicitly treats the Dirac equation.
Electron Correlation:
-
Density Functional Theory (DFT): A range of exchange-correlation functionals are used, with hybrid functionals often providing a good balance of accuracy and computational cost.
-
Coupled-Cluster Theory (CCSD(T)): This is a high-level ab initio method that provides very accurate results for electron correlation but is computationally expensive. It is often used as a benchmark for other methods.
-
Multi-reference Configuration Interaction (MRCI): This method is used when the electronic structure is not well-described by a single determinant, which can be the case for open-shell systems like IrF₆.
Basis Sets:
-
For iridium, relativistic effective core potentials (RECPs) are often used to replace the core electrons, reducing computational cost. These are typically used with valence basis sets of triple-zeta quality or higher, often augmented with polarization and diffuse functions (e.g., aug-cc-pVTZ-PP).
-
For fluorine, all-electron basis sets such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.
Matrix Isolation Spectroscopy
This experimental technique is used to trap reactive species like IrF₆ in an inert gas matrix (e.g., neon or argon) at cryogenic temperatures (around 6 K). This allows for the measurement of high-resolution IR spectra, minimizing intermolecular interactions and rotational broadening. The experimental setup typically involves the co-deposition of IrF₆ with a large excess of the noble gas onto a cold window, which is then analyzed by an FTIR spectrometer.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the theoretical calculation of IrF₆ properties.
References
A Technical Guide to the Discovery and History of Iridium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, synthesis, and characterization of iridium hexafluoride (IrF₆). It details the historical context of its synthesis, its key physicochemical properties, and the experimental methodologies that were foundational to its characterization.
Introduction
Iridium hexafluoride (IrF₆) is a yellow crystalline solid and one of the seventeen known binary hexafluorides.[1] It is a notable compound as it represents iridium in its rare +6 oxidation state.[1][2] As a highly reactive and powerful fluorinating agent, IrF₆ is of significant interest in inorganic synthesis and materials science.[3] Its synthesis and characterization were milestones in the exploration of high-oxidation-state chemistry, particularly within the platinum group metals.
The parent element, iridium, was discovered in 1803 by the British chemist Smithson Tennant in the acid-insoluble residues of platinum ores.[2][4] The name "iridium" is derived from the Greek goddess Iris, the personification of the rainbow, alluding to the vibrant and diverse colors of its salts.[2][4][5]
Discovery and Synthesis
The first synthesis of iridium hexafluoride is credited to the German chemist Otto Ruff and his colleague J. Fischer in 1929.[6][7] Ruff was a pioneer in the field of fluorine chemistry, having also been the first to isolate and describe uranium hexafluoride (UF₆).[8][9]
The synthesis was achieved through the direct reaction of iridium metal powder with an excess of elemental fluorine gas at elevated temperatures.[1][7] This method remains the primary route for producing IrF₆.
Experimental Protocol: Synthesis of Iridium Hexafluoride
The synthesis of iridium hexafluoride is performed by reacting iridium metal directly with an excess of fluorine gas at a temperature of 300 °C.[1][7]
-
Reactants:
-
Iridium metal (Ir), typically in powdered form to increase surface area.
-
Elemental fluorine gas (F₂).
-
-
Apparatus:
-
A reaction vessel capable of withstanding high temperatures and the corrosive nature of fluorine gas, such as a stainless-steel autoclave.[7]
-
A system for introducing and controlling the flow of fluorine gas.
-
A cold trap or condenser to collect the product.
-
-
Procedure:
-
Iridium metal powder is placed into the autoclave.
-
The system is purged to remove any atmospheric gases and moisture.
-
An excess of fluorine gas is introduced into the vessel.
-
The autoclave is heated to 300 °C to initiate the reaction: Ir + 3 F₂ → IrF₆.[1]
-
Iridium hexafluoride is thermally unstable and must be quickly frozen out of the gaseous reaction mixture to prevent its dissociation back into the elements.[1] This is typically achieved by passing the product stream through a trap cooled with liquid nitrogen.[7]
-
The collected IrF₆ can be further purified by vacuum sublimation to remove any unreacted starting materials or byproducts.[7]
-
Physicochemical Properties
Iridium hexafluoride is a volatile, yellow crystalline solid at room temperature.[1][2][10] It is highly reactive and hygroscopic.[11] A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Formula | IrF₆ |
| Molar Mass | 306.22 g/mol [1] |
| Appearance | Yellow crystalline solid[1][10] |
| Melting Point | 44 °C (111 °F; 317 K)[1][10] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K)[1] |
| Density (solid) | 5.11 g/cm³ (calculated from crystal structure data)[1] |
| Molecular Geometry | Octahedral (Oₕ point group) in the gas and liquid phase[1][10] |
| Ir–F Bond Length | 1.833 Å[1] |
| Crystal Structure (at -140 °C) | Orthorhombic, space group Pnma |
| Lattice Parameters (at -140 °C) | a = 9.411 Å, b = 8.547 Å, c = 4.952 Å |
Structural Characterization
The molecular structure of iridium hexafluoride was a subject of significant study to confirm its geometry. Early investigations relied on techniques that could probe the structure of molecules in the gas phase.
Experimental Protocol: Electron Diffraction
An electron diffraction investigation of several metal hexafluorides, including IrF₆, provided definitive evidence for its molecular structure.[12]
-
Objective: To determine the molecular geometry and interatomic distances of IrF₆ in the gas phase.
-
Apparatus: An electron diffraction instrument equipped with a sector-microphotometer for precise measurement of diffraction intensities.
-
Procedure:
-
A high-energy beam of electrons is directed through a vapor of iridium hexafluoride.
-
The electrons are scattered by the molecules, creating a diffraction pattern.
-
The resulting pattern of concentric rings is recorded on a photographic plate or detector.
-
The sector-microphotometer method is used to accurately measure the intensity of the scattered electrons as a function of the scattering angle.
-
Analysis of the diffraction pattern confirms a symmetrical octahedral structure for the IrF₆ molecule.[12]
-
From this data, the iridium-fluorine bond length was precisely calculated to be 1.830 Å (with an estimated error of ±0.008 Å), a value consistent with modern measurements of 1.833 Å.[1][12]
-
Further characterization has been performed using vibrational spectroscopy (Raman and infrared), which helps in understanding the vibrational modes of the octahedral molecule and the intermolecular forces in the solid state.[13][14]
Historical and Scientific Workflow
The discovery of iridium hexafluoride was built upon a century of foundational work in elemental discovery and the challenging field of fluorine chemistry.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. Iridium - Wikipedia [en.wikipedia.org]
- 3. Cas 7783-75-7,iridium hexafluoride | lookchem [lookchem.com]
- 4. briandcolwell.com [briandcolwell.com]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Otto Ruff - Wikipedia [it.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. WebElements Periodic Table » Iridium » iridium hexafluoride [webelements.com]
- 11. Iridium hexafluoride | F6Ir-6 | CID 3014587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Hydrolysis of Iridium Hexafluoride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental and quantitative data on the hydrolysis of iridium hexafluoride (IrF₆) is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-documented chemistry of analogous hexafluoride compounds, particularly uranium hexafluoride (UF₆), and outlines the experimental methodologies required to study this reaction.
Introduction
Iridium hexafluoride (IrF₆) is a highly reactive, volatile yellow crystalline solid, representing iridium in its highest known oxidation state of +6.[1] While metallic iridium is famously resistant to corrosion and does not react with water under normal conditions, its hexafluoride is expected to be highly susceptible to hydrolysis due to the high oxidation state of the iridium center and the polarity of the Ir-F bonds.[2][3] The hydrolysis reaction is anticipated to be vigorous, releasing corrosive hydrogen fluoride (B91410) (HF) gas.
Understanding the hydrolysis of IrF₆ is crucial for safe handling, storage, and for predicting its environmental fate and potential biological interactions. This guide will infer the probable reaction mechanism, products, and kinetics by analogy to the extensively studied hydrolysis of UF₆ and will detail the necessary experimental protocols for its investigation.
Proposed Hydrolysis Reaction Pathway
By analogy with the hydrolysis of UF₆, the reaction of IrF₆ with water is expected to proceed in a stepwise manner, ultimately leading to the formation of an iridium oxyfluoride or oxide and hydrogen fluoride.[4][5][6]
The overall proposed reaction is: IrF₆(g) + 3H₂O(g) → IrO₃(s) + 6HF(g)
However, the reaction likely proceeds through intermediate oxyfluoride species. A plausible stepwise mechanism, mirroring computational and experimental studies on UF₆, involves the formation of hydroxyfluoride and oxyfluoride intermediates.[6][7][8]
Proposed Stepwise Hydrolysis:
-
Initial Reaction: IrF₆ + H₂O → IrF₅(OH) + HF
-
Formation of Oxyfluoride: IrF₅(OH) → IrOF₄ + HF
-
Further Hydrolysis: IrOF₄ + H₂O → IrOF₃(OH) + HF
-
Final Product Formation: Subsequent steps would lead to further replacement of fluoride ligands with oxide and hydroxide (B78521) groups, ultimately forming a stable iridium oxide, likely IrO₂ or IrO₃, and additional HF. Iridium(IV) oxide (IrO₂) is a known stable oxide of iridium.[2]
The following diagram illustrates the proposed initial stages of the hydrolysis pathway.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Iridium » reactions of elements [webelements.com]
- 3. Iridium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. Uranium hexafluoride - Wikipedia [en.wikipedia.org]
- 5. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A theoretical investigation of the hydrolysis of uranium hexafluoride: the initiation mechanism and vibrational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Magnetic Properties of Iridium(VI) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium(VI) fluoride (B91410) (IrF₆), a powerful oxidizing agent and a key compound in the chemistry of platinum-group metals, exhibits distinct magnetic properties stemming from its unique electronic structure. As a hexacoordinate iridium compound in the +6 oxidation state, IrF₆ possesses a 5d³ electron configuration. This configuration, within an octahedral ligand field, dictates the paramagnetic nature of the molecule. This technical guide provides a comprehensive overview of the theoretical underpinnings of the magnetism of IrF₆, expected quantitative magnetic parameters, and detailed experimental protocols for their determination. The significant role of spin-orbit coupling in modulating the magnetic moment of this heavy element compound is also discussed.
Theoretical Basis of Magnetism in Iridium(VI) Fluoride
The magnetic properties of iridium(VI) fluoride are a direct consequence of the electron configuration of the central iridium ion and the geometry of the molecule.
1.1. Electronic Configuration and Unpaired Electrons
The iridium atom has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s². In iridium(VI) fluoride, iridium is in the +6 oxidation state, having lost six electrons. This results in an Ir⁶⁺ ion with a 5d³ electron configuration.[1]
In the octahedral geometry of the IrF₆ molecule, the five degenerate d-orbitals are split into two energy levels by the fluoride ligands: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²). According to Hund's rule, the three 5d electrons of the Ir⁶⁺ ion will singly occupy the three t₂g orbitals with parallel spins.
1.2. Paramagnetism
The presence of these three unpaired electrons means that iridium(VI) fluoride is inherently paramagnetic .[2][3] Paramagnetic materials are those that are attracted to an external magnetic field. This attraction is due to the alignment of the magnetic dipoles of the individual molecules with the applied field.
1.3. Spin-Only Magnetic Moment
The theoretical magnetic moment arising solely from the spin of the unpaired electrons (the "spin-only" magnetic moment, µs) can be calculated using the following formula:
µs = √[n(n+2)]
where 'n' is the number of unpaired electrons. For IrF₆, with n=3, the spin-only magnetic moment is:
µs = √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (µB)
1.4. The Influence of Spin-Orbit Coupling
Quantitative Magnetic Data
Despite the strong theoretical basis for its paramagnetism, specific experimental quantitative data for the magnetic susceptibility and effective magnetic moment of iridium(VI) fluoride are not prominently reported in readily accessible literature. The table below is structured to accommodate such data when it becomes available.
| Parameter | Symbol | Theoretical (Spin-Only) Value | Experimental Value |
| Molar Magnetic Susceptibility | χm | - | Not available |
| Effective Magnetic Moment | µeff | 3.87 µB | Not available |
Experimental Protocols for Magnetic Property Determination
The high reactivity, volatility (boiling point: 53.6 °C), and corrosiveness of iridium(VI) fluoride necessitate specialized experimental setups for the measurement of its magnetic properties.[1] Standard techniques like the Gouy, Faraday, or Evans methods must be adapted to handle such a sample safely and accurately.
3.1. Synthesis of Iridium(VI) Fluoride
A prerequisite for any magnetic measurement is the synthesis of the compound.
-
Reaction: Iridium hexafluoride is synthesized by the direct reaction of iridium metal with an excess of elemental fluorine gas at 300 °C.[1]
-
Ir(s) + 3F₂(g) → IrF₆(g)
-
-
Purification: The product is volatile and must be isolated from the reaction mixture by condensation in a cold trap to prevent thermal dissociation.[1]
3.2. Measurement of Magnetic Susceptibility
The following protocols describe established methods adapted for a volatile and corrosive fluoride.
3.2.1. Faraday Method (Adapted for Volatile Compounds)
The Faraday method is highly sensitive and suitable for small sample sizes. It measures the force exerted on a sample by a non-uniform magnetic field.
-
Apparatus:
-
A microbalance of high sensitivity.
-
An electromagnet with specially shaped pole pieces to create a region where H(dH/dz) is constant (where H is the magnetic field strength and dH/dz is the field gradient).
-
A sample container made of a corrosion-resistant material with a low magnetic susceptibility (e.g., a sealed quartz or Teflon tube).
-
A vacuum line and glovebox for sample handling.
-
-
Procedure:
-
The sample of IrF₆ is synthesized and purified in a vacuum line.
-
A small, known mass of IrF₆ is condensed into the pre-weighed sample tube under vacuum and the tube is sealed.
-
The sealed tube is suspended from the microbalance and positioned in the region of constant H(dH/dz) within the magnetic field.
-
The apparent mass of the sample is measured with the magnetic field off.
-
The magnetic field is turned on to a precisely known strength, and the new apparent mass is measured.
-
The force on the sample is determined from the change in apparent mass. This force is directly proportional to the mass magnetic susceptibility (χg) of the sample.
-
The molar magnetic susceptibility (χm) is calculated by multiplying χg by the molar mass of IrF₆.
-
3.2.2. Evans NMR Method (for Solutions)
The Evans method is a convenient technique for measuring the magnetic susceptibility of a substance in solution using an NMR spectrometer.
-
Apparatus:
-
A high-resolution NMR spectrometer.
-
Two concentric NMR tubes (or a coaxial insert).
-
A suitable inert solvent that can dissolve IrF₆ without reacting (e.g., anhydrous hydrogen fluoride or a perfluorinated solvent).
-
An inert reference compound with a sharp NMR signal (e.g., tetramethylsilane, TMS, if compatible, or another suitable standard).
-
-
Procedure:
-
An inert solvent containing a small amount of the reference compound is prepared.
-
This solution is split into two parts. One part is placed in the outer NMR tube.
-
A known concentration of IrF₆ is dissolved in the other part of the solution, which is then placed in the inner (coaxial) NMR tube.
-
The NMR spectrum (typically ¹H or ¹⁹F) is acquired. Two separate signals for the reference compound will be observed: one from the pure solvent and one from the solution containing the paramagnetic IrF₆.
-
The difference in the chemical shift (Δδ) between these two signals is measured.
-
The molar magnetic susceptibility (χm) is calculated using the Evans equation, which relates Δδ to the concentration of the paramagnetic substance, the spectrometer frequency, and the temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the magnetic properties of iridium(VI) fluoride.
Caption: Generalized workflow for determining the magnetic properties of IrF₆.
Conclusion
Iridium(VI) fluoride is a textbook example of a paramagnetic d-block metal compound. Its 5d³ electronic configuration in an octahedral field results in three unpaired electrons, giving a theoretical spin-only magnetic moment of 3.87 µB. The actual effective magnetic moment is expected to be modulated by significant spin-orbit coupling. While direct experimental data remains elusive in common literature, the theoretical framework is robust. The measurement of its magnetic properties is challenging due to its chemical reactivity and volatility but can be accomplished using modified standard techniques such as the Faraday or Evans methods within a controlled environment. Further research involving either theoretical calculations incorporating spin-orbit coupling or experimental measurements would be invaluable in providing a precise value for the magnetic moment of this highly reactive and important inorganic compound.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [1312.7411] Impact of spin-orbit coupling on the magnetism of Sr3MIrO6 (M = Ni, Co) [arxiv.org]
- 6. bose.res.in [bose.res.in]
- 7. Spin–orbit interaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Handling and Storage of Iridium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Iridium hexafluoride (IrF₆) is a highly reactive and corrosive inorganic compound, appearing as a yellow crystalline solid.[1][2] It is a powerful fluorinating agent utilized in chemical synthesis and materials science.[3] Due to its hazardous nature, strict adherence to handling and storage protocols is imperative to ensure the safety of laboratory personnel and the integrity of research experiments. These application notes provide detailed protocols for the safe handling and storage of iridium hexafluoride.
Chemical and Physical Properties
A thorough understanding of the properties of iridium hexafluoride is essential for its safe handling.
| Property | Value | Reference |
| Molecular Formula | IrF₆ | [1] |
| Molecular Weight | 306.21 g/mol | [4] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 44 °C (111 °F) | [1] |
| Boiling Point | 53.6 °C (128.5 °F) | [1] |
| Density | 5.11 g/cm³ | [1] |
| Solubility | Decomposes in water | [5][6] |
| Vapor Pressure | 922 mmHg at 25°C | [3] |
Hazard Identification and Safety Precautions
Iridium hexafluoride is classified as a corrosive material that can cause severe skin burns and eye damage.[4][7][8] It is also highly reactive and hygroscopic.[4][6]
Primary Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[5][7]
-
Highly Reactive: Reacts violently with water and many organic compounds.[5]
-
Toxicity: Exposure may cause irritation to the eyes, skin, and respiratory system.[5] See a summary of exposure limits below.
| Exposure Limit | Value | Reference |
| Permissible Exposure Limit (PEL) | 2.5 mg/m³ (as F) | [4] |
| Threshold Limit Value (TLV) | 2.5 mg/m³ (as F) | [4] |
Safety Precautions:
-
Always handle iridium hexafluoride in a well-ventilated area, preferably within a certified fume hood.[7][8]
-
Avoid all personal contact, including inhalation of dust or fumes.[7]
-
Do not allow the substance to come into contact with water or moisture.[6]
-
Keep away from incompatible materials such as strong oxidants and reductants.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling iridium hexafluoride to prevent exposure. The required level of protection may vary, but at a minimum should include:
| PPE Category | Specific Equipment | Standard/Reference |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | [7][9] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and a PVC apron. For significant exposure risks, a full chemical-resistant suit may be necessary. | [5][7][10] |
| Respiratory Protection | A full-face air-purifying respirator with appropriate cartridges for acid gases and fluorides. In situations with high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required. | [10][11] |
| Footwear | Chemical-resistant, steel-toed boots. | [10] |
Storage Protocols
Proper storage of iridium hexafluoride is critical to maintain its stability and prevent hazardous reactions.
-
Containers: Store in original, tightly sealed containers.[7] Containers should be corrosion-resistant.[8][12]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][7][8] The storage area should be locked to restrict access.[8][12]
-
Segregation: Store away from incompatible materials, including water, organic compounds, and combustible materials.[5][7]
-
Inspection: Regularly inspect containers for any signs of damage or leaks.[7]
Experimental Protocols: Safe Handling and Transfer
The following protocol outlines the steps for safely handling and transferring iridium hexafluoride in a laboratory setting.
Materials:
-
Iridium hexafluoride in a sealed container
-
Inert atmosphere glovebox or a certified fume hood
-
Dry, compatible glassware and transfer tools (e.g., stainless steel or nickel)
-
Appropriate PPE (as outlined in Section 3)
-
Spill kit for corrosive materials
Procedure:
-
Preparation:
-
Ensure the work area (fume hood or glovebox) is clean, dry, and free of any incompatible materials.
-
Verify that the ventilation system is functioning correctly.
-
Don all required PPE before beginning any work.
-
-
Inert Atmosphere Handling (Preferred Method):
-
If available, conduct all transfers inside an inert atmosphere glovebox (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.
-
Allow the iridium hexafluoride container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Carefully open the container and use clean, dry tools to transfer the required amount of the solid to a pre-weighed, dry reaction vessel.
-
Securely seal both the original container and the reaction vessel before removing them from the glovebox.
-
-
Fume Hood Handling (Alternative Method):
-
If a glovebox is not available, perform the transfer in a certified fume hood with a high flow rate.
-
Work with the smallest practical quantities.
-
Minimize the time the container is open to the atmosphere.
-
Use a steady stream of inert gas (e.g., argon or nitrogen) directed over the opening of the container during transfer to minimize exposure to moist air.
-
Promptly and securely seal the container after the transfer is complete.
-
-
Post-Transfer:
-
Clean all non-disposable tools and equipment that came into contact with iridium hexafluoride according to established laboratory procedures for hazardous materials.
-
Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[8]
-
Thoroughly wash hands and forearms after removing PPE.[7]
-
Visualizations
Caption: Workflow for the safe handling and transfer of iridium hexafluoride.
Emergency Procedures
In the event of an emergency involving iridium hexafluoride, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[8][12]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Isolate: Isolate the spill area to prevent the spread of contamination.[13]
-
PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.[12]
-
Containment: For a solid spill, carefully cover it with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.[14]
-
Cleanup:
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]
Caption: Decision tree for responding to an iridium hexafluoride spill.
First Aid Measures:
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [7][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [7][15] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][8][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7][8] |
Note for Physicians: Treat symptomatically and supportively. Exposure may cause delayed pulmonary edema.[7]
Decontamination Protocols
Thorough decontamination of equipment and work surfaces is essential after handling iridium hexafluoride.
Equipment Decontamination:
-
Initial Rinse: Carefully rinse equipment with a solvent in which iridium hexafluoride is inert and soluble, if applicable and safe to do so. This should be done in a fume hood.
-
Wash: Wash the equipment thoroughly with a suitable laboratory detergent and water.[16]
-
Acid Rinse (for glassware): Rinse glassware with a dilute acid solution (e.g., 10% nitric acid) to remove any residual metal compounds.[16]
-
Final Rinse: Rinse thoroughly with deionized water.[16]
-
Drying: Allow the equipment to air dry completely before storage or reuse.[16]
Work Surface Decontamination:
-
Wipe Down: At the end of each work session, wipe down the work surface inside the fume hood or glovebox with a suitable decontaminating solution.
-
Follow with Water: Wipe the surface again with a damp cloth to remove any residue from the cleaning agent.
-
Dry: Ensure the surface is completely dry.
Waste Disposal
All waste contaminated with iridium hexafluoride must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, absorbent materials, and empty containers, in a designated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect any liquid waste from decontamination procedures in a separate, labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8]
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Iridium » iridium hexafluoride [webelements.com]
- 3. Cas 7783-75-7,iridium hexafluoride | lookchem [lookchem.com]
- 4. Iridium hexafluoride | F6Ir-6 | CID 3014587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. americanelements.com [americanelements.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. epa.gov [epa.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 14. ohio.edu [ohio.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. epa.gov [epa.gov]
Iridium Hexafluoride (IrF6): A Powerful Fluorinating Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium hexafluoride (IrF6) is an exceptionally potent fluorinating agent, recognized for its high reactivity stemming from the presence of six fluorine atoms bonded to a central iridium atom.[1] This document provides a comprehensive overview of its applications, detailed safety and handling protocols, and available experimental insights. While its primary documented use is in chemical vapor deposition for the creation of high-purity iridium films, its extreme reactivity suggests potential, albeit largely unexplored, applications in the synthesis of complex fluorine-containing compounds. This guide is intended to serve as a foundational resource for researchers interested in the unique properties of IrF6, with a strong emphasis on safety and procedural correctness.
Introduction to Iridium Hexafluoride (IrF6)
Iridium hexafluoride is a volatile, yellow crystalline solid at standard conditions, characterized by its high reactivity.[1][2] It is one of the seventeen known binary hexafluorides and is notable for having iridium in the +6 oxidation state.[2] The molecule adopts an octahedral geometry in the gas phase.[2] Its potent fluorinating capability is attributed to the high electronegativity of fluorine and the nature of the Ir-F bond.
Physicochemical Data
A summary of the key physical and chemical properties of Iridium Hexafluoride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | IrF6 | [1] |
| Molecular Weight | 306.22 g/mol | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 44 °C (111 °F; 317 K) | [2] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | [2] |
| Density | 5.11 g/cm³ | [2] |
| Vapor Pressure | 350 Torr at 30°C | [3] |
| Solubility | Soluble in HF | [2] |
Applications of Iridium Hexafluoride
Chemical Synthesis
Iridium hexafluoride is recognized as a powerful fluorinating agent for the synthesis of various fluorine-containing compounds.[1] Its high reactivity allows for the potential production of complex molecules that are otherwise difficult to obtain.[1] However, specific, detailed experimental protocols and quantitative data for its use in the fluorination of organic compounds are not widely available in the reviewed literature. Its extreme reactivity and the availability of more selective and safer modern fluorinating agents have likely limited its widespread use in routine organic synthesis.
Materials Science: Chemical Vapor Deposition (CVD)
A significant application of IrF6 is as a precursor in Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Pulsed-CVD processes to produce high-purity iridium films.[3][4] The high vapor pressure of IrF6 allows for its stable delivery using mass flow controllers.[3] Iridium films have been successfully deposited at low pressures and at temperatures ranging from 375°C to 500°C, using hydrogen as a reducing co-reactant.[3]
Nuclear Industry
Due to its high volatility, IrF6 has been used in the nuclear industry for the efficient removal of volatile fission products from reactor cores.[1] This application helps to reduce the buildup of radiation and improve the overall safety of nuclear operations.[1]
Experimental Protocols
Due to the limited availability of specific fluorination protocols using IrF6 in the literature, a generalized protocol for handling and reaction setup is provided below, emphasizing the critical safety precautions.
Protocol: General Procedure for Small-Scale Fluorination Reactions with IrF6
WARNING: Iridium hexafluoride is a highly reactive, corrosive, and toxic substance. All manipulations must be carried out in a specialized, well-ventilated fume hood or glovebox by trained personnel with appropriate personal protective equipment.
Materials and Equipment:
-
Iridium hexafluoride (IrF6)
-
Substrate to be fluorinated
-
Anhydrous, inert solvent (e.g., perfluorocarbons)
-
Reaction vessel made of compatible materials (e.g., Monel, nickel, or passivated stainless steel)
-
Vacuum line for inert atmosphere operations
-
Low-temperature cooling bath (e.g., dry ice/acetone or liquid nitrogen)
-
Neutralization agent for quenching (e.g., soda lime)
-
Appropriate Personal Protective Equipment (PPE): full-face shield, heavy-duty chemical resistant gloves (e.g., Neoprene), flame-retardant lab coat, and a compatible respirator.
Procedure:
-
System Preparation: Ensure the reaction apparatus is scrupulously clean, dry, and leak-tight. The system should be purged with an inert gas (e.g., nitrogen or argon) to remove any traces of moisture and oxygen.
-
Substrate and Solvent Addition: The substrate is dissolved in an anhydrous, inert solvent and added to the reaction vessel under an inert atmosphere.
-
Cooling: The reaction vessel is cooled to a low temperature (typically -78°C or lower) to control the reaction rate and minimize side reactions.
-
IrF6 Addition: Iridium hexafluoride, as a gas or a solution in an inert solvent, is slowly introduced into the cooled reaction mixture with vigorous stirring. The addition rate should be carefully controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by techniques suitable for in-situ analysis under these conditions, if available (e.g., low-temperature NMR).
-
Quenching: Upon completion, the reaction is carefully quenched by slowly adding a suitable neutralizing agent or by venting the excess IrF6 through a scrubbing system containing soda lime or other appropriate absorbents.
-
Work-up and Purification: The product is isolated and purified using standard techniques, taking care to handle any potentially hazardous byproducts.
Safety and Handling
Iridium hexafluoride is extremely hazardous and requires stringent safety protocols.
Hazard Identification:
-
Corrosive: May be corrosive to metals.[5] Causes severe skin burns and eye damage.[5]
-
Toxicity: Highly toxic upon inhalation, ingestion, or skin contact. Exposure can cause severe irritation to the eyes, skin, and respiratory tract.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields and a full-face shield are mandatory.[6]
-
Skin Protection: Wear impervious, chemical-resistant clothing. A PVC apron or a full protective suit may be necessary for significant exposure risks.[5]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Neoprene).[6]
-
Respiratory Protection: All work should be conducted in a high-efficiency fume hood or glovebox. A suitable respirator may be required for emergency situations.
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation.[5] Use in a well-ventilated area and avoid contact with moisture and incompatible materials.[5] Do not eat, drink, or smoke when handling.[5]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials and foodstuff containers.[5] Protect containers from physical damage and check regularly for leaks.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush affected area with large amounts of water. Remove contaminated clothing and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Disposal:
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[5]
Conclusion
Iridium hexafluoride stands out as a fluorinating agent of immense power, with its primary industrial application being in the deposition of iridium thin films. While its potential in synthetic chemistry is significant, its extreme reactivity and hazardous nature have limited the availability of detailed application protocols. Future research may uncover more controlled and selective applications for this unique reagent, particularly with the development of advanced handling techniques and reaction technologies. Until then, any work with IrF6 must be approached with the utmost caution and adherence to rigorous safety standards.
References
- 1. lookchem.com [lookchem.com]
- 2. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 3. High purity iridium thin films depositions using the inorganic IrF6 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Iridium Hexafluoride in the Nuclear Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iridium hexafluoride (IrF₆) in the nuclear industry. The information compiled includes key applications, detailed experimental protocols, and relevant data to support research and development activities.
Introduction
Iridium hexafluoride is a highly volatile and reactive inorganic compound. In the nuclear industry, its primary application lies in the isotopic enrichment of iridium, specifically for the production of Iridium-192 (¹⁹²Ir), a critical radioisotope for medical and industrial purposes. The process leverages the slight mass difference between the isotopes of iridium (¹⁹¹Ir and ¹⁹³Ir) in their gaseous hexafluoride form.
Key Applications in the Nuclear Industry
The principal application of iridium hexafluoride in the nuclear sector is as a feedstock for the isotopic separation of Iridium-191 (¹⁹¹Ir).[1] Enriched ¹⁹¹Ir serves as the precursor material for the production of Iridium-192 (¹⁹²Ir) through neutron activation in a nuclear reactor.[2]
Applications of Iridium-192:
-
Medical Brachytherapy: ¹⁹²Ir is extensively used in radiation therapy to treat various cancers, including prostate, breast, and head and neck cancers.[2][3][4]
-
Industrial Radiography: It is a key component in non-destructive testing (NDT) to inspect the integrity of welds, castings, and other industrial components.[1][2][3]
-
Radiobiology Research: ¹⁹²Ir is utilized in research to study the effects of radiation on biological systems.[1][3]
Physicochemical Data of Iridium Hexafluoride
A summary of the key physical and chemical properties of iridium hexafluoride is presented in the table below. This data is essential for the design of experiments and for ensuring safe handling.
| Property | Value | References |
| Chemical Formula | IrF₆ | [1][5] |
| Molar Mass | 306.22 g/mol | [5] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 44 °C (111 °F; 317 K) | [5] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | [5] |
| Density | 5.11 g/cm³ (solid at -140 °C) | [5] |
| Vapor Pressure | See table below | |
| Solubility | Soluble in HF | [5] |
| Molecular Geometry | Octahedral (Oₕ) | [5] |
Vapor Pressure of Iridium Hexafluoride:
| Temperature (°C) | Pressure (kPa) |
| -88 | 0.001 |
| -71 | 0.01 |
| -51 | 0.1 |
| -27 | 1 |
| 3.8 | 10 |
| 53.1 | 100 |
(Data derived from temperature at which vapor pressure reaches specific values)
Experimental Protocols
The following protocols are provided as a guide for the synthesis, enrichment, and conversion of iridium hexafluoride. These are based on established chemical principles and analogous processes with other volatile hexafluorides, such as uranium hexafluoride (UF₆), due to the limited availability of detailed published procedures for IrF₆.
Protocol for the Synthesis of Iridium Hexafluoride
This protocol describes the direct fluorination of iridium metal to produce iridium hexafluoride.
Materials:
-
Iridium metal powder (high purity)
-
Elemental fluorine gas (F₂)
-
High-purity nitrogen or argon gas for purging
-
Fluorine-resistant reactor (e.g., made of Monel or nickel)
-
Cold trap (liquid nitrogen)
-
Heating mantle or furnace
-
Gas flow controllers
-
Pressure gauges
-
Vacuum pump
Procedure:
-
Place a known quantity of high-purity iridium metal powder into the fluorine-resistant reactor.
-
Assemble the reaction apparatus, ensuring all connections are leak-tight. The system should include an inlet for fluorine and an inert gas, a reactor vessel that can be heated, and a cold trap to collect the product.
-
Thoroughly purge the entire system with a dry, inert gas (nitrogen or argon) to remove any residual air and moisture.
-
Begin heating the reactor containing the iridium powder to 300 °C.[1]
-
Once the target temperature is reached and stable, introduce a controlled flow of elemental fluorine gas into the reactor. An excess of fluorine is typically used to drive the reaction to completion.
-
The reaction is as follows: Ir(s) + 3F₂(g) → IrF₆(g)
-
The gaseous iridium hexafluoride product is carried out of the reactor by the gas flow.
-
Collect the IrF₆ product by passing the gas stream through a cold trap cooled with liquid nitrogen. The IrF₆ will desublimate as a solid in the trap.
-
Due to its thermal instability, the collected iridium hexafluoride must be kept at low temperatures to prevent dissociation back to iridium pentafluoride and fluorine.[1]
-
Once the reaction is complete, stop the fluorine flow and cool the reactor under an inert gas atmosphere.
-
The collected IrF₆ can be purified further by fractional distillation under vacuum if necessary.
Safety Precautions:
-
Elemental fluorine is extremely reactive and toxic. This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and specialized gloves.
-
All equipment must be scrupulously cleaned and passivated to remove any organic materials or moisture that could react violently with fluorine.
-
A fluorine gas detection system should be in place.
Protocol for Isotopic Separation of Iridium-191 Hexafluoride by Gas Centrifuge
This protocol outlines the conceptual steps for enriching ¹⁹¹Ir using a gas centrifuge cascade. Specific operational parameters for centrifuges are highly classified; therefore, this protocol is based on the well-established principles of uranium enrichment.
Equipment:
-
A cascade of interconnected gas centrifuges
-
Feed system for gaseous IrF₆
-
Collection systems for enriched and depleted streams
-
Heating and cooling systems to maintain IrF₆ in the gaseous state
-
Vacuum pumps
-
Pressure and temperature sensors
Procedure:
-
The solid IrF₆ produced in the previous step is heated to a gaseous state and fed into the gas centrifuge cascade.
-
The rotors of the centrifuges spin at extremely high speeds, creating a strong centrifugal force.
-
The heavier ¹⁹³IrF₆ molecules are preferentially forced towards the outer wall of the rotor, while the lighter ¹⁹¹IrF₆ molecules are concentrated closer to the center.
-
A countercurrent flow is induced within the centrifuge (either thermally or mechanically) to enhance the separation effect. The lighter ¹⁹¹IrF₆-rich gas moves towards one end of the rotor, while the heavier ¹⁹³IrF₆-rich gas moves to the other.
-
"Scoops" are used to extract the enriched (¹⁹¹IrF₆-rich) and depleted (¹⁹³IrF₆-rich) gas streams.
-
The slightly enriched stream from one centrifuge is fed as the input to the next centrifuge in the cascade, progressively increasing the concentration of ¹⁹¹IrF₆.
-
The depleted stream is fed back to a lower stage in the cascade for further processing.
-
This process is repeated through hundreds or thousands of centrifuges to achieve the desired level of ¹⁹¹Ir enrichment.
-
The enriched ¹⁹¹IrF₆ gas is withdrawn from the cascade and collected in cooled cylinders.
Protocol for the Conversion of Enriched Iridium Hexafluoride to Iridium-191 Metal Powder
This protocol describes the chemical reduction of enriched ¹⁹¹IrF₆ to produce high-purity ¹⁹¹Ir metal powder, a process that is conceptually similar to the reduction of UF₆.
Materials:
-
Enriched gaseous ¹⁹¹IrF₆
-
A suitable reducing agent, such as hydrogen gas (H₂) or a reactive metal vapor like sodium (Na) or calcium (Ca).
-
High-temperature reactor
-
Inert atmosphere glovebox or reaction chamber
-
Collection system for the metal powder
Procedure (Example using Hydrogen Reduction):
-
The enriched ¹⁹¹IrF₆ gas is introduced into a heated reactor.
-
A stoichiometric excess of hydrogen gas is simultaneously introduced into the reactor.
-
The reduction reaction proceeds at an elevated temperature (the optimal temperature would need to be determined experimentally but is expected to be in the range of several hundred degrees Celsius).
-
The reaction is as follows: IrF₆(g) + 3H₂(g) → Ir(s) + 6HF(g)
-
The resulting iridium metal powder is collected at the bottom of the reactor. The byproduct, hydrogen fluoride (B91410) (HF) gas, is highly corrosive and must be scrubbed from the exhaust gas stream.
-
The entire process should be carried out under an inert atmosphere to prevent the oxidation of the iridium powder.
-
The collected ¹⁹¹Ir metal powder is then ready for fabrication into targets for neutron irradiation to produce ¹⁹²Ir. A patent describes the production of iridium-black powder, a very finely divided amorphous black powder, from the decomposition and reduction of iridium hexafluoride gas.[6] This material can be pressed into desired shapes and sintered.[6]
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.
-
The byproduct, hydrogen fluoride, is extremely corrosive and toxic. Appropriate scrubbing systems and safety protocols for handling HF must be in place.
-
The reaction can be highly exothermic and should be carefully controlled.
Diagrams
Signaling Pathway for Iridium-192 Production
Caption: Production pathway of Iridium-192 from natural iridium metal.
Experimental Workflow for Iridium Hexafluoride Synthesis
Caption: Step-by-step workflow for the synthesis of iridium hexafluoride.
Logical Relationship of Isotopic Separation
Caption: Principle of iridium isotope separation in a gas centrifuge.
References
Application Notes and Protocols for the Direct Fluorination of Iridium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the direct fluorination of iridium metal to synthesize iridium(VI) fluoride (B91410) (IrF₆), a powerful fluorinating agent and a precursor for various iridium compounds. The experimental setup, safety precautions, reaction procedure, and characterization techniques are outlined to guide researchers in the safe and efficient execution of this challenging synthesis.
Introduction
Direct fluorination of iridium metal is a high-temperature gas-solid reaction that yields iridium(VI) fluoride (IrF₆), a volatile and highly reactive yellow crystalline solid.[1] This compound is a valuable resource in inorganic synthesis and materials science due to its strong oxidizing and fluorinating capabilities. The synthesis involves the direct reaction of iridium metal with an excess of elemental fluorine gas at elevated temperatures.[1] Given the extreme reactivity and toxicity of fluorine gas and the thermal instability of the product, this procedure requires a specialized experimental setup and stringent safety protocols.
Experimental Setup
The direct fluorination of iridium is performed in a custom-built, high-temperature flow reactor system constructed from fluorine-resistant materials such as nickel or Monel alloys. All components of the apparatus that come into contact with fluorine gas must be thoroughly cleaned, degreased, and passivated before use to form a protective metal fluoride layer.
A schematic of the experimental workflow is provided below.
Materials and Apparatus
| Material/Apparatus | Specifications | Supplier Example |
| Iridium Metal | Powder or sponge, 99.9%+ purity | American Elements |
| Fluorine Gas | 99%+ purity, in an appropriate gas cylinder with a compatible regulator | Airgas |
| Nitrogen Gas | High purity (99.999%), for purging | Local Supplier |
| Apparatus | ||
| Flow Reactor Tube | Nickel 200 or Monel 400, custom fabricated | Swagelok, custom |
| Tube Furnace | Capable of reaching at least 400°C with temperature control | Labotronics Scientific |
| Mass Flow Controllers | Fluorine-compatible | Brooks Instrument |
| Valves and Fittings | Monel or stainless steel (passivated), Swagelok-type | Swagelok |
| Cold Trap | U-tube design, capable of immersion in liquid nitrogen | Ace Glass |
| Alkali Scrubber | Filled with soda lime or a solution of sodium hydroxide | Custom fabricated |
| Gas Detectors | Electrochemical sensor for fluorine/HF | Honeywell Analytics |
Experimental Protocols
Reactor Passivation
Objective: To create a protective metal fluoride layer on the interior surfaces of the reactor to prevent corrosion during the reaction.
-
Assembly: Assemble the reactor system in a certified fume hood.
-
Leak Check: Pressurize the system with nitrogen gas and perform a thorough leak check of all connections using a Snoop leak detector.
-
Purging: Purge the entire system with a steady flow of high-purity nitrogen gas for at least one hour to remove any residual moisture and air.
-
Heating: While purging with nitrogen, heat the reactor tube to the passivation temperature (e.g., 250-350°C for nickel).[2]
-
Fluorine Introduction: Introduce a dilute stream of fluorine gas (e.g., 10% F₂ in N₂) into the reactor at a low flow rate.
-
Passivation: Maintain the temperature and fluorine flow for 1-2 hours. The formation of a passive fluoride film is rapid.[3]
-
Purging: Stop the fluorine flow and purge the system with nitrogen gas until the reactor has cooled to room temperature.
Direct Fluorination of Iridium
Objective: To synthesize iridium(VI) fluoride by reacting iridium metal with elemental fluorine.
-
Sample Loading: In an inert atmosphere (glovebox), load a known mass of iridium powder into a nickel boat and place it in the center of the passivated reactor tube.
-
System Assembly: Reassemble the reactor system and perform a leak check as described in 4.1.2.
-
Purging: Purge the system with nitrogen gas.
-
Heating: Heat the reactor to 300°C.[1]
-
Reaction Initiation: Once the temperature has stabilized, stop the nitrogen flow and introduce a controlled flow of pure fluorine gas. An excess of fluorine is used to drive the reaction to completion.[1]
-
Product Collection: Immerse the U-tube cold trap in a dewar of liquid nitrogen. The volatile IrF₆ product will be carried by the gas stream and will solidify in the cold trap.
-
Reaction Monitoring: The reaction progress can be monitored by observing the color of the gas exiting the reactor (IrF₆ is a yellow solid, suggesting a colored gas phase) and by the consumption of fluorine gas.
-
Reaction Completion: Continue the reaction for a predetermined time (e.g., 2-4 hours, optimization may be required).
-
Shutdown: Stop the fluorine flow and purge the system with nitrogen gas while the reactor cools down. Maintain the cold trap in liquid nitrogen.
-
Product Recovery: Once the system is at room temperature and thoroughly purged, the cold trap containing the solid, yellow IrF₆ can be carefully disconnected under a positive pressure of nitrogen.
Data Presentation
The following table summarizes the key reaction parameters and expected observations for the direct fluorination of iridium.
| Parameter | Value | Notes |
| Reactants | ||
| Iridium Metal Purity | >99.9% | - |
| Fluorine Gas Purity | >99% | - |
| Reaction Conditions | ||
| Reaction Temperature | 300 °C | [1] |
| Fluorine Flow | Excess | Optimization may be required |
| Reaction Time | 2 - 4 hours | Optimization may be required |
| Product Properties | ||
| Chemical Formula | IrF₆ | [1] |
| Molar Mass | 306.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 44 °C | [1] |
| Boiling Point | 53.6 °C | [1] |
| Expected Yield | Not reported | Highly dependent on setup and conditions |
Characterization
Due to the high reactivity and moisture sensitivity of IrF₆, all characterization must be performed under anhydrous conditions.
Infrared (IR) Spectroscopy
-
Method: Matrix isolation FTIR is a suitable technique. The volatile IrF₆ can be co-deposited with an inert gas (e.g., argon or neon) onto a cold window (e.g., CsI) at cryogenic temperatures.[4][5]
-
Sample Preparation: A gas-phase sample of IrF₆ is bled into the high-vacuum chamber of the matrix isolation setup and co-condensed with the matrix gas.
-
Expected Bands: The primary IR absorption for IrF₆ is observed around 720 cm⁻¹.[6]
Raman Spectroscopy
-
Method: Raman spectroscopy can be performed on solid samples sealed in quartz or sapphire capillaries under an inert atmosphere.
-
Sample Preparation: In a glovebox, a sample of the solid IrF₆ is loaded and sealed into a capillary tube.
-
Complementary Data: Raman and FTIR are complementary techniques for vibrational spectroscopy.[7][8]
Safety Considerations
Signaling Pathway for Emergency Response
The following diagram illustrates the logical flow of actions in case of a fluorine leak.
General Safety
-
Training: All personnel must be thoroughly trained in the handling of fluorine gas and emergency procedures.
-
Fume Hood: All work must be conducted in a certified, high-performance fume hood.
-
Gas Detection: A reliable fluorine/HF gas detector with an audible alarm must be in place.
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Neoprene or other fluorine-resistant gloves.
-
Tightly sealed safety goggles and a face shield.
-
-
First Aid: A readily accessible first aid kit containing calcium gluconate gel for skin exposure to HF (formed from fluorine and moisture) is mandatory.
Waste Disposal
-
Excess Fluorine: Unreacted fluorine gas must be passed through an alkali scrubber.
-
Solid Waste: Any solid residues contaminated with iridium fluorides should be treated with a reducing agent in a controlled manner before disposal according to institutional guidelines.
Disclaimer: This protocol is intended for informational purposes only and should be adapted to the specific conditions and safety regulations of your institution. A thorough risk assessment must be conducted before commencing any experimental work.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. US5009963A - Metal material with film passivated by fluorination and apparatus composed of the metal material - Google Patents [patents.google.com]
- 3. OneMine | Part VIII – August 1968 - Papers - Passivation Reactions of Nickel and Copper Alloys with Fluorine [onemine.org]
- 4. d-nb.info [d-nb.info]
- 5. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]
Application Notes and Protocols for Matrix Isolation Studies of Iridium Hexafluoride (IrF₆)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of Iridium Hexafluoride (IrF₆) using matrix isolation techniques. This method allows for the trapping and spectroscopic characterization of highly reactive or unstable species in an inert, cryogenic matrix.
Introduction to Matrix Isolation Spectroscopy of IrF₆
Iridium hexafluoride (IrF₆) is a highly reactive and volatile compound, making its study under normal conditions challenging.[1][2] Matrix isolation is a powerful experimental technique that involves trapping guest molecules, such as IrF₆, in a solid, unreactive host matrix at very low temperatures, typically near absolute zero.[3][4] This cryogenic environment inhibits the rotation and translation of the guest species, leading to simplified and well-resolved spectra.[3] The technique is particularly well-suited for studying the vibrational and electronic properties of IrF₆ and its photoreaction intermediates using various spectroscopic methods like infrared (IR) and ultraviolet-visible (UV-vis) spectroscopy.[1][5]
Recent studies have successfully employed matrix isolation to investigate the photo-initiated defluorination of IrF₆ in neon and argon matrices, leading to the formation and characterization of lower iridium fluorides such as IrF₅, IrF₄, IrF₃, and IrF₂.[5][6]
Experimental Data
The following tables summarize the key vibrational frequencies of IrF₆ and its photoproducts observed in neon and argon matrices at 6 K.
Table 1: Infrared Absorption Frequencies of IrF₆ in Cryogenic Matrices
| Matrix | ν₃ (T₁u) Stretching Mode (cm⁻¹) | Reference |
| Neon | 722.8, 720.6, 718.1 | [5] |
| Argon | 719.3, 716.0 | [5][7] |
Note: The splitting of the bands is attributed to interactions with the matrix host.[5]
Table 2: Infrared Absorption Frequencies of IrF₆ Photoproducts in a Neon Matrix at 6 K
| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| IrF₅ | Ir-F Stretch | 697.8, 647.5, 645.5 | [8] |
| IrF₄ | Ir-F Stretch | 690.1 | [6] |
| IrF₃ | Ir-F Stretch | 684.9, 658.8 | [8] |
Table 3: Infrared Absorption Frequencies of IrF₆ Photoproducts in an Argon Matrix at 6 K
| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| IrF₅ | Ir-F Stretch | 685.9, 655.7 | [8] |
Experimental Protocols
This section outlines the detailed methodologies for conducting matrix isolation experiments to study IrF₆.
General Experimental Setup
A typical matrix isolation setup consists of a high-vacuum chamber equipped with a cryostat capable of reaching temperatures as low as 4-12 K.[9] The central component is a transparent substrate (e.g., CsI or LiF) onto which the matrix gas and the sample are co-deposited.[1] Spectrometers (FTIR, UV-vis) are aligned to pass a beam through the substrate for in-situ analysis.
Protocol for Matrix Isolation of IrF₆
Objective: To isolate IrF₆ molecules in an inert gas matrix for spectroscopic analysis.
Materials:
-
Iridium Hexafluoride (IrF₆) gas
-
High-purity matrix gas (Neon or Argon, 99.999%)
-
Cryostat with a transparent window (e.g., CsI for IR, LiF for UV-vis)
-
High-vacuum system
-
Gas handling manifold for precise mixing of gases
-
FTIR and UV-vis spectrometers
Procedure:
-
Preparation of the Gas Mixture: Prepare a dilute mixture of IrF₆ in the chosen matrix gas (e.g., 1:1000 to 1:3000 ratio of IrF₆ to matrix gas).[10] This is done in a gas handling manifold to ensure homogeneity.
-
Cryostat Preparation: Cool the cryostat window to the desired temperature (e.g., 6 K).[5]
-
Deposition: Slowly deposit the gas mixture onto the cold window. The deposition rate should be controlled to ensure the formation of a clear, glassy matrix. A typical deposition may last for 40-60 minutes.[7]
-
Spectroscopic Measurement: Record the IR and/or UV-vis spectra of the deposited matrix.
Protocol for Photolysis of Matrix-Isolated IrF₆
Objective: To study the photochemical decomposition of IrF₆ and identify the resulting products.
Materials:
-
Matrix-isolated IrF₆ sample (prepared as in Protocol 3.2)
-
UV light source (e.g., mercury arc lamp with filters or a laser)
-
Wavelength selection optics (e.g., monochromator or filters)
Procedure:
-
Initial Spectrum: Record a baseline spectrum of the matrix-isolated IrF₆.
-
Irradiation: Irradiate the matrix with UV light of a specific wavelength. For example, to generate IrF₅ and IrF₃, irradiate with λ = 365 nm.[5] To further photolyze the products to IrF₄ and IrF₂, use a shorter wavelength, such as λ = 278 nm.[5]
-
Difference Spectroscopy: After a period of irradiation (e.g., 15-60 minutes), record a new spectrum.[7] A difference spectrum (post-irradiation minus pre-irradiation) can be used to clearly identify the depletion of the parent IrF₆ and the growth of new absorption bands corresponding to the photoproducts.[7]
-
Annealing (Optional): Gently warm the matrix by a few Kelvin (e.g., to 30-35 K) and then re-cool to the base temperature.[11] This can sometimes simplify the spectra by reducing matrix site effects or allowing for diffusion and reaction of trapped species.
Diagrams
The following diagrams illustrate the experimental workflow and the photochemical pathway of IrF₆ in a cryogenic matrix.
Caption: Experimental workflow for matrix isolation and photolysis of IrF₆.
Caption: Photochemical decomposition pathway of IrF₆ in a cryogenic matrix.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Iridium - Wikipedia [en.wikipedia.org]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Unstable Molecule - YUAN-PERN LEE LABORATORY [yplab.weebly.com]
- 10. ias.ac.in [ias.ac.in]
- 11. isms.illinois.edu [isms.illinois.edu]
Application Notes and Protocols: Iridium Hexafluoride in Catalysis for Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridium hexafluoride (IrF₆) is a highly reactive inorganic compound and one of the few examples of iridium in the +6 oxidation state.[1] While iridium complexes are workhorses in the field of catalytic organic synthesis, a thorough review of the scientific literature reveals that iridium hexafluoride itself is not employed as a catalyst for these transformations. The absence of IrF₆ in this role can be attributed to several key factors:
-
Extreme Reactivity and Oxidizing Power: IrF₆ is a powerful oxidizing agent. This high reactivity would likely lead to non-selective, stoichiometric reactions with organic substrates rather than controlled, catalytic turnover. It would readily decompose most organic molecules and solvent systems typically used in organic synthesis.
-
Thermal Instability: Iridium hexafluoride is thermally unstable and must be handled at low temperatures to prevent dissociation.[1] These handling requirements are often incompatible with the reaction conditions needed for many organic transformations.
-
Moisture Sensitivity: Like many high-valent metal fluorides, IrF₆ is extremely sensitive to moisture, which would further limit its practical application in a laboratory setting for organic synthesis.
While IrF₆ is not a viable catalyst, it has found applications in materials science as a precursor for the deposition of high-purity iridium thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2]
This document will therefore pivot to the broader, highly relevant field of catalysis by well-defined iridium complexes, which are central to modern organic synthesis. We will focus on a key application: Iridium-catalyzed C-H borylation of aromatic compounds, a powerful tool for late-stage functionalization of complex molecules.
Application Note: Iridium-Catalyzed C-H Borylation of Aromatic Compounds
Overview
Iridium-catalyzed C–H borylation has emerged as a powerful and widely used method for the direct conversion of C–H bonds into valuable C-B bonds. This transformation is highly attractive because it allows for the late-stage functionalization of complex molecules, such as pharmaceuticals and agrochemicals, without the need for pre-installed functional groups. The resulting arylboronate esters are versatile intermediates that can participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Catalyst System
The most common catalyst system for this reaction consists of an iridium(I) precursor, such as [Ir(OMe)(COD)]₂ or [IrCl(COD)]₂, and a bipyridine-based ligand, most notably 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). The active catalyst is an iridium(III) species generated in situ.
Mechanism
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a concerted metalation-deprotonation pathway. The active Ir(III) catalyst reacts with the aromatic substrate to form an Ir(V) intermediate, which then undergoes reductive elimination to furnish the arylboronate ester and regenerate the active catalyst.
Quantitative Data Summary
The following table summarizes representative examples of iridium-catalyzed C-H borylation of various aromatic substrates, highlighting the yields and regioselectivity of the reaction.
| Entry | Substrate | Iridium Precursor | Ligand | Borylating Agent | Product | Yield (%) | Reference |
| 1 | Benzene | [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | Phenylboronic acid pinacol (B44631) ester | >95 | Ishiyama, T. et al. J. Am. Chem. Soc.2002 , 124, 390-391. |
| 2 | 1,3-Dichlorobenzene | [IrCl(COD)]₂ | dtbpy | B₂pin₂ | 2,6-Dichlorophenylboronic acid pinacol ester | 94 | Maleczka, R. E. et al. J. Am. Chem. Soc.2003 , 125, 7792-7793. |
| 3 | 6-Fluoroquinoline | [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | 6-Fluoro-8-(pinacolboranyl)quinoline | 85 | [3] |
| 4 | Anisole | [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | 4-Methoxyphenylboronic acid pinacol ester | 81 | Hartwig, J. F. et al. J. Am. Chem. Soc.2002 , 124, 12557-12565. |
| 5 | Thiophene | [IrCl(COD)]₂ | dtbpy | B₂pin₂ | 2-(Pinacolboranyl)thiophene | 99 | Smith, M. R. et al. J. Am. Chem. Soc.2002 , 124, 13492-13501. |
B₂pin₂ = Bis(pinacolato)diboron; dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation
This protocol provides a general method for the borylation of an aromatic substrate using [Ir(OMe)(COD)]₂ as the catalyst precursor and dtbpy as the ligand.
Materials:
-
[Ir(OMe)(COD)]₂ (Iridium(I) methoxide (B1231860) cyclooctadiene dimer)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aromatic substrate
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), cyclohexane, or cyclopentyl methyl ether (CPME))
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: Inside an inert atmosphere glovebox, add the iridium precursor [Ir(OMe)(COD)]₂ (e.g., 0.015 mmol, 1.5 mol%) and the ligand dtbpy (e.g., 0.030 mmol, 3.0 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the borylating agent B₂pin₂ (e.g., 1.5 mmol) and the aromatic substrate (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of THF) to the flask.
-
Reaction Conditions: Seal the Schlenk flask, remove it from the glovebox, and place it in a pre-heated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (under an inert atmosphere) and analyzing them by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylboronate ester.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Safety Precautions:
-
Iridium compounds can be toxic and should be handled with care.
-
The reaction should be performed in a well-ventilated fume hood under an inert atmosphere, as the reagents are air and moisture sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
References
Application Notes and Protocols for Isotopic Separation of Iridium-191
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of enriched Iridium-191 (¹⁹¹Ir), with a focus on its isotopic separation and subsequent use in the production of the medically and industrially significant radioisotope, Iridium-192 (¹⁹²Ir). Detailed protocols for the separation and handling of ¹⁹¹Ir are outlined, alongside data on enrichment levels and safety considerations.
Introduction to Iridium-191
Iridium is a dense, corrosion-resistant noble metal. Naturally occurring iridium is composed of two stable isotopes: ¹⁹¹Ir and ¹⁹³Ir. For many advanced applications, particularly in the medical and industrial fields, the enrichment of ¹⁹¹Ir is a critical first step. The primary application of isotopically separated ¹⁹¹Ir is its use as a target material for the production of ¹⁹²Ir through neutron activation.
Key Applications of Enriched Iridium-191
The foremost application of enriched ¹⁹¹Ir is the production of high-specific-activity ¹⁹²Ir.[1][2][3] This radioisotope has crucial applications in:
-
Brachytherapy: ¹⁹²Ir is a primary radiation source used in brachytherapy for the treatment of various cancers, including prostate, breast, and head and neck cancers. Enriched ¹⁹¹Ir allows for the production of smaller, more potent radiation sources, enabling more precise and effective cancer treatment.[1]
-
Industrial Radiography (Non-Destructive Testing - NDT): ¹⁹²Ir sources are widely used in industrial radiography to inspect the integrity of welds, castings, and other critical components in industries such as aerospace, oil and gas, and power generation.[1][4] The high specific activity achievable with enriched ¹⁹¹Ir leads to shorter exposure times and higher resolution images.
Another significant, albeit less common, application of ¹⁹¹Ir is in Mössbauer Spectroscopy . This technique provides information about the chemical environment of iridium atoms in various materials.
Isotopic Separation of Iridium-191: Protocols and Methodologies
The separation of ¹⁹¹Ir from its heavier isotope, ¹⁹³Ir, is a challenging process due to their identical chemical properties. The primary methods employed for this purpose are Electromagnetic Isotope Separation (EMIS) and Atomic Vapor Laser Isotope Separation (AVLIS).
Electromagnetic Isotope Separation (EMIS)
EMIS is a technique that separates isotopes based on their mass-to-charge ratio. While specific protocols for iridium are not widely published in open literature, the general principles of EMIS can be applied.
Experimental Protocol for EMIS of Iridium-191 (General Overview):
-
Feed Material Preparation: A suitable iridium compound, typically a halide such as iridium tetrachloride (IrCl₄), is prepared. This compound must be volatile under the operating conditions of the ion source.
-
Ionization: The iridium compound is vaporized and introduced into an ion source. Here, it is bombarded with electrons to create positively charged iridium ions.
-
Acceleration: The generated iridium ions are then accelerated by a high-voltage electric field.
-
Magnetic Deflection: The accelerated ion beam is passed through a strong, uniform magnetic field. The magnetic field deflects the ions into circular paths, with the radius of curvature being dependent on the mass of the isotope. Lighter ions (¹⁹¹Ir⁺) will have a smaller radius of curvature than heavier ions (¹⁹³Ir⁺).
-
Collection: The separated ion beams are directed towards a collector assembly with physically separated pockets for each isotope. The ¹⁹¹Ir⁺ ions are collected in one pocket, while the ¹⁹³Ir⁺ ions are collected in another.
-
Product Recovery and Purification: The collected ¹⁹¹Ir is then chemically recovered from the collector pockets and purified to remove any impurities.
Logical Relationship of the EMIS Process:
Caption: Workflow of the Electromagnetic Isotope Separation (EMIS) process for Iridium-191.
Atomic Vapor Laser Isotope Separation (AVLIS)
AVLIS is a more advanced and potentially more efficient method for isotope separation. It utilizes the subtle differences in the absorption spectra of different isotopes.
Experimental Protocol for AVLIS of Iridium-191 (Conceptual):
-
Vaporization: Metallic iridium is heated in a vacuum to create a vapor of iridium atoms.
-
Selective Excitation: A precisely tuned laser is used to selectively excite the electrons of ¹⁹¹Ir atoms to a higher energy level. The laser frequency is chosen such that it is not absorbed by ¹⁹³Ir atoms.
-
Ionization: A second laser, with a different frequency, is used to provide the additional energy required to ionize the already excited ¹⁹¹Ir atoms, creating ¹⁹¹Ir⁺ ions.
-
Electrostatic Collection: The positively charged ¹⁹¹Ir⁺ ions are then deflected by an electric field and collected on a charged plate. The neutral ¹⁹³Ir atoms pass through undeflected.
-
Product Recovery: The collected ¹⁹¹Ir is removed from the collection plate.
Signaling Pathway for AVLIS of Iridium-191:
Caption: Selective photoionization pathway for Iridium-191 in the AVLIS process.
Quantitative Data on Iridium-191 Separation
| Parameter | Electromagnetic Isotope Separation (EMIS) | Atomic Vapor Laser Isotope Separation (AVLIS) |
| Enrichment Level | Can achieve high purity, often >99% | Potentially very high, with high selectivity |
| Efficiency | Generally lower, with significant feed material loss | Potentially higher efficiency |
| Throughput | Typically lower, suitable for smaller quantities | Potentially higher throughput for larger scale production |
Note: The values in this table are general estimates and can vary significantly based on the specific equipment and operational parameters.
Commercial suppliers indicate that ¹⁹¹Ir can be enriched to over 99% atomic abundance.[1]
Protocol for Production of Iridium-192 from Enriched Iridium-191
The production of ¹⁹²Ir is achieved through neutron activation of ¹⁹¹Ir in a nuclear reactor.[2]
Experimental Protocol:
-
Target Preparation: A precise amount of enriched ¹⁹¹Ir metal, often in the form of discs or pellets, is encapsulated in a suitable material (e.g., aluminum or stainless steel) to form a target.[5]
-
Irradiation: The target is placed in a high-flux region of a nuclear reactor. It is irradiated with thermal neutrons for a predetermined period. The ¹⁹¹Ir atoms capture neutrons to become ¹⁹²Ir.
-
Cooling: After irradiation, the target is allowed to "cool" for a period to allow short-lived radioactive byproducts to decay.
-
Source Fabrication: The irradiated ¹⁹¹Ir (now containing ¹⁹²Ir) is then processed in a hot cell. The radioactive material is removed from the capsule and fabricated into the desired source form, such as sealed sources for brachytherapy or industrial radiography.
-
Quality Control: The final ¹⁹²Ir source undergoes rigorous quality control checks, including activity measurement, leak testing, and verification of physical dimensions.
Workflow for Iridium-192 Production:
Caption: Step-by-step workflow for the production of Iridium-192 from enriched Iridium-191.
Handling and Safety Protocols for Enriched Iridium-191
Enriched ¹⁹¹Ir is a stable isotope and does not pose a radiological hazard. However, it is a heavy metal and should be handled with appropriate precautions to avoid ingestion or inhalation of dust particles.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Fire Safety: While iridium metal is not highly flammable, standard precautions for handling chemicals should be followed. Use appropriate extinguishing media for the surrounding fire.[6]
Once ¹⁹¹Ir is irradiated to produce ¹⁹²Ir, it becomes highly radioactive and must be handled in appropriately shielded facilities (hot cells) by trained personnel following strict radiation safety protocols.
Quality Control of Enriched Iridium-191
The quality of enriched ¹⁹¹Ir is crucial for its intended applications.
Quality Control Procedures:
-
Isotopic Abundance: The isotopic enrichment of ¹⁹¹Ir is the primary quality parameter. This is typically measured using mass spectrometry techniques such as Thermal Ionization Mass Spectrometry (TIMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Chemical Purity: The material should be analyzed for any chemical impurities that could interfere with the neutron activation process or the performance of the final ¹⁹²Ir source. Techniques like ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectrometry) are used for this purpose.
-
Physical Form: For target fabrication, the physical form (e.g., powder, disc) and dimensions must meet the specified requirements.
Conclusion
The isotopic separation of ¹⁹¹Ir is a critical enabling technology for the production of high-specific-activity ¹⁹²Ir, a radioisotope with indispensable applications in modern medicine and industry. While the separation processes are complex and require specialized equipment, the resulting enriched material allows for the fabrication of more effective and efficient radiation sources. Adherence to detailed protocols for separation, production, handling, and quality control is paramount to ensure the safety and efficacy of these applications.
References
Application Notes & Protocols: Iridium Hexafluoride (IrF₆) in Advanced Scientific Research
Audience: Researchers, scientists, and materials science professionals.
Disclaimer: Iridium Hexafluoride (IrF₆) is a highly reactive, corrosive, and toxic compound.[1] All handling and experimental procedures must be conducted by trained personnel in appropriate facilities, such as a fume hood, and with personal protective equipment, including protective glasses, gloves, and respiratory protection.[1] Store IrF₆ in a dry, well-ventilated area away from flammable materials.[1] This document is intended for informational purposes only and does not constitute a recommendation or endorsement for the use of IrF₆.
Introduction to Iridium Hexafluoride (IrF₆)
Iridium Hexafluoride (IrF₆) is a yellow crystalline solid and one of the few compounds where iridium exists in the +6 oxidation state.[2] It is a powerful fluorinating and oxidizing agent.[3] Its high reactivity and volatility limit its applications to specialized areas of materials science and chemical synthesis. Contrary to a potential misconception, IrF₆ is not used in drug development or biological signaling research due to its extreme reactivity and toxicity. The term "IRF6" in a biological context refers to the Interferon Regulatory Factor 6 gene, which is unrelated to the chemical compound Iridium Hexafluoride.[4][5][6][7][8]
The primary applications of IrF₆ in advanced scientific research are:
-
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): As a precursor for depositing high-purity iridium thin films.[9][10][11]
-
Isotope Separation: Specifically for the enrichment of iridium isotopes, such as ¹⁹¹Ir.[12][13][14]
Application: High-Purity Iridium Thin Film Deposition
IrF₆ is a valuable precursor for CVD and ALD processes due to its high vapor pressure, which allows for stable delivery to the reaction chamber.[9][10] These techniques are used to create thin, high-purity iridium coatings that are highly resistant to corrosion and high temperatures.[15]
| Precursor | Deposition Method(s) | Deposition Temperature (°C) | Key Advantages | Key Disadvantages |
| IrF₆ | CVD, ALD, Pulsed-CVD | 375 - 500 | High vapor pressure, high purity films | Corrosive nature, high deposition temperature |
| Ir(acac)₃ | ALD | 120 - 180 | Lower deposition temperature | Lower purity films, requires reactive co-reactants |
| (EtCp)Ir(CHD) | ALD | Not specified | Used in established ALD processes | Lower reactivity than IrF₆ |
Data synthesized from multiple sources for comparative purposes.[9][10]
This protocol describes a generalized workflow for the deposition of an iridium thin film on a substrate using Atomic Layer Deposition with IrF₆ as the precursor.
Materials and Equipment:
-
Atomic Layer Deposition (ALD) reactor
-
Substrate (e.g., silicon wafer)
-
Iridium Hexafluoride (IrF₆) precursor
-
Hydrogen (H₂) gas (reducing co-reactant)
-
Nitrogen (N₂) or Argon (Ar) carrier gas
-
Mass flow controllers
-
Vacuum pump
Protocol:
-
Substrate Preparation: The substrate is cleaned to remove any surface contaminants and then placed into the ALD reactor.
-
Reactor Purge: The reactor is heated to the desired deposition temperature (e.g., 375°C) and purged with an inert carrier gas (N₂ or Ar) to remove any residual air and moisture.
-
ALD Cycle: The following four steps are repeated for the desired number of cycles to achieve the target film thickness: a. IrF₆ Pulse: A pulse of IrF₆ vapor is introduced into the reactor. The IrF₆ molecules adsorb onto the substrate surface. b. Purge 1: The reactor is purged with the inert carrier gas to remove any unreacted IrF₆ and gaseous byproducts. c. H₂ Pulse: A pulse of H₂ gas is introduced into the reactor. The H₂ reacts with the adsorbed IrF₆ on the surface, reducing it to metallic iridium and forming HF gas as a byproduct. d. Purge 2: The reactor is purged again with the inert carrier gas to remove the reaction byproducts.
-
Cool Down: After the desired number of cycles, the precursor and reactant flows are stopped, and the reactor is cooled down under an inert gas flow.
-
Film Characterization: The resulting iridium thin film can be characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to determine its purity, thickness, and surface morphology.
Caption: Generalized workflow for Atomic Layer Deposition (ALD) of Iridium using IrF₆.
Application: Laser Isotope Separation of Iridium
Iridium has two stable isotopes, ¹⁹¹Ir (37.3% abundance) and ¹⁹³Ir (62.7% abundance).[15] For certain applications, such as Mössbauer spectroscopy and the production of the radioisotope ¹⁹²Ir for medical and industrial uses, isotopically enriched ¹⁹¹Ir is required.[15][16][17] Molecular Laser Isotope Separation (MLIS) is a technique that can be used to selectively enrich ¹⁹¹Ir using IrF₆.[12][13]
The MLIS process relies on the fact that the vibrational frequencies of a molecule depend on the masses of its constituent atoms. Therefore, ¹⁹¹IrF₆ and ¹⁹³IrF₆ will absorb infrared laser light at slightly different frequencies. By tuning a laser to the specific absorption frequency of ¹⁹¹IrF₆, these molecules can be selectively excited. The excited molecules can then be separated from the unexcited ¹⁹³IrF₆ molecules, typically through photodissociation.[3][18]
| Isotope | Natural Abundance (%) | Abundance after MLIS (Representative) (%) | Enrichment Factor |
| ¹⁹¹Ir | 37.3 | > 90 | > 2.4 |
| ¹⁹³Ir | 62.7 | < 10 | - |
This table presents representative data to illustrate the potential outcome of an MLIS process. Actual enrichment factors will vary depending on the specific experimental setup.
This protocol outlines a generalized procedure for the laser isotope separation of iridium using IrF₆.
Materials and Equipment:
-
Vacuum chamber
-
Pulsed, tunable infrared (IR) laser
-
Ultraviolet (UV) laser
-
Gas handling system for IrF₆
-
Mass spectrometer for isotopic analysis
-
Cryogenic collection system
Protocol:
-
Gas Preparation: A mixture of IrF₆ and a carrier gas (e.g., Argon) is prepared in the gas handling system.
-
Molecular Beam Formation: The gas mixture is expanded through a supersonic nozzle into the vacuum chamber, creating a collimated molecular beam. This cools the IrF₆ molecules, sharpening their absorption spectra.
-
Isotope-Selective Excitation: The molecular beam is irradiated with a pulsed IR laser tuned to a specific vibrational absorption frequency of ¹⁹¹IrF₆. This selectively excites the ¹⁹¹IrF₆ molecules.
-
Photodissociation: The molecular beam is then irradiated with a UV laser. The energy from the UV laser is sufficient to dissociate the vibrationally excited ¹⁹¹IrF₆ molecules into IrF₅ and F radicals, while the unexcited ¹⁹³IrF₆ molecules remain intact.
-
Product Collection: The resulting mixture of ¹⁹³IrF₆, IrF₅ (enriched in ¹⁹¹Ir), and F radicals is passed through a cryogenic collection system. The less volatile IrF₅ is selectively collected on a cold surface.
-
Isotopic Analysis: The collected IrF₅ is analyzed using a mass spectrometer to determine the isotopic composition of the iridium.
Caption: Logical flow of Molecular Laser Isotope Separation (MLIS) for Iridium.
References
- 1. chembk.com [chembk.com]
- 2. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 3. Molecular Iridium Fluorides - ChemistryViews [chemistryviews.org]
- 4. IRF6 - Wikipedia [en.wikipedia.org]
- 5. Cooperation between the transcription factors p63 and IRF6 is essential to prevent cleft palate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Interferon regulatory factor 6 (IRF6) gene variants and the risk of isolated cleft lip or palate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRF6 is the mediator of TGFβ3 during regulation of the epithelial mesenchymal transition and palatal fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High purity iridium thin films depositions using the inorganic IrF6 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Isotope separation - Wikipedia [en.wikipedia.org]
- 14. Isotope separation [inis.iaea.org]
- 15. Iridium - Wikipedia [en.wikipedia.org]
- 16. urenco.com [urenco.com]
- 17. tracesciences.com [tracesciences.com]
- 18. d-nb.info [d-nb.info]
Application Notes and Protocols for the Purification of Iridium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium hexafluoride (IrF₆) is a highly reactive and volatile inorganic compound, notable for being one of the few compounds where iridium exists in the +6 oxidation state.[1] It is a yellow crystalline solid at room temperature, with a melting point of 44 °C and a boiling point of 53.6 °C.[1][2] This high volatility, coupled with its extreme reactivity, makes its purification a critical yet challenging step for various applications, including in materials science as a precursor for thin film deposition and in chemical synthesis as a powerful fluorinating agent.
The primary synthesis method for iridium hexafluoride involves the direct reaction of iridium metal with an excess of elemental fluorine gas at approximately 300 °C.[1] Due to its thermal instability, the product must be promptly frozen out of the gaseous reaction mixture to prevent dissociation.[1] The crude product often contains unreacted fluorine, lower iridium fluorides (e.g., IrF₅), and other volatile metal fluoride (B91410) impurities originating from the iridium feed or the reactor materials. This document provides detailed protocols for the purification of iridium hexafluoride based on common methods for volatile metal fluorides, such as fractional distillation and sublimation.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of iridium hexafluoride is essential for its safe handling and purification.
| Property | Value | Reference |
| Molecular Formula | IrF₆ | [2] |
| Molar Mass | 306.21 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 44 °C | [1][2] |
| Boiling Point | 53.6 °C | [1][2] |
| Density | 5.11 g/cm³ | [3] |
| Solubility | Soluble in HF | [1] |
Purification Protocols
The low boiling point and volatility of iridium hexafluoride make fractional distillation and sublimation the most suitable purification methods. The choice of method depends on the nature of the impurities to be removed.
Protocol 1: Purification by Fractional Distillation
Fractional distillation is effective for separating IrF₆ from other volatile fluoride impurities with different boiling points.
Principle: This technique separates components of a liquid mixture based on differences in their boiling points. When the mixture is heated, the vapor phase becomes enriched in the more volatile component. By passing this vapor through a fractionating column, a series of condensation and vaporization cycles occur, leading to a progressively purer vapor of the lower-boiling-point component reaching the top of the column.
Apparatus:
-
Heating mantle
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed with glass beads/metal rings)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask (collection vessel)
-
Inert gas supply (e.g., dry nitrogen or argon)
-
Cold traps (cooled with liquid nitrogen)
-
Vacuum pump (optional, for vacuum distillation)
-
All glassware should be made of materials resistant to fluoride compounds (e.g., borosilicate glass, but for high-purity work, fluorinated polymers or nickel alloys are preferred).
Experimental Protocol:
-
Preparation:
-
Ensure all glassware is thoroughly cleaned and dried to prevent any reaction with IrF₆.
-
Assemble the fractional distillation apparatus in a well-ventilated fume hood. The entire system should be leak-tight.
-
Introduce the crude IrF₆ into the distilling flask under an inert atmosphere. Adding boiling chips is not recommended due to potential reactivity; gentle heating and stirring are preferred.
-
-
Distillation:
-
Begin circulating the coolant through the condenser.
-
Gently heat the distilling flask using the heating mantle.
-
Observe the temperature on the thermometer. As the vapor rises through the fractionating column, the temperature will increase.
-
The first fraction collected will be enriched in the more volatile impurities (those with a lower boiling point than IrF₆).
-
The temperature should stabilize at the boiling point of the first fraction. Collect this fraction in the receiving flask.
-
Once the first fraction has been distilled, the temperature may rise again. Change the receiving flask to collect the main fraction of purified IrF₆ as the temperature stabilizes at its boiling point (53.6 °C at atmospheric pressure).
-
Continue distillation until a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Post-Distillation:
-
Turn off the heating and allow the apparatus to cool down under an inert atmosphere.
-
The purified IrF₆ in the receiving flask should be stored in a suitable container under an inert atmosphere and at low temperatures to prevent decomposition.
-
Safety Precautions:
-
Iridium hexafluoride is highly toxic and corrosive. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.
-
Ensure the apparatus is properly vented to prevent pressure buildup.
-
Have an appropriate neutralizing agent (e.g., sodium carbonate solution) readily available in case of spills.
Protocol 2: Purification by Sublimation
Sublimation is an effective method for separating IrF₆ from non-volatile impurities.
Principle: Sublimation is a phase transition from a solid directly to a gas, without passing through a liquid phase. In this purification technique, the impure solid is heated under vacuum, causing the volatile compound (IrF₆) to sublime. The resulting gas then deposits as a pure crystalline solid on a cooled surface (a "cold finger"), leaving the non-volatile impurities behind.
Apparatus:
-
Sublimation apparatus (a vessel to hold the crude solid and a cold finger)
-
Heating source (heating mantle or oil bath)
-
Source of vacuum (vacuum pump)
-
Inert gas supply
-
Coolant for the cold finger (e.g., circulating chilled fluid or dry ice/acetone slush)
Experimental Protocol:
-
Preparation:
-
Place the crude IrF₆ solid into the sublimation vessel in an inert atmosphere glovebox or bag.
-
Insert the cold finger into the sublimation apparatus and ensure a good seal.
-
Connect the apparatus to a vacuum line and an inert gas source.
-
-
Sublimation:
-
Evacuate the sublimation apparatus carefully.
-
Begin circulating the coolant through the cold finger.
-
Gently heat the bottom of the sublimation vessel. The temperature should be carefully controlled to be just above the sublimation point of IrF₆ but below that of the less volatile impurities.
-
The IrF₆ will sublime and deposit as pure crystals on the cold finger.
-
Continue the process until a sufficient amount of pure product has been collected on the cold finger.
-
-
Product Recovery:
-
Turn off the heating and allow the apparatus to cool to room temperature.
-
Slowly introduce an inert gas to bring the apparatus back to atmospheric pressure.
-
Carefully remove the cold finger. The purified IrF₆ crystals can be scraped off the cold finger in an inert atmosphere.
-
Store the purified product in a sealed container under an inert atmosphere at low temperature.
-
Data Presentation
The following table presents hypothetical data for the purification of iridium hexafluoride to illustrate the expected outcomes of the purification protocols.
| Purification Method | Initial Purity (%) | Final Purity (%) | Predominant Impurities Removed | Yield (%) |
| Fractional Distillation | 98.5 | >99.9 | Volatile fluorides (e.g., HF, other metal fluorides) | 85 |
| Sublimation | 98.5 | >99.9 | Non-volatile iridium oxides and lower fluorides | 90 |
Visualizations
Experimental Workflow for Fractional Distillation of IrF₆
Caption: Workflow for the purification of IrF₆ by fractional distillation.
Logical Relationship in Sublimation Purification
Caption: Principle of sublimation for IrF₆ purification.
References
Application Notes and Protocols for the Analytical Characterization of Iridium Hexafluoride (IrF6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium hexafluoride (IrF₆) is a highly reactive and volatile inorganic compound. It is a yellow crystalline solid at room temperature and is a powerful fluorinating agent. Due to its extreme reactivity, special handling procedures and analytical methods are required for its characterization. These application notes provide detailed protocols for the safe handling and analytical characterization of IrF₆ using various instrumental techniques.
Safety and Handling Precautions
Iridium hexafluoride is corrosive and reacts violently with water. It causes severe skin burns and eye damage.[1][2] All handling must be conducted in a well-ventilated fume hood or a glove box with an inert atmosphere. Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, eye protection, and a face shield, is mandatory.[1][2]
Emergency Procedures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Iridium Hexafluoride is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | IrF₆ | [3] |
| Molar Mass | 306.22 g/mol | [3] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 44 °C (111 °F; 317 K) | [3] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | [3] |
| Density | 5.11 g/cm³ | [3] |
Analytical Methods and Protocols
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful tool for the structural characterization of IrF₆. The molecule has an octahedral geometry (Oₕ point group), which dictates its vibrational modes.[4][5]
4.1.1. Infrared (IR) Spectroscopy
Protocol for Gas-Phase IR Spectroscopy:
-
Sample Preparation: Due to the high reactivity of IrF₆, the sample must be handled in a vacuum-tight gas cell with IR-transparent windows (e.g., AgCl, KBr). The gas cell should be passivated with a small amount of IrF₆ prior to analysis to remove any reactive impurities from the cell surfaces.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is required.
-
Data Acquisition:
-
Purge the spectrometer with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.
-
Record a background spectrum of the evacuated gas cell.
-
Introduce the gaseous IrF₆ into the gas cell to a desired pressure.
-
Record the sample spectrum.
-
The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.
-
-
Instrument Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 1 cm⁻¹ or better
-
Number of Scans: 64-256 (signal-to-noise dependent)
-
Quantitative Data: Infrared Vibrational Frequencies
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) in Neon Matrix | Reference(s) |
| ν₃ | t₁ᵤ | 722.8, 720.6, 718.1 | [6] |
Note: The splitting of the ν₃ band in the neon matrix is due to matrix site effects.
4.1.2. Raman Spectroscopy
Protocol for Gas-Phase Raman Spectroscopy:
-
Sample Preparation: A specialized, corrosion-resistant, high-pressure gas cell with high-purity quartz windows is required. The cell should be passivated as described for IR spectroscopy.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).
-
Data Acquisition:
-
Align the laser beam to pass through the center of the gas cell.
-
Focus the collection optics on the scattered light from the sample.
-
Acquire the Raman spectrum for a set integration time and number of accumulations.
-
-
Instrument Parameters (Typical):
-
Laser Wavelength: 532 nm
-
Laser Power: 10-100 mW (to avoid sample decomposition)
-
Spectral Range: 100 - 1000 cm⁻¹ Raman shift
-
Integration Time: 10-60 seconds
-
Accumulations: 10-50
-
Quantitative Data: Raman Active Vibrational Frequencies
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Reference(s) |
| ν₁ | a₁g | ~701 | [4][7] |
| ν₂ | e_g | ~645 | [4][7] |
| ν₅ | t₂g | ~268 | [4][7] |
Note: The provided frequencies are approximate and based on studies of similar hexafluorides and theoretical calculations for IrF₆. Experimental values for gaseous IrF₆ may vary.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and isotopic distribution of IrF₆.
Protocol for Mass Spectrometry:
-
Sample Introduction: Due to its high reactivity, IrF₆ must be introduced into the mass spectrometer via a specialized corrosion-resistant gas inlet system. The system should be designed to handle small quantities of the gas and be thoroughly passivated.
-
Ionization: Electron Ionization (EI) is a common method for volatile inorganic compounds.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Instrument Parameters (Typical for EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 150-200 °C
-
Mass Range: m/z 10-400
-
Expected Mass Spectrum Fragmentation Pattern:
The mass spectrum is expected to show the molecular ion [IrF₆]⁺ and a series of fragment ions corresponding to the successive loss of fluorine atoms. The isotopic pattern of iridium (¹⁹¹Ir: 37.3%, ¹⁹³Ir: 62.7%) will be reflected in all iridium-containing ions.
| Ion | m/z (for ¹⁹³Ir) | Expected Relative Abundance |
| [IrF₆]⁺ | 307 | Moderate |
| [IrF₅]⁺ | 288 | High |
| [IrF₄]⁺ | 269 | Moderate |
| [IrF₃]⁺ | 250 | Low |
| [IrF₂]⁺ | 231 | Low |
| [IrF]⁺ | 212 | Low |
| [Ir]⁺ | 193 | Low |
Note: The relative abundances are estimations and can vary depending on the instrument conditions.
Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of IrF₆ and separate it from volatile impurities.
Protocol for Gas Chromatography:
-
Sample Introduction: A gas sampling valve made of corrosion-resistant materials (e.g., Monel or stainless steel) is required. The entire GC system in contact with the sample must be inert and dry.
-
Column: A column suitable for the separation of reactive gases is needed. A packed column with a fluoropolymer-based stationary phase (e.g., on a polychlorotrifluoroethylene support) is a potential option.
-
Carrier Gas: An inert carrier gas such as helium or argon must be used.
-
Detector: A Thermal Conductivity Detector (TCD) is suitable for detecting inorganic gases.
-
Instrument Parameters (Starting Point):
-
Injector Temperature: 60 °C
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 10 °C/min.
-
Detector Temperature: 120 °C
-
Carrier Gas Flow Rate: 20 mL/min
-
Note: These are suggested starting conditions and will require optimization. Due to the high reactivity of IrF₆, significant challenges with column stability and reproducibility may be encountered.
Elemental Analysis
Determining the elemental composition of IrF₆ requires specialized methods due to its reactivity.
Protocol for Iridium and Fluorine Determination:
-
Sample Preparation (Hydrolysis): A known mass of IrF₆ must be carefully hydrolyzed in a closed, corrosion-resistant vessel (e.g., a Parr bomb lined with Teflon) containing a dilute alkaline solution (e.g., NaOH). This converts the iridium to a soluble iridium oxide or hydroxide (B78521) and the fluoride (B91410) to fluoride ions. IrF₆ + 8 NaOH → IrO₂ + 6 NaF + 4 H₂O + O₂ (simplified reaction)
-
Iridium Analysis: The iridium content in the resulting solution can be determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Fluorine Analysis: The fluoride ion concentration in the solution can be determined using an Ion-Selective Electrode (ISE) or by Ion Chromatography (IC).
Quantitative Data: Elemental Composition
| Element | Symbol | Atomic Weight | Mass Percent |
| Iridium | Ir | 192.22 | 62.77% |
| Fluorine | F | 18.998 | 37.23% |
Visualizations
Caption: Experimental workflow for IrF6 characterization.
Caption: Vibrational modes of octahedral IrF6.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ias.ac.in [ias.ac.in]
- 6. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Iridium Hexafluoride for Metal Refining and Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium, a platinum-group metal, possesses unique properties such as high melting point, hardness, and exceptional corrosion resistance, making it a critical component in various high-tech applications, including electronics, automotive catalysts, and medical devices.[1] The refining and separation of iridium from other precious metals, particularly platinum, is a challenging but essential process. One promising, albeit less conventional, method involves the use of iridium hexafluoride (IrF₆), a highly volatile and reactive compound.
This document provides detailed application notes and protocols for the conceptual use of iridium hexafluoride in the refining and separation of iridium from platinum. The process leverages the differences in the physical properties of their respective hexafluorides.
Chemical and Physical Properties
Iridium hexafluoride is a yellow crystalline solid at room temperature.[2] It is a powerful oxidizing and fluorinating agent.[3] Key physical properties of iridium hexafluoride and platinum hexafluoride, relevant to their separation, are summarized below.
| Property | Iridium Hexafluoride (IrF₆) | Platinum Hexafluoride (PtF₆) | Reference |
| Molecular Weight | 306.22 g/mol | 309.07 g/mol | [2][4] |
| Melting Point | 44 °C | 61.3 °C | [2][5] |
| Boiling Point | 53.6 °C | 69.14 °C | [2][4] |
The difference in boiling points between IrF₆ and PtF₆ forms the basis for their separation via fractional distillation.
Experimental Protocols
Protocol 1: Synthesis of Iridium Hexafluoride
This protocol describes the direct fluorination of iridium metal to produce iridium hexafluoride.
Materials:
-
Iridium metal powder
-
Fluorine gas (F₂)
-
High-temperature resistant reactor (e.g., nickel or Monel)
-
Gas flow controllers
-
Cold trap (liquid nitrogen)
-
Vacuum pump
Procedure:
-
Place the iridium metal powder in the reactor.
-
Evacuate the reactor to remove air and moisture.
-
Introduce a controlled flow of fluorine gas into the reactor.
-
Heat the reactor to 300 °C to initiate the reaction: Ir(s) + 3F₂(g) → IrF₆(g).
-
The gaseous iridium hexafluoride product is passed through a cold trap cooled with liquid nitrogen to condense and collect the solid IrF₆. Due to its thermal instability, the product must be kept at low temperatures to prevent dissociation.[2]
Protocol 2: Separation of Iridium and Platinum Hexafluorides by Fractional Distillation
This protocol outlines the conceptual separation of a mixture of iridium and platinum hexafluorides.
Materials:
-
Mixture of Iridium Hexafluoride (IrF₆) and Platinum Hexafluoride (PtF₆)
-
Fractional distillation apparatus constructed from corrosion-resistant materials (e.g., nickel, Monel, or Teflon)
-
Heating mantle with precise temperature control
-
Condenser with a controlled cooling system
-
Collection vessels for separated fractions
-
Inert atmosphere system (e.g., dry nitrogen or argon)
Procedure:
-
Transfer the mixture of IrF₆ and PtF₆ into the distillation flask under an inert atmosphere to prevent reactions with moisture.
-
Assemble the fractional distillation apparatus. The fractionating column should be packed with a suitable material to increase the surface area for vapor-liquid equilibrium.
-
Slowly heat the distillation flask. The temperature should be carefully controlled to just above the boiling point of iridium hexafluoride (53.6 °C).
-
The more volatile IrF₆ will vaporize first and ascend the fractionating column.
-
Maintain the temperature at the top of the column below the boiling point of PtF₆ (69.14 °C) to ensure that only IrF₆ vapor passes into the condenser.
-
The IrF₆ vapor is condensed and collected in the first receiving flask.
-
After the majority of the IrF₆ has been distilled, the temperature of the distillation flask can be gradually increased to the boiling point of PtF₆ to distill and collect it in a separate receiving flask.
-
Throughout the process, maintain a slight positive pressure of an inert gas to prevent atmospheric contamination.
Logical Workflow for Iridium Refining
The overall process for refining iridium from a platinum-iridium alloy can be conceptualized in the following logical steps:
Caption: Logical workflow for the refining of a Platinum-Iridium alloy.
Experimental Setup Diagram
A schematic of the fractional distillation apparatus for separating iridium and platinum hexafluorides is presented below.
Caption: Fractional distillation setup for separating IrF₆ and PtF₆.
Safety Precautions
Iridium hexafluoride is a highly corrosive and toxic substance.[5] It reacts violently with water and can cause severe burns upon contact with skin and eyes. All handling of iridium hexafluoride and its precursors must be conducted in a well-ventilated fume hood or glove box. Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. The experimental setup should be carefully inspected for leaks before commencing any work.
Conclusion
The use of iridium hexafluoride presents a theoretically viable, albeit technically demanding, method for the refining and separation of iridium from platinum. The process relies on the formation of volatile hexafluorides and their subsequent separation by fractional distillation based on their differing boiling points. The successful implementation of this method requires specialized equipment resistant to highly corrosive fluorine compounds and stringent safety protocols. Further research into the vapor pressures of the hexafluorides at different temperatures would be beneficial for optimizing the distillation process.
References
- 1. aurisnoble.com [aurisnoble.com]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. High oxidation state binary transition metal fluorides as selective fluorinating agents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. medium.com [medium.com]
Application Notes and Protocols for Iridium Hexafluoride (IrF₆) in Potential High-Energy Systems
For distribution to: Researchers, scientists, and drug development professionals.
Reference: APN-IrF6-HES-20251220
Introduction
Iridium Hexafluoride (IrF₆) is a yellow crystalline solid, one of the seventeen known binary hexafluorides, and a compound representing iridium in its highest known oxidation state of +6.[1][2] It is an exceptionally powerful oxidizing and fluorinating agent, a characteristic that suggests its potential, though largely unexplored, utility in high-energy systems.[3][4] The electron affinity of IrF₆ is among the highest of the metal hexafluorides, indicating its profound capacity to accept electrons, a key attribute for an oxidizer in energetic formulations.[4][5]
These application notes provide a theoretical framework for the consideration of IrF₆ in high-energy applications such as advanced rocket propellants and gas generators. The content is intended to guide researchers in evaluating its potential, with a strong emphasis on the rigorous safety protocols required for handling such a reactive and hazardous compound. The information is based on its known physicochemical properties and by analogy with other potent fluorinating oxidizers.
Potential High-Energy System Applications
Direct application of IrF₆ in high-energy systems is not documented in publicly available literature. However, its fundamental properties allow for the theoretical postulation of its use in the following areas:
-
Hypergolic Bipropellant Oxidizer: The extreme reactivity of IrF₆ suggests it may react hypergolically (ignite on contact) with a variety of fuels, including hydrazines (e.g., hydrazine (B178648), monomethylhydrazine) and certain hydrocarbons. Hypergolicity is a highly desirable trait for rocket propulsion systems, offering simplicity and reliability. The high density of IrF₆ could also contribute to a higher density-specific impulse, allowing for more compact propulsion systems.
-
High-Performance Gas Generators: The controlled reaction of IrF₆ with a fuel or a monopropellant could be used to rapidly generate large volumes of hot gas for applications such as turbine starters in rocket engines (turbopumps) or inflation of emergency systems.
-
Energetic Material Synthesis: As a potent fluorinating agent, IrF₆ could be employed in the synthesis of novel high-energy molecules, such as advanced explosives or propellant ingredients, where the introduction of fluorine atoms can significantly enhance energetic performance.[4]
Physicochemical and Thermochemical Properties
A summary of the key quantitative data for Iridium Hexafluoride is presented in Table 1. These properties are essential for any theoretical performance calculations and for establishing safe handling and storage procedures.
| Property | Value | Reference(s) |
| Chemical Formula | IrF₆ | [1] |
| Molar Mass | 306.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Density (solid, -140 °C) | 5.11 g/cm³ | [1][2] |
| Melting Point | 44 °C (317 K) | [1][2] |
| Boiling Point | 53.6 °C (326.8 K) | [1][2] |
| Electron Affinity (EA) | 5.99 eV | [4][5] |
| Standard Enthalpy of Formation (ΔHf°, gas) | -537.2 kJ/mol | [4][5] |
Experimental Protocols
Extreme caution must be exercised when performing any of the following procedures. A thorough risk assessment is mandatory, and personnel must be extensively trained in handling hazardous materials.
Protocol for the Synthesis of Iridium Hexafluoride (IrF₆)
This protocol is based on the direct fluorination of iridium metal.[1][2]
Objective: To synthesize Iridium Hexafluoride by reacting metallic iridium with elemental fluorine gas.
Materials:
-
Iridium metal powder or sponge (99.9%+ purity)
-
Elemental fluorine (F₂) gas (high purity)
-
Inert gas (Argon or Nitrogen, high purity) for purging
-
Passivated nickel or Monel reaction tube
-
Tube furnace capable of reaching 300-400 °C
-
Cold trap (U-tube)
-
Liquid nitrogen
-
Vacuum pump
-
Pressure gauges
-
Mass flow controllers
-
Scrubber system for unreacted fluorine (e.g., soda lime or alumina)
Procedure:
-
System Passivation: Prior to synthesis, the entire apparatus (reaction tube, tubing, valves) must be meticulously cleaned, dried, and passivated. This is achieved by slowly introducing a low concentration of fluorine gas (e.g., 10% in Nitrogen) into the system at an elevated temperature to form a protective metal fluoride (B91410) layer on all internal surfaces.
-
Sample Preparation: Place a known quantity of iridium metal powder in a nickel or Monel boat and position it in the center of the reaction tube.
-
System Assembly: Assemble the apparatus as shown in the workflow diagram (Figure 1). Ensure all connections are leak-tight.
-
Purging: Evacuate the entire system using the vacuum pump and then backfill with a high-purity inert gas. Repeat this cycle at least three times to remove all traces of air and moisture.
-
Reaction: a. Begin a slow flow of inert gas through the reactor. b. Heat the furnace to the reaction temperature of 300 °C. c. Immerse the cold trap in a Dewar flask filled with liquid nitrogen. d. Gradually introduce an excess of elemental fluorine gas into the inert gas stream. e. Monitor the reaction progress by observing the pressure and temperature. The reaction is exothermic. f. The volatile IrF₆ product will be carried by the gas stream and will solidify in the cold trap.
-
Product Collection: a. Once the reaction is complete (indicated by the consumption of the iridium metal or a drop in exothermicity), stop the fluorine flow and continue the inert gas flow to sweep all remaining product into the cold trap. b. Turn off the furnace and allow the system to cool to room temperature under the inert gas flow. c. Isolate the cold trap from the reaction system. d. The solid, yellow IrF₆ can be purified by fractional distillation under vacuum if necessary.
-
System Shutdown: Passivate the system again briefly with fluorine before purging thoroughly with inert gas. Unreacted fluorine must be safely neutralized in the scrubber system.
Protocol for Handling and Storage of IrF₆
Handling IrF₆ requires specialized equipment and procedures analogous to those used for other highly reactive metal hexafluorides like UF₆.[5][6][7]
Objective: To outline the essential safety measures for handling and storing Iridium Hexafluoride.
Equipment:
-
A glovebox with an inert atmosphere (Argon or Nitrogen) and integrated safety systems.
-
Containers made of compatible materials (e.g., passivated nickel, Monel, or specific fluoropolymers).
-
Personal Protective Equipment (PPE): Face shield, specialized gloves (e.g., neoprene over nitrile), chemical-resistant apron, and a personal gas detector for fluorine/HF.
-
Emergency shower and eyewash station in immediate vicinity.
-
HF-specific first aid, including calcium gluconate gel.
Handling Procedure:
-
All manipulations of IrF₆ must be performed in a dedicated, inert atmosphere glovebox.
-
Containers should be cooled before opening to reduce the vapor pressure of IrF₆.
-
Use tools made of compatible materials to handle solid IrF₆.
-
Never expose IrF₆ to moisture, as it reacts violently to produce toxic and corrosive hydrogen fluoride (HF).[7][8]
-
All waste materials contaminated with IrF₆ must be neutralized before disposal. A common method is slow addition to a stirred, cooled solution of sodium bicarbonate or calcium hydroxide.
Storage Procedure:
-
Store IrF₆ in tightly sealed, passivated metal or fluoropolymer containers.
-
The storage area must be cool, dry, well-ventilated, and separate from flammable or reactive materials.
-
The storage area should have continuous monitoring for fluorine and HF.
-
Clearly label all containers with the chemical identity and all relevant hazard warnings.
Protocol for a Conceptual Calorimetry Experiment
Objective: To theoretically determine the heat of reaction between IrF₆ and a fuel (e.g., hydrazine) using reaction calorimetry to assess its energetic potential.
Apparatus:
-
A specialized reaction calorimeter designed for highly corrosive and reactive materials. The reaction vessel and stirrers should be constructed from a compatible material like Hastelloy C or passivated nickel.
-
A system for the precise and controlled delivery of reactants, potentially from pressurized cylinders for gaseous or highly volatile components.
-
A robust thermal control system.
-
Data acquisition software to monitor temperature and pressure.
Conceptual Procedure:
-
Calibration: Calibrate the calorimeter using a standard reaction with a known enthalpy or by using an integrated electrical heater to determine the heat transfer coefficient (U) and the heat exchange area (A).
-
Loading: a. The fuel (e.g., a dilute solution of hydrazine in an inert solvent) is loaded into the reaction vessel under an inert atmosphere. b. IrF₆ is loaded into a separate, pressurized injection system.
-
Reaction: a. The reaction vessel is brought to the desired starting temperature and stirring is initiated. b. A precise amount of IrF₆ is injected into the reaction vessel at a controlled rate. c. The temperature change of the reaction mixture is continuously monitored.
-
Data Analysis: a. The heat released or absorbed by the reaction (q_rxn) is calculated from the temperature change, the mass of the reactants, and the heat capacity of the system. b. The enthalpy of reaction (ΔH_rxn) is then determined in kJ/mol. This value is critical for evaluating the energetic performance of the IrF₆/fuel combination.
Visualizations
Caption: Experimental Workflow for IrF₆ Synthesis.
Caption: Logical Flow for Evaluating a Novel Oxidizer.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. inis.iaea.org [inis.iaea.org]
- 5. inis.iaea.org [inis.iaea.org]
- 6. nrc.gov [nrc.gov]
- 7. Uranium hexafluoride - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 8. energy.gov [energy.gov]
The Role of Non-Destructive Testing (NDT) in Scientific Research and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Non-destructive testing (NDT) encompasses a wide range of analytical techniques used to evaluate the properties of a material, component, or system without causing damage.[1][2] These methods are crucial in research and development for material characterization, quality control during manufacturing, and in-service monitoring of critical components across various industries, including aerospace, automotive, and power generation.[3][4][5] This document provides detailed application notes and experimental protocols for several key NDT methods, along with quantitative data to aid in their application and interpretation.
Ultrasonic Testing (UT)
Ultrasonic testing utilizes high-frequency sound waves to detect internal and surface flaws, measure thickness, and characterize materials.[6] It is a versatile method applicable to a wide range of materials, including metals, plastics, and composites.[3]
Application Note: Flaw Detection in Welded Joints
Ultrasonic testing is extensively used for the inspection of welds to ensure their integrity.[2] By introducing sound waves into the material, discontinuities such as cracks, lack of fusion, and porosity can be detected and sized.[2] Phased array ultrasonic testing (PAUT) is an advanced form of UT that utilizes multiple ultrasonic elements to create a steerable and focusable beam, providing improved visualization and characterization of flaws.[7]
Experimental Protocol: Ultrasonic Inspection of a Steel Butt Weld
This protocol outlines the procedure for the manual ultrasonic inspection of a steel butt weld using the pulse-echo technique.
1. Surface Preparation:
- Clean the weld and the adjacent base material (at least 50-70 mm on both sides) of any paint, rust, scale, and weld spatter to ensure proper acoustic coupling.[4]
- The surface should be smooth to allow for consistent transducer movement.
2. Equipment and Calibration:
- Use an ultrasonic flaw detector with a frequency range of 2-5 MHz.
- Select appropriate angle beam transducers (e.g., 45°, 60°, 70°) based on the weld geometry and thickness.[8]
- Calibrate the instrument using a standard calibration block (e.g., IIW block) to establish the time base, gain, and distance amplitude correction (DAC).[5]
3. Couplant Application:
- Apply a suitable couplant (e.g., grease, oil, or a commercial gel) to the inspection surface to facilitate the transmission of sound waves from the transducer to the material.[4][9]
4. Scanning Procedure:
- Perform a straight beam scan of the base material on both sides of the weld to detect any laminations that could interfere with the angle beam inspection.[2]
- For the weld inspection, place the angle beam transducer on the base material and move it in a zigzag pattern along the weld.[4]
- The transducer should be manipulated to ensure the entire weld volume is scanned. This includes moving the transducer towards and away from the weld to inspect the root, fusion faces, and weld body.
- Rotate the transducer 180 degrees and repeat the scan to detect flaws with different orientations.
5. Data Interpretation and Reporting:
- Evaluate any detected indications based on their amplitude, location, and shape.
- Compare the signal amplitude to the DAC curve to estimate the size of the reflector.
- Record the location and size of all reportable indications.
- The final report should include details of the equipment used, calibration settings, a sketch of the weld showing the location of indications, and an assessment of the weld quality based on the applicable acceptance criteria.
Quantitative Data: Ultrasonic Thickness Measurement of Corroded Steel
Ultrasonic testing is a reliable method for quantifying material loss due to corrosion. The following table summarizes typical data obtained from ultrasonic thickness measurements of a corroded steel plate.
| Measurement Location | Initial Thickness (mm) | Measured Thickness (mm) | Thickness Loss (mm) |
| Point 1 | 8.00 | 7.52 | 0.48 |
| Point 2 | 8.00 | 7.21 | 0.79 |
| Point 3 | 8.00 | 6.85 | 1.15 |
| Point 4 | 8.00 | 7.60 | 0.40 |
| Point 5 | 8.00 | 7.10 | 0.90 |
Note: This data is illustrative. Actual measurements will vary depending on the extent and nature of the corrosion.[10][11][12][13][14]
Workflow for Ultrasonic Testing of a Weld
Caption: Workflow diagram illustrating the key steps in ultrasonic testing of a welded joint.
Magnetic Particle Testing (MT)
Magnetic Particle Testing is a sensitive method for detecting surface and near-surface discontinuities in ferromagnetic materials.[6] The process involves magnetizing the component and applying magnetic particles (either dry or in a liquid suspension), which are attracted to and accumulate at flux leakage fields created by discontinuities.
Application Note: Detection of Surface Cracks in Forgings
Magnetic Particle Testing is highly effective for detecting fine surface-breaking cracks, such as fatigue cracks or processing-induced cracks, in ferromagnetic forgings. The wet fluorescent method provides excellent sensitivity for detecting very fine flaws.
Experimental Protocol: Wet Fluorescent Magnetic Particle Testing
This protocol describes the procedure for wet fluorescent magnetic particle testing using a stationary horizontal unit.
1. Pre-cleaning:
- Thoroughly clean the surface of the component to remove any oil, grease, or other contaminants that may interfere with the test. Use a suitable solvent or cleaning agent.[15]
2. Magnetization:
- Place the component in the magnetizing unit.
- Apply a magnetizing current to induce a magnetic field in the component. The direction of the magnetic field should be perpendicular to the expected orientation of the discontinuities for optimal detection.[6] Two or more magnetizing shots in different directions may be necessary to inspect all orientations.
- The continuous method, where the magnetic particles are applied while the magnetizing current is on, is typically used.[6]
3. Application of Magnetic Particles:
- Apply the wet fluorescent magnetic particle suspension to the surface of the component by spraying or flowing it over the area of interest.[1][6]
- Ensure the entire surface to be inspected is covered with the suspension.
4. Inspection:
- Conduct the inspection in a darkened area under ultraviolet (UV-A) light (black light).[16]
- Allow a few minutes for the inspector's eyes to adapt to the dark.
- Visually examine the surface for the accumulation of fluorescent particles, which will appear as bright greenish-yellow indications against a dark background.
5. Interpretation and Evaluation:
- Interpret the indications based on their shape, size, and location. Linear indications are often indicative of cracks, while rounded indications may be from porosity or other non-relevant sources.
- Evaluate the indications according to the specified acceptance criteria.
6. Post-cleaning and Demagnetization:
- Thoroughly clean the component to remove all residual magnetic particles and suspension fluid.
- If required, demagnetize the component to remove any residual magnetic field.[3]
Quantitative Data: Probability of Detection (POD)
The Probability of Detection (POD) is a quantitative measure of an NDT method's ability to detect a flaw of a certain size. A POD curve plots the probability of detecting a flaw versus the flaw size. The "90/95" value is often used, which represents the flaw size that can be detected with a 90% probability and 95% confidence.
| NDT Method | Material/Component | Flaw Type | 90/95 POD Flaw Size (mm) |
| Wet Fluorescent MT | Steel | Surface Crack | 0.5 - 1.0 |
| Ultrasonic Testing | Steel Weld | Lack of Fusion | 2.0 - 3.0 |
| Radiographic Testing | Aluminum Weld | Porosity | 1.0 - 1.5 |
Note: This data is illustrative and can vary significantly based on inspection parameters, material, and flaw characteristics.[17][18][19][20]
Workflow for Magnetic Particle Testing
References
- 1. magnaflux.com [magnaflux.com]
- 2. Nondestructive Evaluation Techniques : Ultrasound [nde-ed.org]
- 3. radiantndtservices.com [radiantndtservices.com]
- 4. novotest.biz [novotest.biz]
- 5. Ultrasonic Testing: Step-by-Step Guide [modsonic.com]
- 6. frontlinetesting.com [frontlinetesting.com]
- 7. nucleom.ca [nucleom.ca]
- 8. techknowserv.com [techknowserv.com]
- 9. Ultrasonic Testing Procedure - OnestopNDT [onestopndt.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. inis.iaea.org [inis.iaea.org]
- 18. Probability of Detection Curves for Ultrasonic Testing - TWI [twi-global.com]
- 19. researchgate.net [researchgate.net]
- 20. nrc.gov [nrc.gov]
Troubleshooting & Optimization
Technical Support Center: Iridium Hexafluoride (IrF₆) Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of gaseous Iridium Hexafluoride (IrF₆) during experimental procedures.
Troubleshooting Guide: Unwanted Decomposition of Gaseous IrF₆
This guide addresses specific issues that may arise during the handling and use of gaseous IrF₆, leading to its thermal decomposition.
| Issue | Possible Cause | Recommended Action |
| Discoloration of gas or deposition of black/yellow powder in the apparatus. | Thermal decomposition of IrF₆ into lower iridium fluorides (e.g., IrF₅, IrF₄) or iridium metal. | 1. Immediately reduce the temperature of the apparatus. IrF₆ is thermally unstable at elevated temperatures. 2. Verify the integrity of your cooling system. Ensure cryo-traps or cooling baths are functioning correctly. 3. Check for localized hotspots in your experimental setup. |
| Inconsistent or lower than expected yield in fluorination reactions. | Partial decomposition of the IrF₆ reagent before it reaches the reaction zone. | 1. Minimize the path length and residence time of gaseous IrF₆ in heated zones. 2. Ensure the delivery lines are not heated unintentionally. 3. Consider pre-cooling the IrF₆ gas stream before it enters the reaction chamber. |
| Corrosion or etching of stainless steel components. | Reaction of IrF₆ with the metal surface, potentially accelerated at higher temperatures. This can also indicate the presence of impurities like HF. | 1. Ensure all stainless steel components are properly passivated before use with IrF₆. This creates a protective metal fluoride (B91410) layer. 2. Verify the purity of the IrF₆ source. Impurities can enhance corrosive activity. 3. Use materials with higher corrosion resistance, such as Monel or Nickel, for critical components. |
| Pressure fluctuations in the gas delivery system. | Can be a sign of gas decomposition, leading to a change in the number of moles of gas. | 1. Stop the gas flow and investigate for temperature irregularities. 2. Check for leaks in the system, as this can also cause pressure changes. 3. Ensure the regulator and valves are made of compatible materials and are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition temperature of gaseous IrF₆?
While a precise decomposition temperature for gaseous IrF₆ is not well-documented in publicly available literature, its synthesis provides strong evidence of its instability. IrF₆ is synthesized by the direct reaction of iridium metal with fluorine gas at approximately 300°C. However, it is crucial to immediately freeze the product out of the gaseous reaction mixture to prevent its dissociation[1][2][3]. This indicates that gaseous IrF₆ is thermally unstable at or even below 300°C.
Q2: What are the decomposition products of IrF₆?
The thermal decomposition of IrF₆ is expected to yield lower iridium fluorides. Studies on the photo-initiated decomposition of IrF₆ have identified products such as Iridium Pentafluoride (IrF₅), Iridium Tetrafluoride (IrF₄), Iridium Trifluoride (IrF₃), and Iridium Difluoride (IrF₂)[4].
Q3: How can I prevent the thermal decomposition of gaseous IrF₆ during my experiments?
Preventing thermal decomposition primarily involves strict temperature control and proper equipment preparation.
-
Temperature Control: Maintain the lowest possible temperature for all parts of the apparatus that come into contact with gaseous IrF₆. Utilize cooling jackets, cryo-traps, or other cooling methods to keep the gas phase temperature well below its decomposition point.
-
Material Selection and Passivation: Use compatible materials for your experimental setup. 316L stainless steel and Monel are commonly recommended for handling corrosive fluorine compounds. Crucially, all metal surfaces should be passivated before introducing IrF₆. Passivation involves creating a thin, inert layer of metal fluoride on the surface, which protects the underlying material from further reaction.
Q4: What is the recommended procedure for passivating a stainless steel system for IrF₆ service?
Passivation for fluorine gas service is a critical step to ensure the integrity of the experimental setup and the purity of the gas. A multi-step process is recommended for passivating 316 stainless steel with fluorine gas:
-
Cleaning and Degreasing: Thoroughly clean and degrease all components to remove any organic residues.
-
Drying: The system must be meticulously dried, as any moisture will react with the fluorine to produce highly corrosive hydrofluoric acid (HF).
-
Gradual Introduction of Fluorine: Introduce a low concentration of fluorine gas (e.g., 1-5% in an inert gas like nitrogen or argon) into the system at a low flow rate. This initial step begins the formation of the protective fluoride layer.
-
Incremental Pressure Increase: For systems that will operate under pressure, the passivation should be carried out in stages of increasing fluorine pressure. For example, for a system intended to operate at 200 bar, you might passivate at 50 bar, then 100 bar, 150 bar, and finally 200 bar[4]. This gradual increase helps to form a uniform and cohesive fluoride layer.
-
Thermal Modification: In some advanced passivation techniques, a heat treatment in an inert atmosphere is applied after fluorination to stabilize the fluoride layer[1].
Experimental Protocols
Protocol 1: General Handling and Delivery of Gaseous IrF₆
-
Material Selection: Construct the gas handling system using compatible materials such as 316L stainless steel, Monel, or Nickel. Use PTFE for valve seats and seals.
-
System Passivation: Passivate the entire system that will come into contact with IrF₆ using the procedure outlined in the FAQ section.
-
Leak Testing: Before introducing IrF₆, perform a thorough leak test of the entire system using an inert gas (e.g., Helium or Argon).
-
Temperature Control: Ensure that all lines and components handling gaseous IrF₆ are maintained at a low temperature. If the experiment requires heating, the IrF₆ should only be introduced at the point of reaction, and its residence time at elevated temperatures should be minimized.
-
Gas Delivery: Use a mass flow controller designed for corrosive gases to ensure a stable and controlled flow of IrF₆.
-
Exhaust and Scrubbing: The exhaust from the system must be passed through a scrubber containing a suitable neutralizing agent (e.g., soda lime or a potassium hydroxide (B78521) solution) to remove any unreacted IrF₆ and fluorine-containing byproducts.
Quantitative Data
| Property | Value |
| Melting Point | 44 °C |
| Boiling Point | 53.6 °C |
| Appearance | Yellow crystalline solid |
Visualizations
Caption: Thermal decomposition pathway of gaseous IrF₆.
Caption: Experimental workflow for preventing IrF₆ decomposition.
References
Technical Support Center: Managing the High Reactivity of Iridium Hexafluoride
Welcome to the Technical Support Center for Iridium Hexafluoride (IrF₆). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely handling and effectively utilizing the highly reactive compound, iridium hexafluoride. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is iridium hexafluoride and why is it considered highly reactive?
A1: Iridium hexafluoride (IrF₆) is a yellow crystalline solid and one of the few compounds where iridium exists in the +6 oxidation state.[1] It is an extremely powerful fluorinating agent due to the presence of six highly electronegative fluorine atoms.[2][3] Its high reactivity stems from its thermal instability and strong oxidizing capabilities, readily reacting with a wide range of materials, including water.[1][4]
Q2: What are the primary applications of iridium hexafluoride?
A2: Iridium hexafluoride is utilized in several advanced fields:
-
Chemical Synthesis: It serves as a potent fluorinating agent for synthesizing various fluorine-containing compounds.[2][3]
-
Material Science: It is used as a precursor for creating thin films and coatings with unique properties through fluorination processes that alter material surfaces.[2]
-
Research and Development: It is employed in studies to understand the properties of fluorine and its interactions with other elements.[2]
-
Medicine: While direct use is uncommon, iridium-based complexes, for which IrF₆ can be a precursor, are being investigated as promising anti-cancer agents and for applications in brachytherapy and medical radiography.[5][6][7]
Q3: What are the initial signs of a potential issue when working with IrF₆?
A3: Be vigilant for the following signs which may indicate a problem:
-
Unexpected color changes: The appearance of colors other than the expected yellow of IrF₆ could signify decomposition or reaction with impurities.
-
Pressure fluctuations: A sudden increase in pressure within a reaction vessel can indicate a runaway reaction or decomposition of IrF₆, which is thermally unstable.[1]
-
Visible fumes: The release of corrosive fumes is a clear indicator of a leak or reaction with atmospheric moisture.[1]
-
Corrosion of equipment: Accelerated corrosion of stainless steel or other materials suggests a breakdown of the passivation layer.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during experiments involving iridium hexafluoride.
Issue 1: Low or No Yield in Fluorination Reaction
| Symptom | Possible Cause | Troubleshooting Action |
| Starting material is largely unreacted. | Inactive Iridium Hexafluoride: IrF₆ may have decomposed due to improper storage or exposure to moisture. | Ensure IrF₆ is stored in a cool, dry, and tightly sealed container.[6] Consider purifying the IrF₆ by vacuum distillation before use. |
| Incorrect Reaction Temperature: The reaction may be too cold to initiate. | Gradually and carefully increase the reaction temperature while closely monitoring for any pressure changes. The synthesis of IrF₆ itself occurs at 300 °C.[1] | |
| Poor Mixing: Inadequate agitation can lead to localized depletion of the fluorinating agent. | Ensure efficient stirring of the reaction mixture. The type of stirrer and speed may need to be optimized for the reaction scale. | |
| Formation of unexpected byproducts. | Side Reactions: The high reactivity of IrF₆ can lead to undesired side reactions with the solvent or impurities. | Use high-purity, anhydrous solvents. Consider performing the reaction at a lower temperature to improve selectivity.[8] |
| Decomposition of IrF₆: Photodecomposition can lead to the formation of lower iridium fluorides (IrF₅, IrF₄, etc.) which may react differently.[2] | Protect the reaction from light, especially UV sources. |
Issue 2: Unexpected Color Change in the Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Action |
| The yellow color of IrF₆ disappears, and a different color (e.g., brown, black) appears. | Decomposition: IrF₆ can decompose into lower iridium fluorides, which have different colors. For example, IrF₅ is also yellow, but IrF₄ is dark brown and IrF₃ is black.[2] | This indicates thermal or photochemical instability. Ensure the reaction temperature is well-controlled and the apparatus is shielded from light. |
| Reaction with Impurities: Trace amounts of water or organic compounds can react with IrF₆ to produce colored iridium oxides or other complexes. | Rigorously dry all solvents and reagents. Ensure the reaction apparatus is scrupulously clean and dry. | |
| A blue color is observed. | Charge-Transfer Complex: In the presence of certain compounds like xenon, IrF₆ can form colored charge-transfer complexes.[9] | While this may not be a problem in all cases, it indicates a reactive environment. If this is unexpected, re-evaluate the purity of all reagents and the inertness of the reaction atmosphere. |
Issue 3: Pressure Buildup in the Reaction Vessel
| Symptom | Possible Cause | Troubleshooting Action | | A rapid and uncontrolled increase in pressure. | Runaway Reaction: The fluorination reaction may be highly exothermic, leading to a rapid increase in temperature and pressure. | Immediately cool the reaction vessel. Ensure an adequate pressure relief system is in place. For future experiments, consider slower addition of reagents and more dilute reaction conditions. | | | Decomposition of IrF₆: Thermal decomposition of IrF₆ can release fluorine gas, leading to a pressure increase.[1] | Maintain strict temperature control. Use a reactor with a high surface-area-to-volume ratio for better heat dissipation on a larger scale. | | A gradual increase in pressure over time. | Slow Decomposition: Even at moderate temperatures, IrF₆ can slowly decompose. | Monitor the reaction pressure continuously. If a slow, steady increase is observed, it may be necessary to vent the reactor through a suitable scrubbing system. |
Quantitative Data
Table 1: Physical and Chemical Properties of Iridium Hexafluoride
| Property | Value | Reference |
| Chemical Formula | IrF₆ | [1] |
| Molar Mass | 306.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Density | 5.11 g/cm³ | [1] |
| Melting Point | 44 °C (111 °F; 317 K) | [1] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | [1] |
| Solubility | Soluble in HF | [1] |
Table 2: Material Compatibility with Iridium Hexafluoride
| Material | Compatibility | Notes |
| Stainless Steel (304, 316) | Good (with passivation) | A passivation layer of metal fluorides is essential to prevent corrosion.[10][11][12] |
| Nickel | Good (with passivation) | Similar to stainless steel, a protective fluoride (B91410) layer must be formed.[13] |
| Copper | Good | Often used in the construction of reactors for fluorination reactions.[14] |
| Glass | Poor | Reacts with IrF₆, especially in the presence of moisture, forming iridium oxyfluorides.[2] |
| Hydrocarbon-based plastics and elastomers | Poor | Highly reactive and will be aggressively attacked by IrF₆. |
| Fluoropolymers (e.g., PFA, PTFE) | Excellent | Generally resistant to attack by IrF₆ and are suitable materials for storage and handling.[2] |
Experimental Protocols
Protocol 1: Synthesis of Iridium Hexafluoride
This protocol is based on the direct reaction of iridium metal with fluorine gas.[1]
Materials:
-
Iridium metal powder
-
Elemental fluorine gas (excess)
-
Stainless-steel autoclave reactor[2]
-
Liquid nitrogen
Procedure:
-
Place the iridium metal powder in the stainless-steel autoclave.
-
Evacuate the autoclave to remove any air and moisture.
-
Introduce an excess of elemental fluorine gas into the reactor.
-
Heat the autoclave to 300 °C for approximately 8 hours.[2]
-
After the reaction is complete, cool the reactor.
-
To prevent dissociation of the thermally unstable IrF₆, the product must be frozen out of the gaseous reaction mixture using a cold trap cooled with liquid nitrogen.[1]
-
The collected IrF₆ can be further purified by vacuum distillation.
Protocol 2: Passivation of a 316 Stainless Steel Reactor for Fluorine Service
This procedure creates a protective metal fluoride layer on the surface of the stainless steel, rendering it resistant to attack by fluorine and highly reactive fluorides like IrF₆.[10][11]
Materials:
-
316 stainless steel reactor
-
Fluorine gas (can be diluted with an inert gas like nitrogen)
-
Heating system for the reactor
Procedure:
-
Cleaning and Degreasing: Thoroughly clean and degrease all internal surfaces of the reactor.
-
Baking: Heat the reactor under vacuum to remove any adsorbed moisture.
-
Staged Fluorination:
-
Introduce a low concentration of fluorine gas (e.g., 10% in nitrogen) into the reactor at a controlled temperature.
-
Gradually increase the fluorine concentration and temperature in stages. A typical procedure might involve incremental increases in pressure up to the maximum operating pressure.[10] For example, for a 200 bar operating pressure, passivation could be done in stages of 50 bar, 100 bar, 150 bar, and finally 200 bar.[10]
-
-
Thermal Modification: After the final fluorination step, the reactor is heated in an inert atmosphere (e.g., nitrogen) to stabilize the fluoride layer.[11]
-
Verification: The effectiveness of the passivation layer can be verified by surface analysis techniques.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and use of IrF₆.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. lookchem.com [lookchem.com]
- 4. americanelements.com [americanelements.com]
- 5. Cytotoxic Organometallic Iridium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The operation of Iridium Hexafluoride (IRF6) production line | Home | Atomic Energy Organization of Iran [aeoi.org.ir]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of xenon with iridium- and Osmiumhexafluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
- 11. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 12. JP3030351B2 - Stainless steel on which fluorinated passivation film is formed, method for producing the same, and apparatus using the stainless steel - Google Patents [patents.google.com]
- 13. Fluorine passivation of metal surface for self-cleaning semiconductor equipment | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Iridium Hexafluoride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of iridium hexafluoride (IrF₆).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing iridium hexafluoride (IrF₆)?
A1: The primary and most common method for synthesizing iridium hexafluoride is the direct reaction of metallic iridium with an excess of elemental fluorine gas at elevated temperatures, typically around 300 °C.[1][2] The reaction is as follows:
Ir(s) + 3F₂(g) → IrF₆(g)
Due to the thermal instability of iridium hexafluoride, the gaseous product must be quickly condensed and collected in cold traps, usually cooled with liquid nitrogen, to prevent it from dissociating.[1]
Q2: What are the common byproducts I might encounter during IrF₆ synthesis?
A2: The most common byproduct in the direct fluorination of iridium is iridium pentafluoride (IrF₅).[3] Under certain conditions, other lower-valent iridium fluorides, such as iridium tetrafluoride (IrF₄) and iridium trifluoride (IrF₃), may also be formed, particularly if the reaction temperature is not optimal or if there are issues with the fluorine concentration.
Q3: How can I identify the presence of byproducts in my IrF₆ sample?
A3: Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) and Raman spectroscopy, is a highly effective method for identifying iridium fluoride (B91410) byproducts. Each iridium fluoride species has a unique vibrational spectrum, allowing for their differentiation. For instance, the characteristic Ir-F stretching bands for IrF₆, IrF₅, IrF₄, and IrF₃ appear at different wavenumbers.
Q4: My IrF₆ yield is consistently low. What are the potential causes?
A4: Low yields of IrF₆ can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the iridium metal. Conversely, if the temperature is too high, it can promote the decomposition of IrF₆ and the formation of lower fluorides.
-
Insufficient Fluorine: An excess of fluorine gas is necessary to drive the reaction towards the formation of IrF₆. An inadequate supply of fluorine will result in incomplete reaction and the formation of lower iridium fluorides.
-
Leaks in the System: The highly reactive nature of fluorine gas means that any leaks in the reaction apparatus will lead to a loss of the fluorinating agent and a reduction in yield.
-
Improper Product Collection: As IrF₆ is thermally unstable, inefficient trapping of the gaseous product will lead to significant losses.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during iridium hexafluoride synthesis.
Issue 1: Presence of Unexpected Peaks in Vibrational Spectra
-
Symptom: Your FTIR or Raman spectrum shows peaks that do not correspond to IrF₆.
-
Possible Cause: Formation of iridium fluoride byproducts such as IrF₅, IrF₄, or IrF₃.
-
Troubleshooting Steps:
-
Compare Spectra: Compare the observed vibrational frequencies with the known values for iridium fluorides provided in the data table below.
-
Adjust Reaction Temperature: If lower fluorides are detected, consider optimizing the reaction temperature. A slight increase in temperature may favor the formation of IrF₆, but be cautious of decomposition at excessively high temperatures.
-
Ensure Fluorine Excess: Verify that a sufficient excess of fluorine gas is being used in the reaction.
-
Purification: If byproducts are present, purify the IrF₆ sample using fractional sublimation.
-
Issue 2: Low or No Product Yield
-
Symptom: Little to no IrF₆ is collected in the cold trap.
-
Possible Cause: Incomplete reaction or loss of product.
-
Troubleshooting Steps:
-
Check for Leaks: Perform a thorough leak check of your entire experimental setup, especially the fluorine gas line and the reactor seals.
-
Verify Temperature: Ensure your furnace or heating element is accurately calibrated and maintaining the target reaction temperature of 300 °C.
-
Inspect Iridium Metal: Check the surface of the iridium metal. A passivating layer of lower fluorides may have formed, preventing further reaction. If so, the surface may need to be mechanically or chemically cleaned.
-
Confirm Fluorine Flow: Ensure that the fluorine gas is flowing at the intended rate and that there are no blockages in the delivery system.
-
Evaluate Trapping Efficiency: Confirm that your cold traps are reaching and maintaining a sufficiently low temperature (e.g., with liquid nitrogen) to efficiently condense the gaseous IrF₆.
-
Data Presentation
Table 1: Vibrational Frequencies of Iridium Fluorides for Byproduct Identification
| Compound | Formula | Vibrational Mode (cm⁻¹) - IR | Vibrational Mode (cm⁻¹) - Raman |
| Iridium Hexafluoride | IrF₆ | ~719 (strong, ν₃) | ~734 (strong, ν₁), ~645 (ν₂), ~270 (ν₅) |
| Iridium Pentafluoride | IrF₅ | ~710-650 (multiple bands) | ~720-680 (multiple bands) |
| Iridium Tetrafluoride | IrF₄ | ~728 (strong) | Not readily available |
| Iridium Trifluoride | IrF₃ | ~685, ~659 | Not readily available |
Note: The exact positions of vibrational bands can be influenced by the physical state (gas, solid, matrix-isolated) and the spectroscopic conditions.
Experimental Protocols
Protocol 1: Identification of Byproducts using FTIR Spectroscopy
-
Sample Preparation:
-
Gas Phase: If the sample is sufficiently volatile and stable in the gas phase at the measurement temperature, introduce the gaseous sample into a pre-passivated gas cell with infrared-transparent windows (e.g., AgCl or KBr).
-
Solid Phase: For solid samples, prepare a mull by grinding a small amount of the sample with an inert mulling agent (e.g., Nujol or Fluorolube) between two KBr plates. Alternatively, prepare a KBr pellet by mixing the sample with dry KBr powder and pressing it into a transparent disk. All sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox) due to the high reactivity and hygroscopic nature of iridium fluorides.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty gas cell or the pure mulling agent/KBr pellet.
-
Acquire the sample spectrum and ratio it against the background to obtain the absorbance spectrum.
-
-
Data Analysis:
-
Identify the prominent absorption bands in the spectrum.
-
Compare the peak positions with the reference data in Table 1 to identify IrF₆ and any potential byproducts.
-
Protocol 2: Identification of Byproducts using Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample in a quartz capillary tube or on a suitable sample holder. All sample handling must be conducted in an inert and dry environment.
-
-
Data Acquisition:
-
Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm). Be cautious of potential sample fluorescence.
-
Focus the laser on the sample and acquire the Raman spectrum. Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
-
Identify the characteristic Raman scattering peaks.
-
Compare the observed peak frequencies with the reference data in Table 1 to identify the molecular species present in the sample.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting byproduct formation in iridium hexafluoride synthesis.
References
Technical Support Center: Optimizing Iridium Hexafluoride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of iridium hexafluoride (IrF₆). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing iridium hexafluoride?
A1: The most common method for synthesizing iridium hexafluoride (IrF₆) is through the direct reaction of iridium metal with an excess of elemental fluorine gas at elevated temperatures.[1][2] The reaction is typically carried out at 300 °C.[1][2]
Q2: What are the main challenges in synthesizing and isolating IrF₆?
A2: The primary challenge is the thermal instability of iridium hexafluoride.[1][2] It readily decomposes into lower iridium fluorides, such as iridium pentafluoride (IrF₅), if not quickly isolated and cooled.[3] Additionally, its high reactivity and corrosiveness necessitate specialized handling procedures and equipment.[4][5]
Q3: What are the physical properties of iridium hexafluoride?
A3: Iridium hexafluoride is a yellow crystalline solid at room temperature.[2] It has a melting point of 44 °C and a boiling point of 53.6 °C.[2] It is a volatile compound and a powerful fluorinating agent.[5]
Q4: What are the primary byproducts of the IrF₆ synthesis reaction?
A4: The main byproducts are lower oxidation state iridium fluorides, particularly iridium pentafluoride (IrF₅) and iridium trifluoride (IrF₃).[6] These can form due to the thermal decomposition of IrF₆ or incomplete fluorination of the iridium metal.
Q5: How can the purity of the synthesized IrF₆ be assessed?
A5: Infrared (IR) spectroscopy is a common method to monitor the purity of the final product.[7] The characteristic vibrational frequencies of the Ir-F bonds in IrF₆ can be compared against known spectra to identify the presence of impurities like IrF₅.
Troubleshooting Guides
Issue 1: Low Yield of Iridium Hexafluoride
Question: My synthesis is resulting in a low yield of IrF₆. What are the potential causes and how can I optimize the reaction to improve the yield?
Answer: Low yields in iridium hexafluoride synthesis can stem from several factors related to reaction conditions and product collection. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Reaction Temperature | Ensure the reaction temperature is maintained at a stable 300 °C. | The direct fluorination of iridium metal is an endothermic process and requires sufficient thermal energy to proceed at an optimal rate. |
| Inadequate Fluorine Concentration | Use a significant excess of high-purity fluorine gas. | A high concentration of fluorine is necessary to drive the equilibrium towards the formation of IrF₆ and minimize the formation of lower iridium fluorides. |
| Short Reaction Time | Increase the reaction time to ensure complete conversion of the iridium metal. A reaction time of approximately 8 hours has been reported to be effective.[7] | The reaction between solid iridium and gaseous fluorine is a heterogeneous reaction, which can be slow. Allowing sufficient time for the reaction to go to completion is crucial. |
| Product Decomposition | Rapidly cool and isolate the IrF₆ product as it is formed. This can be achieved by passing the gaseous reaction mixture through a cold trap (e.g., cooled with liquid nitrogen).[7] | Iridium hexafluoride is thermally unstable and will decompose back to lower fluorides if it remains at high temperatures for an extended period.[1][2] |
| Iridium Metal Purity and Form | Use high-purity iridium powder to maximize the surface area for reaction. | Impurities in the iridium metal can interfere with the reaction, and a larger surface area will increase the reaction rate. |
Issue 2: Product Contamination with Lower Iridium Fluorides
Question: My final product is contaminated with significant amounts of iridium pentafluoride (IrF₅) and other lower fluorides. How can I minimize these impurities?
Answer: Contamination with lower iridium fluorides is a common issue due to the thermal instability of IrF₆. The following strategies can help to minimize the formation of these byproducts.
| Potential Cause | Recommended Solution | Explanation |
| Slow Product Isolation | Implement a continuous flow system where the gaseous IrF₆ is immediately passed through a cold trap to condense it out of the reaction stream. | This minimizes the time the product spends at the high reaction temperature, thereby reducing the opportunity for thermal decomposition. |
| Incomplete Fluorination | Ensure a sufficient excess of fluorine gas and adequate reaction time. | This will help to drive the reaction to completion and ensure all the iridium is converted to the +6 oxidation state. |
| Post-synthesis Decomposition | Store the purified IrF₆ at low temperatures in a dry, inert atmosphere. | Iridium hexafluoride is reactive and can decompose upon exposure to moisture or at elevated temperatures. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the collected iridium hexafluoride. What are effective purification techniques?
Answer: The primary method for purifying iridium hexafluoride is fractional distillation under vacuum, taking advantage of the different boiling points of IrF₆ and its potential impurities.
| Purification Technique | Methodology | Key Considerations |
| Fractional Distillation | Gently warm the crude product under reduced pressure. The more volatile IrF₆ (boiling point: 53.6 °C) will vaporize first and can be collected in a separate cold trap, leaving behind the less volatile IrF₅ (melting point: 104.5 °C).[2][3] | The distillation apparatus must be constructed from materials resistant to fluorine and iridium hexafluoride. Careful temperature and pressure control is essential to achieve good separation. |
| Sublimation | Sublimation can be used to purify the solid IrF₆. The crude product is heated under vacuum, and the purified IrF₆ is collected on a cold surface. | This method is effective for removing non-volatile impurities. |
| Pumping on the solid product | "Long pumping" on the frozen product in a vacuum line can help remove more volatile impurities.[7] | This is a simpler method for removing highly volatile contaminants. |
Experimental Protocols
Synthesis of Iridium Hexafluoride
This protocol is based on established literature procedures for the direct fluorination of iridium metal.[7]
Materials:
-
Iridium metal powder (high purity)
-
Elemental fluorine gas (high purity)
-
Stainless-steel autoclave
-
Cold trap
-
Liquid nitrogen
-
Vacuum line
Procedure:
-
Place a known quantity of iridium metal powder into the stainless-steel autoclave.
-
Evacuate the autoclave using a vacuum line to remove any air and moisture.
-
Introduce an excess of elemental fluorine gas into the autoclave.
-
Heat the autoclave to 300 °C and maintain this temperature for approximately 8 hours.
-
During the reaction, pass the gaseous effluent from the autoclave through a cold trap cooled with liquid nitrogen to condense the iridium hexafluoride product.
-
After the reaction is complete, isolate the cold trap containing the frozen, yellow IrF₆.
-
The crude product can be further purified by fractional distillation or sublimation under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis, isolation, and purification of iridium hexafluoride.
Caption: Troubleshooting logic for addressing low yield in iridium hexafluoride synthesis.
Safety Precautions
Iridium hexafluoride is a hazardous substance that requires strict safety protocols.[1][4]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or a glove box. Avoid all personal contact, including inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Storage: Store iridium hexafluoride in a cool, dry, and well-ventilated area in a tightly sealed container made of a compatible material (e.g., certain fluoropolymers or passivated metals).[1] Keep away from moisture and incompatible materials.[1]
-
Spills: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup. Do not use water.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling iridium hexafluoride.[4]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 3. Iridium(V) fluoride - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 7783-75-7,iridium hexafluoride | lookchem [lookchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Corrosive Iridium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe and effective handling of iridium hexafluoride (IrF₆). Given its highly corrosive and reactive nature, strict adherence to safety protocols is paramount. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental procedures to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with iridium hexafluoride?
A1: Iridium hexafluoride is a powerful fluorinating agent and is highly reactive and corrosive.[1][2] The primary hazards include:
-
Severe Burns: Contact with skin and eyes can cause severe chemical burns.[2]
-
Respiratory Damage: Inhalation of IrF₆ gas or its hydrolysis products (such as hydrogen fluoride) can cause severe respiratory tract irritation and damage, potentially leading to pulmonary edema.[3]
-
Reactivity with Water: It reacts vigorously with water and moisture, producing toxic and corrosive fumes.[3] Therefore, all handling must be conducted under strictly anhydrous conditions.
-
Corrosivity to Metals: It is corrosive to many metals, necessitating the use of compatible materials for storage and handling.[4]
Q2: What are the immediate first aid procedures in case of exposure?
A2: Immediate and thorough action is critical.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Q3: How should iridium hexafluoride be stored?
A3: Iridium hexafluoride must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water and organic compounds.[1] Containers should be made of compatible materials (see Material Compatibility Table below) and kept tightly sealed.[1] Regular inspection for leaks is crucial.[3]
Q4: What is the proper procedure for disposing of iridium hexafluoride waste?
A4: Iridium hexafluoride and its contaminated materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not attempt to neutralize or dispose of it without proper guidance.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving iridium hexafluoride.
Issue 1: Low or no yield during synthesis.
-
Possible Cause: Inadequate reaction temperature.
-
Solution: Ensure the reaction of iridium metal and fluorine gas is maintained at the recommended temperature of 300 °C.[6]
-
-
Possible Cause: Presence of moisture in the reaction system.
-
Solution: Thoroughly dry all components of the reaction apparatus. Use high-purity, anhydrous fluorine gas.
-
-
Possible Cause: Incomplete trapping of the volatile IrF₆ product.
-
Solution: Ensure the cold trap is sufficiently cold (e.g., using liquid nitrogen) to effectively condense the gaseous product.[7]
-
-
Possible Cause: Passivation of the iridium metal surface.
-
Solution: Ensure the iridium starting material is in a form with high surface area (e.g., powder) and has not developed a significant oxide layer that could inhibit the reaction.
-
Issue 2: Discoloration or unexpected reaction in the storage container.
-
Possible Cause: Contamination with moisture.
-
Solution: This indicates a breach in the container's seal or improper initial drying. The material is likely undergoing hydrolysis. The container should be handled with extreme caution in a fume hood, and your institution's EHS office should be contacted for guidance on handling and disposal.
-
-
Possible Cause: Incompatible container material.
-
Solution: Immediately and safely transfer the IrF₆ to a container made of a known compatible material under inert and anhydrous conditions. Refer to the Material Compatibility Table.
-
Issue 3: Clogging of transfer lines or valves.
-
Possible Cause: Solidification of IrF₆. Iridium hexafluoride is a solid at room temperature with a melting point of 44 °C.[6]
-
Solution: Gently and carefully heat the transfer lines and valves to just above the melting point. Ensure uniform heating to avoid creating high-pressure pockets.
-
-
Possible Cause: Formation of solid byproducts due to reaction with trace contaminants.
-
Solution: Ensure the entire system is scrupulously clean and dry before use. Passivation of stainless steel components can help minimize reactions.
-
Data Presentation
Table 1: Physical and Chemical Properties of Iridium Hexafluoride
| Property | Value | Reference |
| Molecular Formula | IrF₆ | [2] |
| Molar Mass | 306.22 g/mol | [6] |
| Appearance | Yellow crystalline solid | [6] |
| Melting Point | 44 °C | [6] |
| Boiling Point | 53.6 °C | [6] |
| Density | 5.11 g/cm³ | [6] |
Table 2: Material Compatibility with Iridium Hexafluoride
| Material Class | Compatible Materials | Incompatible Materials | General Recommendations & References |
| Metals | Nickel, Monel, Passivated Stainless Steel (e.g., 316L) | Aluminum, Carbon Steel, Titanium | Passivation of stainless steel with a nitric acid solution is crucial to form a protective fluoride (B91410) layer.[8] |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA) | Most other plastics (e.g., PVC, Polyethylene, Polypropylene) | PTFE and PFA are generally resistant to highly corrosive fluorine compounds.[7][9] |
| Elastomers | Perfluoroelastomers (FFKM) | Most common elastomers (e.g., Viton®, Buna-N, EPDM, Silicone) | Standard elastomers will degrade rapidly. FFKM offers the broadest chemical resistance for sealing applications.[10][11][12] |
| Glass | Not Recommended | Glass | Will be etched by iridium hexafluoride and its hydrolysis products (HF). |
Experimental Protocols
Protocol 1: Synthesis of Iridium Hexafluoride
This protocol describes the direct fluorination of iridium metal. This procedure must be performed in a dedicated, well-ventilated fume hood or glove box designed for handling highly corrosive gases.
Materials:
-
Iridium metal powder
-
High-purity fluorine gas
-
Nickel or Monel reaction tube
-
Tube furnace capable of reaching 300 °C
-
Cold trap (U-tube)
-
Liquid nitrogen
-
Compatible tubing (e.g., passivated stainless steel, Monel) and valves
Procedure:
-
Place a known quantity of iridium metal powder into the reaction tube.
-
Assemble the reaction apparatus, ensuring all connections are leak-tight. The apparatus consists of the reaction tube within the furnace, connected to a fluorine gas inlet and a cold trap on the outlet.
-
Purge the entire system with an inert gas (e.g., argon or nitrogen) to remove all air and moisture.
-
Begin heating the furnace to 300 °C.
-
Once the temperature is stable, slowly introduce a controlled flow of fluorine gas over the iridium powder. An excess of fluorine is typically used.[6]
-
The volatile iridium hexafluoride product will be carried by the gas stream out of the furnace.
-
Immerse the cold trap in liquid nitrogen to condense the IrF₆ product as a solid.[7]
-
Monitor the reaction progress. The reaction is typically run for several hours.[7]
-
Once the reaction is complete, stop the flow of fluorine gas and purge the system with an inert gas.
-
Isolate the cold trap containing the solid IrF₆ product. The product can be purified by fractional sublimation if necessary.
Protocol 2: Decontamination of Equipment
This protocol outlines the general steps for decontaminating equipment after use with iridium hexafluoride. All decontamination procedures should be performed in a fume hood while wearing appropriate PPE.
Materials:
-
Inert gas (argon or nitrogen)
-
A suitable solvent for rinsing (e.g., anhydrous hydrogen fluoride, if appropriate for the equipment and subsequent use; consult with a specialist)
-
Aqueous basic solution (e.g., sodium bicarbonate or calcium hydroxide (B78521) slurry) for neutralization of residues.
-
Waste containers for hazardous materials.
Procedure:
-
After use, ensure all residual IrF₆ is removed from the equipment, if possible, through sublimation or transfer under controlled conditions.
-
Purge the equipment thoroughly with a dry, inert gas to remove any remaining volatile material.
-
For metal components, a passivation rinse with a suitable fluorinating agent or anhydrous HF may be performed to stabilize the surface. This should only be done by experienced personnel with appropriate safety measures.
-
Slowly and carefully introduce an aqueous basic solution to neutralize any remaining residues. This reaction will generate heat and fumes, so it must be done with caution in a fume hood.
-
Wash the equipment thoroughly with the basic solution, followed by copious amounts of water.
-
Rinse with deionized water and dry completely in an oven.
-
Collect all rinsates and cleaning materials for disposal as hazardous waste.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of iridium hexafluoride.
Caption: Troubleshooting flowchart for low yield in IrF₆ synthesis.
Caption: Workflow for the decontamination of equipment after IrF₆ use.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Iridium hexafluoride | F6Ir-6 | CID 3014587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 7. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corrosion.com.au [corrosion.com.au]
- 9. calpaclab.com [calpaclab.com]
- 10. phelpsgaskets.com [phelpsgaskets.com]
- 11. rahco-rubber.com [rahco-rubber.com]
- 12. Rubber Chemical Resistance Guide [eriks.com]
Technical Support Center: Purification of Iridium Hexafluoride (IrF₆)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of Iridium Hexafluoride (IrF₆) from its common impurity, Iridium Pentafluoride (IrF₅).
Data Presentation: Physical Properties of Iridium Fluorides
A clear understanding of the physical properties of IrF₆ and IrF₅ is crucial for designing an effective purification strategy. The significant difference in their volatility is the basis for the purification methods described below.
| Property | Iridium Hexafluoride (IrF₆) | Iridium Pentafluoride (IrF₅) | Reference |
| Molecular Weight | 306.21 g/mol | 287.21 g/mol | [1] |
| Appearance | Yellow crystalline solid | Yellow crystalline solid | [2][3] |
| Melting Point | 44 °C (111 °F) | 104.5 °C (220.1 °F) | [2][3] |
| Boiling Point | 53.6 °C (128.5 °F) | Decomposes before boiling | [2] |
| Volatility | Highly volatile | Significantly less volatile than IrF₆ | [4][5] |
Experimental Protocols
Due to the hazardous nature of iridium fluorides, all procedures must be carried out in a well-ventilated fume hood or a glove box with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. All glassware and apparatus must be scrupulously dried before use to prevent hydrolysis of the iridium fluorides.
Method 1: Fractional Vacuum Distillation
This method is suitable for separating components with close boiling points and is effective for purifying IrF₆ from the less volatile IrF₅.
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A condenser
-
A receiving flask
-
A vacuum source and gauge
-
Heating mantle and temperature controller
-
Cold traps (cooled with liquid nitrogen or dry ice/acetone) to protect the vacuum pump
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed with appropriate grease for vacuum applications.
-
Place the impure IrF₆/IrF₅ mixture into the round-bottom flask.
-
Evacuate the system slowly to the desired pressure (a low vacuum is typically sufficient).
-
Begin heating the round-bottom flask gently using the heating mantle.
-
Monitor the temperature at the top of the fractionating column. The temperature should rise and stabilize at the boiling point of IrF₆ at the given pressure.
-
The more volatile IrF₆ will vaporize, ascend the column, and condense in the condenser.
-
Collect the purified liquid IrF₆ in the cooled receiving flask.
-
The less volatile IrF₅ will remain in the distillation flask.
-
Once the temperature at the top of the column begins to rise significantly above the boiling point of IrF₆ or the rate of distillation slows, stop the heating.
-
Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
Method 2: Sublimation under Static Vacuum
This method is effective for separating a volatile solid from a non-volatile or significantly less volatile solid impurity. Given that IrF₅ is a solid at the sublimation temperature of IrF₆, this is a viable purification technique.
Apparatus:
-
Sublimation apparatus (a vessel with a cold finger)
-
Vacuum source
-
Heating source (e.g., oil bath or heating mantle)
-
Coolant for the cold finger (e.g., circulating chilled water or a dry ice/acetone slurry)
Procedure:
-
Place the impure IrF₆/IrF₅ mixture at the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Evacuate the apparatus to a high vacuum.
-
Once the desired vacuum is reached, begin circulating the coolant through the cold finger.
-
Gently heat the bottom of the sublimation apparatus.
-
The IrF₆ will sublime (pass directly from a solid to a gas) and then deposit as purified crystals on the cold surface of the cold finger.
-
The less volatile IrF₅ will remain at the bottom of the apparatus.
-
Continue the process until a sufficient amount of purified IrF₆ has collected on the cold finger.
-
Turn off the heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
The purified IrF₆ crystals can then be scraped from the cold finger.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is my yield of purified IrF₆ lower than expected?
A1:
-
Leaks in the vacuum system: Even a small leak can significantly reduce the efficiency of distillation or sublimation. Carefully check all joints and connections for proper sealing.
-
Inadequate cooling: If the condenser or cold finger is not sufficiently cold, the IrF₆ vapor will not efficiently condense or deposit, leading to loss of product into the vacuum line. Ensure proper coolant flow and temperature.
-
Heating too rapidly: Overheating can cause decomposition of IrF₆ or carry over the less volatile IrF₅ as an aerosol, contaminating the product.[2] A slow and controlled heating rate is crucial.
-
Premature termination of the process: Ensure that the distillation or sublimation is allowed to proceed until the majority of the IrF₆ has been collected.
Q2: My purified IrF₆ is discolored. What could be the cause?
A2:
-
Contamination with IrF₅: If the separation was not efficient, some of the yellow IrF₅ may have been carried over with the IrF₆. Re-purification may be necessary.
-
Decomposition: Iridium hexafluoride is thermally unstable and can decompose, especially if overheated.[2] This can lead to the formation of lower iridium fluorides or iridium metal, which can cause discoloration.
-
Reaction with moisture: IrF₆ is highly reactive with water. Any moisture in the apparatus or starting material will lead to hydrolysis and the formation of iridium oxides or oxyfluorides, which will discolor the product. Ensure all components are scrupulously dry.
Q3: The pressure in my vacuum system is fluctuating during the purification process. What should I do?
A3:
-
Outgassing: The impure material or the apparatus itself may be releasing adsorbed gases under vacuum. Continue to pump down the system until a stable vacuum is achieved before starting to heat.
-
Decomposition: The fluctuation could be due to the decomposition of IrF₆, releasing gaseous products. Reduce the heating temperature to see if the pressure stabilizes.
-
Leak in the system: A fluctuating pressure is a classic sign of a leak. Stop the heating, allow the system to cool, and then check all connections.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No product is collecting in the receiver/on the cold finger. | - Insufficient heating.- Vacuum is too low (pressure is too high).- Blockage in the system. | - Gradually increase the temperature of the heating source.- Check the vacuum pump and ensure the system is properly evacuated.- Check for any constrictions in the vapor path. |
| The product is collecting as a liquid in the vacuum trap. | - The receiving flask or cold finger is not cold enough.- The vacuum is too high, causing the product to be pulled through the system too quickly. | - Ensure the receiving flask is adequately cooled (e.g., with an ice bath).- For sublimation, ensure the cold finger is at a sufficiently low temperature.- Slightly reduce the vacuum to slow down the rate of distillation/sublimation. |
| The starting material is turning dark or black. | - Thermal decomposition of IrF₆ or IrF₅.[2]- Reaction with residual impurities in the starting material. | - Immediately reduce the heating temperature.- Consider using a lower vacuum to allow for distillation/sublimation at a lower temperature.- Ensure the starting material is of the highest possible purity before attempting the final purification. |
| A white solid is forming in the apparatus. | - Hydrolysis of iridium fluorides due to the presence of moisture. | - Stop the experiment immediately and safely vent the system.- Thoroughly clean and dry all components of the apparatus before restarting.- Ensure the starting material is anhydrous. |
Mandatory Visualization
Figure 1: A flowchart outlining the general workflow and troubleshooting steps for the purification of IrF₆ from IrF₅.
References
Technical Support Center: Iridium Hexafluoride (IrF₆)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling and experimenting with iridium hexafluoride (IrF₆). Given its extreme reactivity and thermal instability, meticulous adherence to safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What is iridium hexafluoride and what are its primary characteristics?
Iridium hexafluoride (IrF₆) is a highly reactive inorganic compound, appearing as a yellow crystalline solid.[1][2] It is one of the few compounds where iridium exists in the +6 oxidation state.[1] Due to the presence of six highly electronegative fluorine atoms, it is an exceptionally strong fluorinating and oxidizing agent.[3] It is thermally unstable and must be handled with extreme caution.[1]
Q2: Is it possible to stabilize iridium hexafluoride at room temperature?
Direct stabilization of pure iridium hexafluoride at room temperature is currently not a standard or well-documented procedure due to its inherent thermal instability.[1] It readily decomposes, particularly in the presence of light or moisture.[4] Theoretical studies suggest that high pressure can influence the stability of transition metal hexafluorides, but this is not a practical solution for routine laboratory use.[5][6] The most common method to prevent decomposition is storage at low temperatures.[4]
Q3: What are the decomposition products of iridium hexafluoride?
Under conditions such as photolysis, iridium hexafluoride decomposes into lower-valent iridium fluorides. The primary decomposition products are iridium pentafluoride (IrF₅) and iridium trifluoride (IrF₃). Further decomposition can lead to the formation of iridium tetrafluoride (IrF₄) and iridium difluoride (IrF₂).[4]
Q4: What are the primary safety hazards associated with iridium hexafluoride?
Iridium hexafluoride is highly corrosive and can cause severe burns to the skin and eyes upon contact.[7] It reacts violently with water and many organic compounds.[3][8] Inhalation of its vapors can cause severe irritation and damage to the respiratory tract.[8] As a strong oxidizing agent, it can initiate or accelerate the combustion of other materials.[3]
Q5: What materials are compatible with iridium hexafluoride?
Due to its high reactivity, material selection is critical. Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene (B1197577) propylene (B89431) (FEP) are generally recommended for handling highly reactive fluorine compounds.[9] Dry and passivated stainless steel may also be used with caution.[10] Glass is not suitable as it will be readily attacked by the compound, especially in the presence of any moisture, which can generate hydrofluoric acid (HF).[9][11]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving iridium hexafluoride.
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid sample decomposition (color change, pressure increase) | - Elevated temperature- Exposure to light- Presence of moisture or impurities | - Immediate Action: Ensure the sample is cooled immediately (e.g., with liquid nitrogen).- Temperature Control: Maintain the sample at or below its recommended storage temperature at all times. Use a cryostat or a well-insulated cold bath.- Light Protection: Work in a dimly lit area or use amber-colored reaction vessels. Protect the sample from direct light sources.- Inert Atmosphere: Handle IrF₆ in a scrupulously dry inert atmosphere (e.g., argon or nitrogen) within a glovebox or a dry, well-ventilated fume hood.[10] |
| Unexpected or violent reaction | - Incompatible materials- Contamination of reactants or solvents | - Material Compatibility: Double-check that all materials in contact with IrF₆ (vessels, tubing, stir bars) are made of compatible materials like PTFE or PFA.[9]- Purity: Ensure all reactants and solvents are of the highest purity and are thoroughly dried before use. Remove any potential contaminants that could react with IrF₆.- Controlled Addition: Add reactants slowly and in a controlled manner, with efficient cooling and stirring. |
| Difficulty in characterizing the sample | - Sample decomposition leading to a mixture of iridium fluorides- Reaction with analytical equipment | - Low-Temperature Analysis: Perform analytical measurements (e.g., spectroscopy) at low temperatures to minimize decomposition.[4]- Inert Sample Cells: Use sample cells made of materials compatible with IrF₆ for spectroscopic analysis.- Rapid Analysis: Analyze the sample as quickly as possible after preparation. |
| Corrosion of equipment | - Reaction of IrF₆ with non-resistant materials | - Equipment Inspection: Regularly inspect all equipment for signs of corrosion.[7]- Material Selection: Use only equipment constructed from highly resistant materials.[9]- Passivation: For metal components, consider a passivation process with a dilute fluorine gas mixture to form a protective metal fluoride (B91410) layer.[10] |
Experimental Protocols
While a direct protocol for room temperature stabilization is not available, the following protocols for handling and synthesis are fundamental for working with IrF₆.
Protocol 1: General Handling of Iridium Hexafluoride in an Inert Atmosphere
-
Preparation:
-
Ensure a thoroughly dry and inert atmosphere in a glovebox or a specialized fume hood.
-
All glassware and equipment must be oven-dried and then cooled under a stream of dry inert gas.
-
Pre-cool all reaction vessels and transfer lines to the desired low temperature.
-
-
Personal Protective Equipment (PPE):
-
Wear a full-face shield, chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving with materials rated for fluorine compounds is recommended).[12]
-
-
Handling:
-
Transfer IrF₆ from its storage cylinder in a closed system to prevent exposure to the atmosphere.
-
Use pre-cooled transfer lines made of PTFE or PFA.
-
If handling the solid, use pre-cooled, non-reactive spatulas and weighing boats inside the inert atmosphere.
-
Always work behind a blast shield.
-
-
Quenching and Disposal:
-
Slowly add any residual IrF₆ to a cooled, stirred suspension of a suitable quenching agent (e.g., sodium carbonate or calcium hydroxide) in an inert, high-boiling point solvent.
-
Dispose of all waste as hazardous material according to institutional guidelines.[13]
-
Protocol 2: Synthesis of Iridium Hexafluoride
This is a highly specialized and hazardous procedure that should only be attempted by experienced researchers in a dedicated facility.
-
Apparatus:
-
A reaction vessel made of a material resistant to high temperatures and fluorine gas (e.g., nickel or Monel).
-
A system for delivering a precise flow of high-purity fluorine gas.
-
A cold trap to collect the product.
-
-
Procedure:
-
Place high-purity iridium metal powder in the reaction vessel.
-
Heat the iridium metal to 300°C.
-
Pass an excess of elemental fluorine gas over the heated metal.[1]
-
The volatile IrF₆ product is carried out of the reactor with the gas stream.
-
Immediately condense the IrF₆ in a cold trap cooled with liquid nitrogen to prevent its dissociation.[1]
-
The product should be stored at low temperatures in a sealed, compatible container.
-
Visualizations
Logical Workflow for Handling Iridium Hexafluoride
Caption: A logical workflow for the safe handling of iridium hexafluoride.
Decomposition Pathway of Iridium Hexafluoride
Caption: A simplified decomposition pathway of iridium hexafluoride.
Potential Stabilization via Lewis Acid-Base Adduct Formation
Caption: A conceptual diagram of stabilizing IrF₅ through adduct formation.
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Hexafluoride - Wikipedia [en.wikipedia.org]
- 4. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. safety - Is there a way to contain fluorine gas for long term so that it can be visually observed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Infrared Spectroscopy of IrF6 Photoproducts
This technical support center provides troubleshooting guidance for researchers studying the photoproducts of Iridium Hexafluoride (IrF6) using infrared (IR) spectroscopy. The information is presented in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My IR spectrum shows several new, unidentifiable peaks after photolysis of matrix-isolated IrF6. How do I begin to identify the photoproducts?
A1: The photo-initiated defluorination of IrF6 can produce a series of lower-valent iridium fluorides (IrFn, where n=1-5).[1][2] The primary products depend heavily on the photolysis wavelength and duration.
-
Initial Irradiation (e.g., λ=365 nm): The first species to appear are typically Iridium Pentafluoride (IrF5) and Iridium Trifluoride (IrF3).[1][2][3]
-
Prolonged/Higher Energy Irradiation (e.g., λ=278 nm): Further irradiation can lead to the formation of Iridium Tetrafluoride (IrF4) and Iridium Difluoride (IrF2).[1][2][3]
-
Anionic Species: If an electron source (like a laser-ablated metal) is present, you may also form anions such as IrF6⁻ and IrF5⁻.[4][5]
To identify your products, compare the experimental vibrational frequencies of your new peaks with the reference data in Table 1. Note that peak positions are sensitive to the cryogenic matrix used (e.g., Neon or Argon).[1]
Q2: The IR peak positions I've measured don't perfectly match the literature values. What could cause this discrepancy?
A2: Minor shifts in vibrational frequencies are common and can be attributed to several factors:
-
Matrix Effects: The interaction between the isolated molecule and the surrounding matrix material can cause shifts in peak positions. Shifts in a Neon matrix are typically smaller than those observed in an Argon matrix.[6]
-
Multiple Trapping Sites: Molecules can be trapped in slightly different local environments within the matrix, leading to the appearance of several closely spaced absorption maxima for a single vibrational mode.[6]
-
Instrument Calibration: Ensure your spectrometer is properly calibrated.
-
Formation of Ion Pairs: If you are co-depositing IrF6 with alkali metal fluorides, the formation of M[IrF6] ion pairs will result in different spectra compared to the free IrF6⁻ anion.[4][7]
Q3: I am seeing broad, noisy, or distorted peaks in my spectrum. What are common instrumental or sample preparation issues?
A3: Spectral quality issues can arise from various sources:
-
Poor Sample Isolation: If the concentration of IrF6 in the matrix is too high, molecules may aggregate, leading to peak broadening. Ensure a high matrix-to-sample ratio.
-
Atmospheric Contamination: Inadequate purging of the spectrometer can lead to interfering absorption bands from atmospheric water vapor and carbon dioxide.[8]
-
Incorrect Background Subtraction: A common issue, especially in Attenuated Total Reflection (ATR) experiments, is taking a background spectrum with a contaminated or dirty ATR element, which can introduce negative peaks.[9] While matrix isolation is a transmission technique, the principle of a clean background is universal.
-
Insufficient Scans: Using too few scans can result in a noisy spectrum with a poor signal-to-noise ratio.[10]
Q4: I am not observing any significant formation of photoproducts after irradiation. What should I check?
A4: Lack of photoreaction can be due to several experimental parameters:
-
Incorrect Wavelength: The photolysis of IrF6 is wavelength-dependent. Irradiation at 365 nm is known to produce IrF5 and IrF3, while 278 nm is used to generate further products like IrF4.[1][2][11] Ensure your light source is emitting at the correct and a sufficient photon flux.
-
Inadequate Irradiation Time: Photodissociation is a time-dependent process. Increase the irradiation duration to allow for product formation.
-
Precursor Concentration: The initial concentration of IrF6 might be too low to detect the formation of products.
-
Recombination: Photoproducts may be recombining to form the parent IrF6. Annealing the matrix to a slightly higher temperature can sometimes promote the diffusion and reaction of specific species, but it can also promote recombination.
Quantitative Data: Vibrational Frequencies of IrF6 and Photoproducts
The following table summarizes experimentally observed IR stretching frequencies for IrF6 and its key photoproducts isolated in Neon and Argon matrices. These values are essential for product identification.
| Species | Vibrational Mode Description | Frequency in Neon (cm⁻¹) | Frequency in Argon (cm⁻¹) |
| IrF5 | Ir-F Stretch | 697.8 | 685.9 |
| IrF5 | Ir-F Stretch | 647.5 | 655.7 |
| IrF5 | Ir-F Stretch | 645.5 | - |
| IrF5⁻ | Strong Equatorial Asymmetric IrF4 Stretch | 599.8 | - |
| IrF4 | Ir-F Stretch | - | 655.7 |
| IrF3 | Ir-F Stretch | - | - |
| IrF2 | Ir-F Stretch | - | - |
| IrF | Ir-F Stretch | 643.6 | - |
| IrF6⁻ | Ir-F Stretch | 612.0 | 600.2 |
| Na[IrF6] | Ir-F Stretch | - | 627.0 |
| K[IrF6] | Ir-F Stretch | - | 632.1 |
| Rb[IrF6] | Ir-F Stretch | - | 634.0 |
| Cs[IrF6] | Ir-F Stretch | - | 636.2 |
| Data compiled from multiple sources.[1][4][5][7][12] |
Experimental Protocols
Key Experiment: Matrix Isolation Infrared Spectroscopy of IrF6 Photolysis
This protocol outlines the general steps for studying IrF6 photoproducts using matrix isolation IR spectroscopy.
-
Preparation of Precursor: A mixture of IrF6 gas and a noble gas (typically high-purity Neon or Argon) is prepared in a vacuum line. The concentration of IrF6 is kept low (typically 1:1000 or lower) to ensure proper isolation.
-
Cryogenic Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a low temperature (typically 4-6 K) by a closed-cycle helium cryostat. This process forms a solid, inert matrix trapping the IrF6 molecules.
-
Initial Spectrum Acquisition: An initial IR spectrum of the isolated IrF6 is recorded before photolysis. This serves as the baseline.
-
Photolysis: The matrix is irradiated in situ with a specific wavelength of light (e.g., from a UV lamp with filters or a laser).
-
Post-Photolysis Spectrum Acquisition: IR spectra are recorded at intervals during photolysis. Difference spectra are often calculated to clearly distinguish the newly formed product peaks (appearing as positive bands) from the depleted precursor peaks (appearing as negative bands).[11]
-
Annealing (Optional): The matrix can be warmed by a few Kelvin and then re-cooled. This can sometimes sharpen peaks or induce diffusion and secondary reactions, providing more information for peak assignment.
-
Data Analysis: The resulting spectra are analyzed by comparing the observed peak frequencies with known literature values (see Table 1) and theoretical calculations to identify the photoproducts.[1]
Visual Troubleshooting Guide
The following workflow provides a logical path for troubleshooting common issues encountered when analyzing the IR spectra of IrF6 photoproducts.
A troubleshooting workflow for identifying unknown species in the IR spectra of IrF6 photoproducts.
References
- 1. d-nb.info [d-nb.info]
- 2. Molecular Iridium Fluorides - ChemistryViews [chemistryviews.org]
- 3. [논문]Investigation of Molecular Iridium Fluorides IrFn (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. s-a-s.org [s-a-s.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Infrared spectroscopic and theoretical investigations of novel iridium oxyfluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Moisture Content When Handling Iridium Hexafluoride (IrF6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and standardized protocols for handling the highly reactive and moisture-sensitive compound, Iridium Hexafluoride (IrF6). Adherence to these guidelines is critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is Iridium Hexafluoride (IrF6) and why is it so sensitive to moisture?
A1: Iridium Hexafluoride (IrF6) is a yellow crystalline solid and one of the most powerful fluorinating agents.[1][2] It is extremely reactive and hygroscopic, meaning it readily reacts with water.[3] This reactivity stems from the high oxidation state (+6) of the iridium atom, making the compound highly electrophilic and prone to hydrolysis.[4] Contact with even trace amounts of moisture will cause it to decompose, forming corrosive byproducts like hydrogen fluoride (B91410) (HF) and iridium oxides.[3][5]
Q2: What are the immediate signs of moisture contamination when handling IrF6?
A2: Signs of moisture contamination can be immediate and obvious. They include:
-
Fuming: The compound will fume upon exposure to air as it reacts with atmospheric moisture.[5]
-
Discoloration: The golden-yellow solid may change color.
-
Pressure Buildup: The reaction with water can generate gaseous byproducts like HF, leading to a pressure increase in a sealed container.[5][6]
-
Formation of Precipitates: Solid iridium oxides or oxyfluorides may form as a white or off-white precipitate.[5]
Q3: What are the primary pieces of equipment needed to handle IrF6 safely?
A3: Due to its reactivity, IrF6 must be handled in a controlled, inert atmosphere.[7] The two primary systems for this are:
-
Glovebox (or Dry Box): This is the preferred method. A glovebox provides an enclosed workspace with a continuously purified inert atmosphere (typically argon or nitrogen), where moisture and oxygen levels are kept extremely low.[8][9]
-
Schlenk Line: A Schlenk line is a vacuum/inert gas manifold system used for handling air-sensitive substances.[7] While effective, it requires more complex glassware and user proficiency compared to a glovebox.[8]
Q4: What materials are compatible with IrF6?
A4: Material choice is critical to prevent corrosion and unwanted reactions.
-
Recommended: Fluorinated polymers like Teflon (PTFE, FEP, PFA) and passivated stainless steel or nickel-based alloys are recommended for handling and storage.[10][11]
-
To Avoid: Glassware is generally not recommended as IrF6 and its hydrolysis product, HF, can etch silica (B1680970).[10][11] If glass must be used for short durations, it should be rigorously baked to remove all surface moisture.[10] Most organic materials and elastomers will be aggressively attacked.
Troubleshooting Guide
Issue 1: The moisture level in my glovebox spikes when I introduce the IrF6 container.
-
Possible Cause: The exterior of the container is contaminated with adsorbed atmospheric moisture.
-
Solution: Before transferring any equipment into the glovebox, thoroughly wipe it down with a lint-free cloth and an appropriate solvent (e.g., isopropanol) in a low-humidity environment if possible. Cycle the container through the antechamber multiple times (at least 3-5 vacuum/refill cycles) to remove atmospheric water from its surface. For highly sensitive work, a prolonged period (e.g., overnight) of evacuation in the antechamber is recommended for porous materials.[12]
Issue 2: I observed a white precipitate and/or inconsistent results in my reaction involving IrF6.
-
Possible Cause: This strongly indicates moisture contamination within your reaction system. The source could be contaminated solvents, reagents, or inadequately dried glassware.[5]
-
Solution:
-
Verify Solvent Purity: Ensure you are using a freshly dried, anhydrous solvent. Even commercially available "anhydrous" solvents should be stored over molecular sieves (3Å or 4Å) inside the glovebox.[5]
-
Dry All Glassware: All glassware must be rigorously dried before being brought into the glovebox. The standard procedure is to oven-dry at >125°C overnight and then cool it down inside the glovebox antechamber under vacuum.[13]
-
Check Other Reagents: Ensure all other reagents are anhydrous and were stored under inert atmosphere.
-
Issue 3: The pressure in my IrF6 storage container seems to have increased.
-
Possible Cause: A small leak has allowed moisture to enter the container, causing the IrF6 to slowly hydrolyze and produce gaseous HF.[5][6]
-
Solution: This is a hazardous situation.
-
Do Not Open: Do not open the container, especially outside of a certified and properly functioning fume hood.
-
Cool the Container: If possible and safe, cool the container to reduce the vapor pressure of the contents.
-
Seek Expert Assistance: Consult with your institution's Environmental Health & Safety (EH&S) department immediately for guidance on handling and disposal.
-
Quantitative Data Summary
Maintaining a scrupulously dry environment is paramount. The following table summarizes key quantitative parameters for handling IrF6 and other highly moisture-sensitive compounds.
| Parameter | Recommended Value | Rationale & Notes |
| Glovebox Atmosphere (H₂O) | < 1 ppm | To prevent decomposition of IrF6. Many standard gloveboxes can maintain levels below 1 ppm.[9] |
| Glovebox Atmosphere (O₂) | < 1 ppm | While the primary concern is moisture, minimizing oxygen is also crucial as it can react with IrF6 or its byproducts.[9] |
| Antechamber Purge Cycles | Minimum 3-5 cycles | For non-porous items. This ensures the removal of atmospheric air and moisture before entry into the main chamber. |
| Glassware Drying Temperature | > 125 °C | To remove the thin film of adsorbed moisture on glass surfaces.[13] |
| Glassware Drying Time | > 4 hours (overnight recommended) | Ensures complete removal of water.[13] |
Experimental Protocols
Protocol 1: Glovebox Environment Preparation
This protocol details the steps to ensure the glovebox is suitable for handling IrF6.
-
Verify Atmosphere Purity: Check the glovebox's integrated sensors to confirm that moisture and oxygen levels are below 1 ppm.[9] Do not proceed if the levels are elevated.
-
Catalyst Regeneration: If moisture or oxygen levels are high, perform a catalyst regeneration cycle according to the manufacturer's instructions. This process removes accumulated contaminants from the purifier.
-
Workspace Preparation: Clean the interior surfaces of the glovebox with a suitable low-volatility solvent and lint-free wipes. Remove all unnecessary items and potential sources of moisture (e.g., paper towels, certain plastics).
-
Prepare a Spill Kit: Keep a spill kit compatible with reactive fluorides inside the glovebox. This should contain an absorbent material like sodium bicarbonate or calcium carbonate. Do not use silica-based absorbents (like sand or kitty litter) , as HF reacts with silica to produce toxic silicon tetrafluoride gas.[6]
Protocol 2: Passivation of Stainless Steel Apparatus
Passivation creates a protective oxide layer on stainless steel, enhancing its resistance to corrosion from IrF6 and HF.[14][15]
-
Thorough Cleaning: Degrease the stainless steel component completely using a suitable solvent (e.g., acetone, isopropanol) to remove all oils and residues.[16] This step is critical for effective passivation.[15]
-
Acid Bath: Immerse the cleaned component in a passivating acid bath. A solution of 4-10% citric acid is a safer and effective alternative to nitric acid.[15][17] The immersion should last for a duration recommended by industry standards to ensure removal of free iron from the surface.[14]
-
Rinsing: After the acid bath, rinse the component thoroughly with deionized water to remove all traces of the acid.[14]
-
Drying: Dry the component completely. For IrF6 applications, this must be followed by rigorous oven-drying (as per Protocol 1, Step 4) before introduction into the glovebox.
Visual Guides
Caption: Workflow for ensuring a glovebox is ready for IrF6 experiments.
Caption: Reaction pathway of IrF6 with moisture, leading to hazardous byproducts.
Caption: Decision tree for troubleshooting sources of moisture contamination.
References
- 1. Cas 7783-75-7,iridium hexafluoride | lookchem [lookchem.com]
- 2. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Iridium - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ucd.ie [ucd.ie]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. eagletube.com [eagletube.com]
- 15. solenis.com [solenis.com]
- 16. fedsteel.com [fedsteel.com]
- 17. bssa.org.uk [bssa.org.uk]
Technical Support Center: Enhancing Efficiency in IrF₆ Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for improving the efficiency and safety of fluorination reactions utilizing iridium hexafluoride (IrF₆). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide rapid solutions to specific issues that may arise during IrF₆ fluorination experiments.
I. Reaction Setup and Reagent Handling
Question: My IrF₆ appears discolored (not a pale yellow solid). Can I still use it?
Answer: Iridium hexafluoride should be a volatile yellow crystalline solid. Discoloration may indicate the presence of impurities or decomposition products such as lower iridium fluorides (e.g., IrF₅, which is also yellow but less volatile). These impurities can significantly impact your reaction's efficiency and reproducibility. It is recommended to use freshly sublimed IrF₆ for best results.
Question: What are the best practices for handling and storing IrF₆ safely?
Answer: Iridium hexafluoride is a highly reactive and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn. IrF₆ is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is thermally unstable and should be stored at low temperatures to prevent decomposition. For detailed safety protocols, always consult the material safety data sheet (MSDS) and your institution's safety guidelines.
II. Low Yield and Poor Selectivity
Question: I am observing very low conversion of my aromatic substrate. What are the potential causes and solutions?
Answer: Low conversion in IrF₆ fluorination can stem from several factors:
-
Insufficient Reagent Activity: As mentioned, the purity of IrF₆ is crucial. Decomposition to lower fluorides will reduce its fluorinating power.
-
Reaction Temperature: The temperature at which the reaction is conducted plays a significant role. For gas-phase reactions, a temperature range of 150-250°C is often employed. For solution-phase reactions, the optimal temperature will depend on the solvent and substrate. Experiment with a temperature gradient to find the optimal conditions for your specific substrate.
-
Inadequate Mixing: In heterogeneous (gas-solid or gas-liquid) reactions, efficient mixing is essential to ensure proper contact between the reactants. For gas-phase reactions over a solid substrate, ensure uniform flow and distribution of the IrF₆ vapor. In solution, vigorous stirring is necessary.
-
Substrate Reactivity: Electron-rich aromatic compounds are generally more susceptible to fluorination. If your substrate is electron-deficient, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider alternative fluorination strategies.
Question: My reaction is producing a complex mixture of products with poor regioselectivity. How can I improve this?
Answer: Poor selectivity is a common challenge in direct fluorination. Consider the following:
-
Control of Stoichiometry: The molar ratio of IrF₆ to the substrate is a critical parameter. An excess of IrF₆ will likely lead to over-fluorination and the formation of polyfluorinated byproducts. Start with a stoichiometric amount or even a slight excess of the substrate and optimize from there.
-
Reaction Time: Shorter reaction times can favor the formation of mono-fluorinated products. Monitor the reaction progress over time using appropriate analytical techniques (e.g., GC-MS, NMR) to determine the optimal reaction duration.
-
Temperature Control: As with yield, temperature can influence selectivity. Lowering the temperature may increase the selectivity for a particular isomer, although it may also decrease the overall reaction rate.
-
Inert Gas Dilution: In gas-phase reactions, diluting the IrF₆ stream with an inert gas like nitrogen or argon can help to control the reaction rate and improve selectivity by minimizing localized overheating and decomposition.
III. Side Reactions and Byproduct Formation
Question: I have identified several byproducts in my reaction mixture, including some that appear to be decomposition products of my starting material. What is causing this and how can I prevent it?
Answer: IrF₆ is a powerful oxidizing agent, which can lead to substrate decomposition, especially at elevated temperatures.
-
Lowering Reaction Temperature: This is the most direct way to minimize thermal decomposition of your substrate and products.
-
Use of a Scavenger: In some cases, the reaction may produce acidic byproducts (e.g., HF) that can catalyze decomposition. The use of an appropriate acid scavenger may be beneficial.
-
Flow Chemistry: For highly exothermic reactions, a continuous flow reactor can provide superior temperature control and mixing, minimizing byproduct formation.
Question: I am observing the formation of lower iridium fluorides (IrF₅, IrF₄) as a solid residue in my reactor. Is this normal?
Answer: The formation of lower iridium fluorides is a common consequence of the reaction, as Ir(VI) is reduced during the fluorination process. These species are generally less volatile than IrF₆ and may deposit on the reactor surfaces. While expected, their accumulation can interfere with the reaction. Regular cleaning of the reactor is recommended. The photo-initiated defluorination of IrF₆ can also lead to the formation of IrF₅ and IrF₃ as primary photoproducts.[1][2]
Quantitative Data Summary
The efficiency of IrF₆ fluorination is highly dependent on the substrate and reaction conditions. The following table summarizes general observations from the literature. Specific yields for a given reaction will require experimental optimization.
| Parameter | General Range | Impact on Efficiency and Selectivity |
| Temperature | 150 - 250 °C (Gas-Phase) | Higher temperatures generally increase reaction rate but may decrease selectivity and lead to decomposition. |
| IrF₆:Substrate Ratio | 1:1 to 1:5 | An excess of substrate can favor mono-fluorination and improve selectivity. |
| Reaction Time | Minutes to Hours | Longer reaction times can lead to higher conversion but may also result in the formation of polyfluorinated byproducts. |
| Pressure | Atmospheric to slightly elevated | Primarily affects the concentration of gaseous reactants. Optimization may be required for specific reactor setups. |
Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for specific substrates and equipment. A thorough risk assessment should be conducted before any experiment involving IrF₆.
Protocol 1: Gas-Phase Fluorination of an Aromatic Hydrocarbon
-
System Preparation: The reaction is to be carried out in a passivated (e.g., with fluorine gas) nickel or Monel tube reactor. The system must be leak-tight and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Substrate Loading: The aromatic substrate is placed in a suitable container within the reactor. If the substrate is a solid, it should be evenly distributed to maximize surface area.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 200 °C) under a continuous flow of inert gas.
-
IrF₆ Introduction: A controlled flow of IrF₆ vapor, diluted with an inert gas, is introduced into the reactor. The flow rate and concentration of IrF₆ should be carefully controlled.
-
Reaction: The reaction is allowed to proceed for the desired amount of time. The progress can be monitored by analyzing the effluent gas stream using an appropriate technique (e.g., mass spectrometry).
-
Product Collection: The volatile products are collected in a cold trap cooled with liquid nitrogen.
-
System Purge and Passivation: After the reaction is complete, the IrF₆ flow is stopped, and the system is purged with an inert gas to remove any unreacted IrF₆. The reactor may need to be re-passivated before subsequent runs.
-
Product Analysis: The collected products are carefully warmed to room temperature and analyzed by standard analytical methods (GC-MS, NMR, etc.).
Visualizations
Logical Workflow for Troubleshooting Low Yield in IrF₆ Fluorination
Caption: Troubleshooting workflow for addressing low reaction yields.
Experimental Workflow for Gas-Phase IrF₆ Fluorination
Caption: Step-by-step workflow for a typical gas-phase fluorination experiment.
References
Technical Support Center: Overcoming Containment Issues for Reactive Hexafluorides
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and containing reactive hexafluorides.
Frequently Asked Questions (FAQs)
Q1: What are reactive hexafluorides, and why do they require special containment?
A1: Reactive hexafluorides are chemical compounds containing a central atom bonded to six fluorine atoms. While some, like sulfur hexafluoride (SF6), are relatively inert, many others, particularly metal hexafluorides (e.g., uranium hexafluoride, platinum hexafluoride), are highly reactive, corrosive, and strong oxidizing agents.[1] They can react violently with water, including moisture in the air, to produce hazardous byproducts like hydrofluoric acid (HF).[2] This reactivity necessitates specialized containment to prevent equipment failure, sample contamination, and serious safety incidents.
Q2: What are the primary causes of containment failure when working with reactive hexafluorides?
A2: The most common causes of containment failure include:
-
Improper Material Selection: Using materials that are not resistant to attack by the specific hexafluoride or its byproducts (e.g., HF).
-
Corrosion: Gradual degradation of system components due to chemical reactions. This can be accelerated by impurities or the presence of moisture.[3][4]
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Mechanical Damage: Scratches, dents, or cracks in containers or system components can become points of accelerated corrosion and failure.[3]
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Valve and Fitting Failure: Leaks often occur at connection points, such as valve stems and fittings, due to improper sealing or material degradation.[3]
-
Lack of Passivation: Metal surfaces that have not been properly passivated are more susceptible to corrosion.
Q3: Which materials are generally recommended for handling reactive hexafluorides?
A3: Material selection is critical. Nickel and its alloys, such as Monel, are highly recommended for their resistance to fluorine and many hexafluorides, especially under pressure and at elevated temperatures.[2][5][6] Stainless steel (particularly 300 series, like 304 and 316L), copper, and some aluminum alloys are also commonly used, but their compatibility depends on the specific hexafluoride and operating conditions.[2][7] For polymers, fully fluorinated plastics like Teflon (PTFE, PFA, FEP) are generally compatible.[4][7]
Q4: What is passivation and why is it mandatory for my experimental setup?
A4: Passivation is a chemical process that removes free iron and other contaminants from the surface of stainless steel and other metals, and promotes the formation of a thin, non-reactive oxide layer.[3][8][9][10] This chromium-rich passive film acts as a barrier against corrosion.[3][5] For systems handling reactive hexafluorides, this process is mandatory because it significantly enhances corrosion resistance, preventing the metal surface from reacting with the process gas.[11] An unpassivated stainless steel surface will corrode, leading to particulate generation, leaks, and potential system failure.
Q5: Can I reuse a system that was previously used with a different reactive gas?
A5: This should be done with extreme caution. The system must be thoroughly decontaminated to remove all traces of the previous chemical. A full system cleaning, followed by a re-passivation treatment, is essential. It is also critical to verify that the materials of construction are fully compatible with the new reactive hexafluoride. Cross-contamination can lead to violent reactions or accelerated corrosion.
Troubleshooting Guide
Q1: I suspect a leak in my hexafluoride gas handling system. How can I safely detect and locate it?
A1: Immediately ensure the area is well-ventilated and all personnel are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and potentially respiratory protection depending on the gas's toxicity.[12] Several methods can be used to locate the leak, ranging from simple to highly sensitive:
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Soap Solution: For non-energized components, a simple solution of soap and water can be applied to suspected leak points. The formation of bubbles indicates a leak. This method is inexpensive but can only be used on accessible, safe-to-wet parts.[1]
-
Handheld Leak Detectors ("Sniffers"): These are the most common tools for general-purpose leak detection. They are portable and can detect leaks in the ppm range. Move the sniffer probe slowly along tubing, welds, and fittings.[1][13]
-
Infrared (IR) Imaging: An IR camera can visualize certain hexafluoride gases, like SF6, allowing for non-contact detection of the exact leak source, even from a distance.[9][14][15]
-
Acoustic Detection: This method uses specialized sensors to detect the ultrasonic sound produced by gas escaping under pressure. It is useful for pinpointing leaks without direct contact.[1]
Q2: I have observed discoloration and pitting on the internal surfaces of my stainless steel tubing. What is causing this and what should I do?
A2: Discoloration and pitting are classic signs of corrosion. This is likely caused by one or more of the following:
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Moisture Contamination: Reactive hexafluorides react with water to form hydrofluoric acid (HF), which is highly corrosive to stainless steel.
-
Improper Passivation: The protective passive layer may have been damaged or was not properly formed initially.
-
Operating Temperature: Corrosion rates can increase significantly at higher temperatures.[6]
Action Plan:
-
Safely shut down the system and purge it with an inert gas (e.g., Nitrogen, Argon).
-
Disassemble the affected section for inspection.
-
Replace any severely corroded components.
-
Thoroughly clean and re-passivate the entire system or the new components before reintroducing the reactive gas.
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Review your gas source and handling procedures to identify and eliminate potential sources of moisture ingress.
Q3: My pressure-regulating valve is failing frequently. What could be the issue?
A3: Frequent valve failure is often a material compatibility issue. The internal components of the valve, including the diaphragm, seals, and seat, are wetted by the gas and are susceptible to attack.
-
Elastomer/Seal Incompatibility: Standard elastomers (like Viton®, Buna-N) may degrade rapidly. Perfluoroelastomers (FFKM) or PTFE are often required.
-
Corrosion of Metal Parts: The valve body and internal metal components may not be made of a sufficiently resistant alloy (e.g., standard stainless steel vs. a nickel alloy like Monel).
-
Particulate Formation: Corrosion upstream of the valve can generate particulates that damage the valve seat, preventing a proper seal. Solution: Consult the valve manufacturer's specifications and verify the compatibility of all wetted materials with your specific hexafluoride. Consider upgrading to a valve constructed from more robust materials. Installing a filter upstream of the valve can also help protect it from particulates.
Data Presentation
Table 1: General Compatibility of Common Materials with Reactive Hexafluorides
| Material | Compatibility Rating | Notes |
| Metals | ||
| Nickel, Monel | Excellent | Preferred for handling pure fluorine and reactive hexafluorides under pressure.[2][5] |
| 304/316 Stainless Steel | Good to Fair | Generally suitable after proper passivation. Susceptible to attack by HF if moisture is present.[16] |
| Copper, Brass | Good | Forms a stable fluoride (B91410) film. Good for use at atmospheric pressure.[5] |
| Aluminum Alloys | Fair to Poor | Some alloys are resistant, but corrosion rates can be high, especially for certain hexafluorides.[2][16] |
| Carbon Steel | Poor | Corrodes in the presence of UF6 and other reactive hexafluorides. Used for storage cylinders due to cost, but corrosion is expected.[2] |
| Polymers | ||
| PTFE, PFA, FEP (Teflon®) | Excellent | Highly resistant to most hexafluorides.[7] |
| PCTFE (Kel-F®) | Excellent | Very compatible with fluorine and FLOX mixtures.[4] |
| Perfluoroelastomer (FFKM) | Excellent | Recommended for O-rings and seals in demanding applications. |
| FKM (Viton®) | Poor to Fair | Can be attacked by reactive hexafluorides and HF. Compatibility must be verified. |
| Polyethylene, Polypropylene | Poor | Not recommended for direct contact with reactive hexafluorides. |
Note: This table provides general guidance. Compatibility can be affected by temperature, pressure, and the presence of impurities. Always consult specific chemical compatibility charts and perform testing for critical applications.
Table 2: Comparison of Common Leak Detection Methods for SF6
| Method | Typical Sensitivity | Advantages | Limitations |
| Soap Solution (Bubble Mix) | Qualitative | Inexpensive, simple, pinpoints exact location.[1] | Can only be used on non-energized parts; not suitable for very small leaks or freezing temperatures.[1] |
| Handheld Gas Detector ("Sniffer") | ~1 ppm | Portable, relatively low cost, high accuracy for pinpointing leaks.[1][13] | Can give false positives; performance may be affected by weather conditions.[1] |
| Photoacoustic Spectroscopy (PAS) | ~6 ppb | Extremely sensitive, reliable for continuous room monitoring, direct detection method.[17] | Higher initial equipment cost, typically a stationary monitoring system. |
| Infrared (IR) Camera | ~0.5 lb/year | Fast, non-contact, allows visualization of the gas cloud for quick localization.[1] | High initial cost; performance can be affected by weather and background reflections.[1] |
| Acoustic Detector | Qualitative | Non-contact, suitable for various environments, enhances safety by not requiring close proximity.[1] | Can be sensitive to background noise; may not quantify the leak rate.[1] |
Experimental Protocols
Protocol 1: Material Compatibility Testing (Gravimetric Method)
This protocol is based on ASTM G31 guidelines and is intended to determine the corrosion rate of a material when exposed to a reactive hexafluoride environment.
1. Sample (Coupon) Preparation: a. Prepare at least three replicate coupons of the material to be tested with known surface area. b. Clean the coupons by sonicating in a suitable solvent (e.g., acetone, then isopropyl alcohol) to remove oils and grease. c. Dry the coupons completely in an oven or with a stream of dry nitrogen. d. Measure the initial weight (W_i) of each coupon to at least four decimal places using an analytical balance.
2. Exposure: a. Place the cleaned and weighed coupons in a test vessel constructed of a known highly-resistant material (e.g., Monel or Hastelloy). Ensure the coupons are electrically isolated from each other and the vessel walls. b. Evacuate the vessel to remove air and moisture. A bake-out under vacuum is recommended. c. Backfill the vessel with the reactive hexafluoride gas to the desired pressure. d. Maintain the vessel at the desired experimental temperature for a predetermined duration (e.g., 100, 500, or 1000 hours).
3. Post-Exposure Cleaning and Evaluation: a. Safely vent and purge the test vessel with an inert gas. b. Remove the coupons and visually inspect them for any changes (pitting, discoloration). c. Chemically clean the coupons to remove corrosion products according to ASTM G1 procedures. This may involve specific acid solutions. d. Rinse the cleaned coupons thoroughly with deionized water, then a volatile solvent (e.g., acetone), and dry completely. e. Measure the final weight (W_f) of each coupon.
4. Corrosion Rate Calculation: a. Calculate the mass loss (ΔW = W_i - W_f). b. Calculate the corrosion rate (CR) in millimeters per year using the formula: CR = (K * ΔW) / (A * T * D) Where:
- K = constant (8.76 x 10^4)
- ΔW = mass loss in grams
- A = surface area of the coupon in cm²
- T = exposure time in hours
- D = density of the material in g/cm³
Protocol 2: Passivation of Stainless Steel System Components (ASTM A967)
This protocol provides a method for passivating stainless steel parts and assemblies. Both citric and nitric acid options are presented. Safety Precaution: Always wear appropriate PPE, including acid-resistant gloves, apron, and safety goggles. Work in a well-ventilated area.
1. Pre-Cleaning (Crucial Step): a. Thoroughly degrease and clean all components to remove any oils, cutting fluids, or other contaminants.[10] An alkaline cleaner is recommended. b. Rinse thoroughly with deionized (DI) water until the water runs off without breaking (a "water-break-free" surface).
2. Passivation Treatment (Choose one method):
3. Post-Passivation Rinsing: a. Remove components from the acid bath and rinse immediately and thoroughly with DI water. b. Continue rinsing until the pH of the runoff water is neutral (6.5-7.5).
4. Drying: a. Dry the components completely using a stream of clean, dry nitrogen or filtered air. Ensure no moisture remains, especially in crevices.
5. Validation (Optional but Recommended): a. Perform a test to verify the absence of free iron on the surface. The copper sulfate (B86663) test is a common method: apply an acidified copper sulfate solution to the surface for 6 minutes, rinse, and inspect for any copper-colored deposits, which would indicate the presence of free iron and an unsuccessful passivation.[7]
Visualizations
References
- 1. gasquip.com [gasquip.com]
- 2. normsplash.com [normsplash.com]
- 3. advancedplatingtech.com [advancedplatingtech.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. astfinishing.com [astfinishing.com]
- 6. Corrosion of metallic materials by uranium hexafluoride at high temperatures (1963) [inis.iaea.org]
- 7. neelectropolishing.com [neelectropolishing.com]
- 8. bssa.org.uk [bssa.org.uk]
- 9. Stainless Steel Passivation, Cleaning, And Rust Protection [valencesurfacetech.com]
- 10. solenis.com [solenis.com]
- 11. mdpi.com [mdpi.com]
- 12. Corrosive Gas Testing - Compliance with test standards [centiforce.com]
- 13. Mixed Gas Corrosion Testing Guide | Methods, Equipment & Applications - BONAD [bndtestequipment.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. advancedenergy.com [advancedenergy.com]
- 17. cxp-solutions.com [cxp-solutions.com]
Technical Support Center: Managing Iridium Hexafluoride Hydrolysis in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium hexafluoride (IrF₆). The information provided is intended to assist in managing the challenges associated with the hydrolysis of this highly reactive compound during experiments.
Troubleshooting Guide: Iridium Hexafluoride Hydrolysis Events
Iridium hexafluoride is extremely sensitive to moisture and will readily hydrolyze upon contact with water, water vapor, or even residual moisture on laboratory surfaces. This reaction can lead to the release of corrosive byproducts and compromise experimental results. The following guide addresses specific issues you might encounter.
Issue 1: A white or yellowish-brown solid has formed in the reaction vessel or on equipment.
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Possible Cause: Accidental introduction of moisture has led to the hydrolysis of IrF₆. The solid is likely a mixture of iridium oxides, oxyfluorides, and adsorbed hydrofluoric acid (HF).
-
Immediate Action:
-
Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).
-
If safe to do so, isolate the affected vessel or equipment.
-
Do not attempt to wipe or clean the solid with water or protic solvents.
-
-
Solution:
-
Quenching: Carefully introduce a dry, inert fluorinating agent, such as anhydrous hydrogen fluoride (B91410) (HF), to convert the hydrolysis byproducts back to a more stable iridium fluoride species. This should only be performed by experienced personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Neutralization (for disposal): For cleaning contaminated equipment, a quenching solution of a weak base, such as sodium bicarbonate or calcium hydroxide, can be carefully used to neutralize the acidic byproducts. This process will generate gas and should be done slowly and with caution.
-
Solvent Wash: After quenching and neutralization, a final wash with a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or a fluorinated solvent) can be used to remove any remaining organic-soluble impurities.
-
Issue 2: A sharp, acrid odor is detected from the experimental setup.
-
Possible Cause: A leak in the system has allowed IrF₆ to react with atmospheric moisture, releasing hydrofluoric acid (HF) gas. HF has a pungent, irritating odor.
-
Immediate Action:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
If you have been exposed, seek immediate medical attention. Follow your institution's specific safety protocols for HF exposure.
-
-
Solution:
-
The contaminated area must be assessed and decontaminated by trained EHS personnel.
-
The experimental setup must be thoroughly inspected for leaks and repaired before resuming any work. Leak detection can be performed using a helium leak detector or by pressurizing the system with an inert gas and checking for pressure drops.
-
Issue 3: Inconsistent or unexpected experimental results when using IrF₆.
-
Possible Cause: Low-level, chronic hydrolysis of your IrF₆ source due to improper storage or handling. This can introduce impurities into your reactions.
-
Solution:
-
Verify Inert Atmosphere: Ensure that your glovebox or Schlenk line is maintaining a sufficiently inert atmosphere. Check the seals, and regenerate or replace the catalyst in your gas purification system.
-
Use Dry Solvents and Reagents: All solvents and reagents used with IrF₆ must be rigorously dried and deoxygenated.
-
Proper Storage: Store IrF₆ in a tightly sealed, compatible container (e.g., made of nickel or passivated stainless steel) in a dry, inert atmosphere.
-
Quantitative Data Summary
| Property | Molybdenum Hexafluoride (MoF₆) | Uranium Hexafluoride (UF₆) | Iridium Hexafluoride (IrF₆) (Predicted) |
| Primary Hydrolysis Products | Molybdenum trioxide (MoO₃), Hydrofluoric acid (HF)[1] | Uranyl fluoride (UO₂F₂), Hydrofluoric acid (HF)[1] | Iridium oxides/oxyfluorides (e.g., IrO₂, IrOF₄), Hydrofluoric acid (HF) |
| Reaction Rate with Water | Rapid | Rapid | Extremely Rapid |
Experimental Protocols
Protocol 1: General Handling of Iridium Hexafluoride in an Inert Atmosphere
-
Preparation: All glassware and equipment must be oven-dried at a high temperature (e.g., >120°C) for several hours and then cooled under a stream of dry, inert gas (nitrogen or argon).
-
Inert Atmosphere: All manipulations of IrF₆ must be performed in a glovebox with a continuously monitored and maintained inert atmosphere (<1 ppm O₂, <1 ppm H₂O).
-
Transfer: Use gas-tight syringes or cannulation techniques for transferring IrF₆ solutions. For solid IrF₆, use a pre-weighed, sealed container and transfer it into the reaction vessel inside the glovebox.
-
Solvents: Use anhydrous, deoxygenated solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.
-
Temperature Control: Iridium hexafluoride is volatile, with a boiling point of 53.6°C.[2] Maintain appropriate temperature control during reactions.
Protocol 2: Quenching a Minor Iridium Hexafluoride Hydrolysis Event
This protocol should only be performed by trained personnel with appropriate safety measures in place.
-
Environment: Ensure the procedure is conducted in a certified fume hood capable of handling corrosive and toxic gases.
-
Inert Gas Flow: Maintain a gentle flow of dry, inert gas over the reaction vessel to prevent further atmospheric moisture ingress.
-
Quenching Agent: Slowly add a slight excess of a suitable quenching agent, such as anhydrous HF, to the reaction mixture at a controlled temperature (typically low temperature to moderate the reaction rate).
-
Monitoring: Monitor the reaction for any signs of gas evolution or temperature changes.
-
Workup: Once the reaction is complete, the quenched mixture can be worked up according to the specific experimental requirements, which may involve removal of the quenching agent under vacuum.
Mandatory Visualizations
Caption: Proposed hydrolysis pathway of iridium hexafluoride.
Caption: Experimental workflow for handling iridium hexafluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with iridium hexafluoride hydrolysis?
A1: The primary hazards are the formation of highly corrosive and toxic hydrofluoric acid (HF) and potentially reactive iridium oxide/oxyfluoride byproducts. HF can cause severe burns to the skin, eyes, and respiratory tract, and its effects may be delayed.
Q2: How can I be sure my solvents are dry enough to use with IrF₆?
A2: Solvents should be purchased as anhydrous grade and stored under an inert atmosphere. For highly sensitive reactions, it is recommended to further dry the solvent using a solvent purification system or by distillation from an appropriate drying agent (e.g., calcium hydride for hydrocarbons, sodium/benzophenone for ethers). The water content can be verified using Karl Fischer titration.
Q3: What materials are compatible with iridium hexafluoride?
A3: Due to its extreme reactivity, only a limited number of materials are compatible with IrF₆. These include nickel, Monel, and well-passivated stainless steel. For laboratory glassware, while borosilicate glass can be used for short-term experiments, it can be etched by the HF produced during hydrolysis. Polytetrafluoroethylene (PTFE) and other fluoropolymers are generally resistant.
Q4: What should I do in case of skin or eye contact with IrF₆?
A4: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] For skin contact, after flushing with water, apply calcium gluconate gel. For eye contact, continue flushing and seek immediate medical attention.[3] It is critical to follow your institution's specific emergency procedures for both corrosive chemical and HF exposure.
Q5: Can I dissolve IrF₆ in organic solvents?
A5: Iridium hexafluoride is soluble in some anhydrous, aprotic organic solvents. However, it is a powerful oxidizing and fluorinating agent and may react with many organic compounds.[4] Compatibility with any organic solvent should be carefully verified before use, and it is almost insoluble in water.[5] It is soluble in HF.[2]
References
- 1. Investigating the hydrolysis of cryogenically layered molybdenum hexafluoride through a disordered hydrogen-bonded network - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Cas 7783-75-7,iridium hexafluoride | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
Technical Support Center: Optimization of IrF6 Deposition in Matrix Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix isolation of Iridium Hexafluoride (IrF6). The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is intended to help users diagnose and resolve common problems encountered during the deposition of IrF6 in cryogenic matrices.
Problem 1: Low or no signal of isolated IrF6
| Possible Cause | Suggested Solution |
| Inefficient Sublimation/Vaporization | For solid IrF6, ensure the Knudsen cell or sublimation apparatus is reaching the target temperature. Monitor the pressure to confirm sublimation. For gaseous delivery, check for blockages in the gas line. |
| Precursor Decomposition | IrF6 is thermally sensitive. Lower the temperature of the sublimation source. Ensure the path from the source to the cryogenic window is as short and direct as possible. |
| Reaction with Impurities | IrF6 is highly reactive. Ensure the high-vacuum system is free of leaks.[1][2] Bake out the system prior to the experiment to remove water.[3] Use high-purity matrix gas (e.g., research-grade Neon or Argon).[4][5][6] |
| Incorrect Deposition Rate | A deposition rate that is too high can lead to aggregation and a poor-quality matrix. A rate that is too low will result in a weak signal. Adjust the flow of the matrix gas and the temperature of the IrF6 source to find an optimal balance. |
| Poor Trapping Efficiency | Ensure the cryogenic window is at the appropriate low temperature (e.g., 4-10 K) for the chosen matrix gas before starting deposition.[7] |
Problem 2: Presence of unexpected spectral features or impurity bands
| Possible Cause | Suggested Solution |
| Contamination from the vacuum chamber | Thoroughly clean all components of the vacuum chamber. Perform a bake-out of the system to desorb volatile contaminants. Check for leaks using a helium leak detector.[3] |
| Impure Matrix Gas | Use a fresh tank of high-purity matrix gas. Employ a gas purifier in the line before the deposition inlet. |
| Reaction with the Cryogenic Window | While less common with standard window materials (e.g., CsI, BaF2), consider the possibility of reaction if other potential causes are ruled out. |
| Photodecomposition of IrF6 | Shield the experiment from stray light. If a laser ablation source is used, ensure that scattered laser light is not photolyzing the deposited IrF6.[8] |
| Formation of IrF6 Anions or Other Species | If using a technique like laser ablation of a metal target for co-deposition, electrons generated can react with IrF6 to form IrF6-.[4][5][6] This will result in new spectral features. To confirm, run the experiment without the ablation source and compare the spectra. |
Problem 3: Broad or poorly resolved spectral bands
| Possible Cause | Suggested Solution |
| Matrix Effects (Site Splitting) | The isolated molecule may occupy different sites within the matrix, leading to multiple, closely spaced bands. Annealing the matrix by warming it a few Kelvin can sometimes resolve this by allowing molecules to move to more stable sites.[9] |
| Aggregation of IrF6 | The matrix-to-sample ratio is too low. Increase the proportion of the matrix gas relative to the IrF6 vapor. A typical starting ratio is 1000:1.[7] |
| Poor Matrix Quality | The deposition rate may be too high, leading to a polycrystalline or amorphous matrix. Reduce the deposition rate to allow for better crystal formation of the matrix gas. |
| Vibrational-Rotational Coupling | In some cases, especially with lighter matrix gases like Neon, some residual rotation of the trapped molecule can occur, leading to band broadening. Using a heavier matrix gas like Argon can sometimes mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the best matrix gas for isolating IrF6?
Both Neon and Argon have been successfully used for the matrix isolation of IrF6 and its derivatives.[4][5][6] Neon is generally more inert and provides a weaker interaction with the guest molecule, resulting in spectra that are closer to the gas phase. However, Argon is often easier to work with due to its higher condensation temperature. The choice may depend on the specific spectroscopic features being investigated.
Q2: What is a typical deposition temperature for an IrF6 experiment?
The deposition should occur on a cryogenic surface cooled to a temperature well below the melting point of the matrix gas. For Neon, this is typically around 4-6 K. For Argon, temperatures are often in the range of 10-20 K.[7][10]
Q3: How can I confirm the identity of my isolated species as IrF6?
The most common method is infrared (IR) spectroscopy. The vibrational frequencies of matrix-isolated IrF6 can be compared to published experimental data or to frequencies calculated using computational chemistry methods like Density Functional Theory (DFT).[4][5][6]
Q4: I am observing bands that I suspect are from IrF5. How can this be?
IrF5 can be a photodecomposition product of IrF6.[8] If your experimental setup involves a UV light source or a high-energy process like laser ablation, you may be inadvertently causing the dissociation of IrF6. To test this, you can try using filters to block high-energy photons or reducing the power of your ablation laser.
Q5: What is "annealing" and should I do it for my IrF6 matrix?
Annealing is the process of warming the cryogenic matrix by a few degrees (e.g., from 10 K to 15 K for an Argon matrix) and then cooling it back down.[9] This can allow trapped molecules to settle into more stable, uniform sites within the matrix, which can result in sharper and better-resolved spectral bands. It is a useful technique to try if you are observing broad or split peaks.
Experimental Protocols
Protocol 1: Co-deposition of IrF6 with a Laser-Ablated Metal Source
This protocol is based on methodologies described for the formation of IrF6 anions.[4][5][6]
-
System Preparation:
-
Achieve a high vacuum (e.g., < 1 x 10^-6 mbar) in the matrix isolation chamber.
-
Cool the cryogenic window (e.g., CsI) to the desired temperature (e.g., 5 K for a Neon matrix).
-
-
IrF6 Preparation:
-
Introduce gaseous IrF6 into the system. The concentration can be controlled using a needle valve.
-
Alternatively, if starting from a solid, gently heat the IrF6 sample in a Knudsen cell to achieve a stable vapor pressure.
-
-
Matrix Gas Preparation:
-
Prepare a mixture of the species of interest (IrF6) and the matrix gas (e.g., Neon or Argon). A typical ratio is 1:1000.
-
The flow of the matrix gas is controlled through a separate needle valve.
-
-
Laser Ablation Setup:
-
Focus a pulsed laser (e.g., Nd:YAG) onto a metal target (e.g., Platinum or Iridium) positioned within the vacuum chamber.
-
The laser will ablate metal atoms and electrons into the gas stream.
-
-
Deposition:
-
Simultaneously open the valves for the IrF6/matrix gas mixture and initiate the laser ablation.
-
The combined gas stream and ablated material will co-deposit onto the cold window.
-
Deposition time will vary depending on the desired matrix thickness (typically 30-90 minutes).
-
-
Spectroscopic Measurement:
-
After deposition, close all gas inlets and stop the laser.
-
Record the infrared spectrum of the deposited matrix.
-
Data Presentation
Table 1: Common Matrix Gases and Typical Deposition Temperatures
| Matrix Gas | Typical Deposition Temperature (K) | Key Characteristics |
| Neon (Ne) | 4 - 6 | Highly inert, minimal matrix effects. |
| Argon (Ar) | 10 - 20 | More easily condensed than Neon, still relatively inert.[7][10] |
| Nitrogen (N2) | 10 - 20 | Can have stronger interactions with the guest molecule. |
Visualizations
Caption: Experimental workflow for co-deposition of IrF6 with laser-ablated species.
Caption: Troubleshooting logic for low IrF6 signal.
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. solvation.de [solvation.de]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Investigation of Isolated IrF5 -, IrF6 - Anions and M[IrF6] (M=Na, K, Rb, Cs) Ion Pairs by Matrix-Isolation Spectroscopy and Relativistic Quantum-Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 10. Iridium - Wikipedia [en.wikipedia.org]
Technical Support Center: Reducing Impurities in Commercial Iridium Hexafluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and reducing impurities in commercial iridium hexafluoride (IrF₆). The following information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data presentation examples to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial iridium hexafluoride?
A1: While manufacturers provide high-purity IrF₆, trace impurities can be present from the synthesis process, handling, and storage.[1][2] Common potential impurities include:
-
Lower Iridium Fluorides: Such as iridium pentafluoride (IrF₅), resulting from incomplete fluorination of the iridium metal.
-
Oxyfluorides of Iridium: Formed if trace amounts of oxygen or water are present during synthesis.
-
Volatile Fluorides of Other Metals: If the initial iridium metal sponge contains other elements, their volatile fluorides may be produced and carried over.
-
Moisture (H₂O) and Hydrogen Fluoride (B91410) (HF): Iridium hexafluoride is highly hygroscopic and reacts with water to form HF and other byproducts.[3]
-
Unreacted Fluorine (F₂): Excess fluorine from the synthesis process may be present.[4]
Q2: How can I assess the purity of my iridium hexafluoride sample?
A2: The purity of IrF₆ can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for detecting moisture (H₂O) and hydrogen fluoride (HF), which have distinct absorption bands.[3][7] It can also be used to identify other iridium fluoride species.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method can be used to determine the presence of metallic impurities after appropriate sample preparation.
Q3: What are the primary methods for purifying iridium hexafluoride?
A3: The two main methods for purifying IrF₆ are fractional distillation and sublimation. These techniques exploit differences in the boiling points and vapor pressures of IrF₆ and its impurities.
-
Fractional Distillation: This method is effective for separating volatile compounds with close boiling points.[8][9]
-
Sublimation: This technique is suitable for separating IrF₆ from non-volatile impurities.[10][11] The process involves transitioning the solid IrF₆ directly into a gas and then re-condensing it as a pure solid.[10][11]
Q4: What safety precautions are essential when handling and purifying iridium hexafluoride?
A4: Iridium hexafluoride is a corrosive and hazardous material that requires strict safety protocols.[1][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye/face protection.[13][14][15]
-
Ventilation: All work with IrF₆ must be conducted in a well-ventilated fume hood or a glove box.[1][13]
-
Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage: Store IrF₆ in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[12]
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material cleanup.[1]
Troubleshooting Guides
Issue: My experimental results are inconsistent, and I suspect contamination in my IrF₆.
This troubleshooting guide will help you identify the potential source of contamination.
Caption: Troubleshooting logic for contaminated IrF₆.
Issue: My FTIR analysis indicates the presence of moisture (H₂O) and/or hydrogen fluoride (HF).
-
Cause: This is likely due to exposure of the IrF₆ to ambient air or use of wet solvents/glassware. Iridium hexafluoride is highly reactive with water.[3]
-
Solution:
-
Purification: Perform a purification step, such as fractional distillation, to remove the more volatile HF and any non-volatile iridium oxyfluoride products.
-
Inert Atmosphere: Ensure all subsequent handling of the purified IrF₆ is performed under an inert atmosphere (e.g., in a glovebox).
-
Dry Glassware: Use thoroughly dried glassware for all experiments.
-
Issue: My GC-MS analysis shows a peak corresponding to a lower iridium fluoride (e.g., IrF₅).
-
Cause: This impurity may be present from the initial synthesis of the IrF₆.
-
Solution:
-
Fractional Distillation: Utilize fractional distillation to separate IrF₆ from the less volatile IrF₅.[8]
-
Monitor Purification: Use GC-MS to monitor the purity of the collected fractions and confirm the removal of the lower fluoride species.
-
Experimental Protocols
Protocol 1: Purification of IrF₆ by Fractional Distillation
This protocol describes a general procedure for the purification of IrF₆ using fractional distillation.[8][9][16][17]
Caption: Experimental workflow for fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The apparatus should include a distilling flask, a fractionating column, a condenser, and a receiving flask.[4][9][17] All glassware must be scrupulously dried.
-
Sample Loading: Transfer the commercial IrF₆ to the distilling flask under an inert atmosphere to prevent contamination with moisture.
-
Distillation: Gently heat the distilling flask. The temperature at the still head should be monitored closely.
-
Fraction Collection: Collect different fractions based on the boiling points of the expected components. Pure IrF₆ has a boiling point of 53.6 °C.[1]
-
Analysis: Analyze the purity of each collected fraction using GC-MS and FTIR to identify the fractions containing pure IrF₆.
-
Storage: Store the purified IrF₆ in a tightly sealed, corrosion-resistant container under an inert atmosphere.[12]
Protocol 2: Purification of IrF₆ by Sublimation
This protocol outlines a general procedure for purifying IrF₆ by sublimation.[10][11][18][19]
Methodology:
-
Apparatus Setup: Assemble a sublimation apparatus. This typically consists of a vessel to hold the crude IrF₆ and a cold finger.[10][11]
-
Sample Loading: Place the impure IrF₆ in the bottom of the sublimation apparatus.
-
Sublimation: Gently heat the apparatus, often under reduced pressure. The IrF₆ will sublime (turn from a solid to a gas).
-
Deposition: The gaseous IrF₆ will deposit as pure crystals on the cold finger.
-
Collection: After the sublimation is complete, carefully collect the purified IrF₆ crystals from the cold finger under an inert atmosphere.
Protocol 3: Quality Control and Impurity Analysis using GC-MS
This protocol provides a general method for the analysis of impurities in IrF₆ using GC-MS.[5][6][20]
Methodology:
-
Sample Preparation: Due to the high reactivity of IrF₆, direct injection may not be feasible. A headspace sampling method or a suitable derivatization technique may be required.[5][21]
-
GC Separation:
-
Column: A column suitable for the analysis of reactive inorganic gases should be used.
-
Carrier Gas: An inert carrier gas such as helium or argon is recommended.
-
Temperature Program: An appropriate temperature program should be developed to separate the impurities from the IrF₆ peak.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is a common method.
-
Mass Range: The mass spectrometer should be set to scan a mass range that includes the expected impurities and IrF₆.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library of known compounds. Quantify the impurities by using appropriate calibration standards.[20]
Protocol 4: In-situ Monitoring of Impurities using FTIR Spectroscopy
This protocol describes the use of FTIR spectroscopy for real-time monitoring of certain impurities in IrF₆.[3][7][8][22][23]
Methodology:
-
Gas Cell: Use a gas cell with windows that are transparent to infrared radiation and resistant to attack by IrF₆ and HF.
-
Background Spectrum: Record a background spectrum of the empty gas cell.
-
Sample Spectrum: Introduce the IrF₆ sample into the gas cell and record the infrared spectrum.
-
Analysis: Analyze the spectrum for the characteristic absorption bands of impurities such as H₂O (around 3700 cm⁻¹ and 1600 cm⁻¹) and HF (around 4000 cm⁻¹).
-
Quantitative Analysis: The concentration of these impurities can be determined by creating a calibration curve using standards of known concentrations.
Data Presentation
Table 1: Example of Impurity Analysis of Commercial IrF₆
This table provides an example of how to present the results of an impurity analysis of a commercial IrF₆ sample.
| Impurity | Analytical Method | Concentration (ppm) |
| IrF₅ | GC-MS | 50 |
| H₂O | FTIR | 25 |
| HF | FTIR | 10 |
| OsF₆ | GC-MS | 5 |
Table 2: Comparison of Purification Methods for IrF₆ (Example Data)
This table illustrates how to compare the effectiveness of different purification methods.
| Impurity | Concentration before Purification (ppm) | Concentration after Fractional Distillation (ppm) | Concentration after Sublimation (ppm) |
| IrF₅ | 50 | < 5 | 15 |
| H₂O | 25 | < 1 | < 1 |
| HF | 10 | < 1 | < 1 |
| OsF₆ | 5 | < 1 | 5 |
Mandatory Visualizations
Caption: Workflow for IrF₆ purification and analysis.
References
- 1. americanelements.com [americanelements.com]
- 2. nanochemazone.com [nanochemazone.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. emerypharma.com [emerypharma.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 7. osti.gov [osti.gov]
- 8. Infrared Spectroscopy in Aqueous Solutions: Capabilities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. innovation.world [innovation.world]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Iridium hexafluoride|lookchem [lookchem.com]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. osha.gov [osha.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. measurlabs.com [measurlabs.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Iridium Hexafluoride Waste
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the safe disposal of iridium hexafluoride (IrF₆) waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection due to the highly reactive and corrosive nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with iridium hexafluoride waste?
A1: Iridium hexafluoride is a highly reactive and corrosive substance. Its primary hazards include:
-
Extreme Reactivity with Water: It reacts violently with water and moisture, producing toxic and corrosive fumes, including hydrofluoric acid (HF).
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[1]
-
Toxicity: Inhalation of its vapors can be fatal.
Q2: What is the fundamental principle behind the safe disposal of iridium hexafluoride waste?
A2: The safe disposal of iridium hexafluoride waste is based on a two-step neutralization process:
-
Controlled Hydrolysis and Neutralization: The iridium hexafluoride is carefully reacted with a basic solution. This process hydrolyzes the IrF₆ to form an insoluble iridium oxide and hydrofluoric acid. The base in the solution simultaneously neutralizes the hydrofluoric acid as it is formed.
-
Fluoride (B91410) Precipitation: A calcium salt, typically calcium hydroxide (B78521), is then added to precipitate the dissolved fluoride ions as insoluble and stable calcium fluoride (CaF₂).
Q3: Can I dispose of iridium hexafluoride waste down the drain?
A3: Absolutely not. Iridium hexafluoride is highly reactive with water and will produce highly toxic and corrosive byproducts. It must be neutralized according to the protocols outlined in this guide before any component can be considered for disposal.
Q4: What personal protective equipment (PPE) is required when handling iridium hexafluoride waste?
A4: A comprehensive set of PPE is mandatory. Refer to the Personal Protective Equipment (PPE) Requirements table for details.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction during neutralization. | The iridium hexafluoride waste was added too quickly to the neutralizing solution. | Always add the iridium hexafluoride waste to the basic solution slowly and in small increments, with constant stirring, in an ice bath to control the reaction rate and temperature. |
| The pH of the final solution is not neutral after the procedure. | An insufficient amount of neutralizing agent (sodium hydroxide/bicarbonate or calcium hydroxide) was used. | Test the pH of the supernatant liquid after the precipitation step. If it is not within the 6-8 range, add more of the appropriate neutralizing agent (dilute NaOH or Ca(OH)₂) with stirring until the desired pH is achieved. |
| A white precipitate (calcium fluoride) does not form upon addition of calcium hydroxide. | The initial neutralization of hydrofluoric acid was incomplete, or the pH is too acidic. | Ensure the pH of the solution is neutral or slightly basic before adding calcium hydroxide. Adjust the pH with sodium hydroxide solution if necessary. |
| The iridium-containing precipitate does not settle. | The particles may be too fine. | Allow the mixture to stand for a longer period (several hours or overnight). Gentle heating (do not boil) can sometimes promote particle agglomeration. |
Data Presentation
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Protects against skin contact with corrosive materials. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of corrosive liquids and reaction fumes. |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron. | Provides a barrier against spills and splashes. |
| Respiratory Protection | Work must be performed in a certified chemical fume hood. In case of a spill or leak outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary. | Protects against inhalation of toxic and corrosive vapors. |
Neutralization Reagent Quantities (Example Calculation)
This table provides an example calculation for neutralizing 1 gram of Iridium Hexafluoride. Adjust quantities proportionally for different amounts of waste.
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Requirement (per mole of IrF₆) | Required Amount for 1g of IrF₆ |
| Iridium Hexafluoride (IrF₆) | 306.22 | - | 1.0 g |
| Sodium Hydroxide (NaOH) | 40.00 | 6 moles | ~0.78 g |
| Calcium Hydroxide (Ca(OH)₂) | 74.09 | 3 moles | ~0.72 g |
Note: It is recommended to use a slight excess of the neutralizing agents to ensure complete reaction.
Experimental Protocols
Protocol 1: Neutralization of Iridium Hexafluoride Waste
Objective: To safely neutralize small quantities of iridium hexafluoride waste by controlled hydrolysis and precipitation of fluoride.
Materials:
-
Iridium hexafluoride waste
-
1 M Sodium hydroxide (NaOH) solution
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Large beaker (at least 10 times the volume of the waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (see table above)
-
Hazardous waste containers for solid and liquid waste
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure in a certified chemical fume hood.
-
Cooling: Place the large beaker containing the 1 M sodium hydroxide solution in an ice bath on a stir plate and begin stirring. The volume of the NaOH solution should be at least five times the volume of the IrF₆ waste.
-
Controlled Addition: Very slowly and carefully, add the iridium hexafluoride waste to the stirred, cold sodium hydroxide solution dropwise or in very small portions. Be prepared for a vigorous reaction and gas evolution.
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis and neutralization are complete.
-
Fluoride Precipitation: Slowly add a slight excess of solid calcium hydroxide to the solution while stirring. A white precipitate of calcium fluoride (CaF₂) should form.
-
Stirring and Settling: Continue stirring for an additional 30 minutes. Turn off the stirrer and allow the precipitates (iridium oxide and calcium fluoride) to settle. This may take several hours or overnight.
-
pH Verification: Test the pH of the supernatant liquid. It should be between 6.0 and 8.0. If necessary, adjust the pH with a small amount of dilute NaOH or hydrochloric acid.
-
Waste Segregation:
-
Liquid Waste: Carefully decant the supernatant liquid into a designated aqueous hazardous waste container.
-
Solid Waste: Collect the solid precipitate (a mixture of iridium oxide and calcium fluoride) in a designated solid hazardous waste container.
-
-
Decontamination: Rinse all glassware that came into contact with iridium hexafluoride with the 1 M NaOH solution, followed by copious amounts of water. Dispose of the rinsate in the aqueous hazardous waste container.
Visualizations
Figure 1: Chemical Pathway for Iridium Hexafluoride Neutralization
Figure 2: Workflow for Iridium Hexafluoride Waste Disposal
Figure 3: Experimental Setup for Neutralization
References
Validation & Comparative
A Comparative Analysis of Noble Metal Hexafluorides for Researchers
An in-depth guide to the synthesis, properties, and reactivity of potent noble metal hexafluorides, offering a comparative analysis for researchers, scientists, and drug development professionals.
Noble metal hexafluorides, a unique class of inorganic compounds, are distinguished by their exceptionally high oxidation states and potent oxidizing capabilities. This guide provides a comprehensive comparative analysis of the hexafluorides of osmium (OsF₆), iridium (IrF₆), rhodium (RhF₆), and platinum (PtF₆), with a brief mention of the theoretical gold hexafluoride (AuF₆). Understanding the distinct characteristics of these compounds is crucial for their safe handling and effective application in advanced chemical synthesis and materials science.
Physical and Molecular Properties: A Tabular Comparison
The noble metal hexafluorides are volatile crystalline solids with distinct colors. Their molecular structure is octahedral in the gas phase, with the metal atom at the center coordinated to six fluorine atoms. However, subtle differences in their physical and molecular properties, as summarized in the tables below, significantly influence their stability and reactivity.
| Property | Osmium Hexafluoride (OsF₆) | Iridium Hexafluoride (IrF₆) | Rhodium Hexafluoride (RhF₆) | Platinum Hexafluoride (PtF₆) |
| Molar Mass ( g/mol ) | 304.22 | 306.22[1] | 216.91[2] | 309.07[3] |
| Appearance | Pale yellow crystalline solid | Yellow crystalline solid[1] | Black volatile solid[2] | Dark-red crystalline solid[3] |
| Melting Point (°C) | 33.4[4] | 44[1] | ~70[2] | 61.3[3] |
| Boiling Point (°C) | 47.5[4] | 53.6[1] | - | 69.14[3] |
| Density (g/cm³) | 5.09 | 5.11[1] | 3.71 | 3.83[3] |
| Crystal Structure | Orthorhombic (Pnma) | Orthorhombic (Pnma)[1] | Orthorhombic (Pnma)[2] | Orthorhombic (Pnma)[3] |
| Property | Osmium Hexafluoride (OsF₆) | Iridium Hexafluoride (IrF₆) | Rhodium Hexafluoride (RhF₆) | Platinum Hexafluoride (PtF₆) |
| Molecular Geometry | Octahedral (Oₕ) | Octahedral (Oₕ)[1] | Octahedral (Oₕ)[2] | Octahedral (Oₕ)[3] |
| M-F Bond Length (Å) | 1.827 | 1.833[1] | 1.824[2] | 1.85[3] |
| Electron Affinity (eV) | 5.92 | 5.99 | >5.14 | 7.09 |
| Thermal Stability | Decomposes on heating | Thermally unstable[1][5] | Decomposes at room temperature[2] | Decomposes above 150°C[1] |
| Vibrational Mode | OsF₆ (cm⁻¹) | PtF₆ (cm⁻¹) |
| ν₁ (A₁g, Raman) | 733[6] | 655[1][6] |
| ν₂ (Eg, Raman) | 632[6] | 601[6] |
| ν₃ (F₁ᵤ, IR) | 720[6] | 705[6] |
| ν₄ (F₁ᵤ, IR) | 268[6] | 273[6] |
| ν₅ (F₂g, Raman) | 252[6] | 242[6] |
| ν₆ (F₂ᵤ, inactive) | 230[6] | 211[6] |
Synthesis and Experimental Protocols
The general method for synthesizing noble metal hexafluorides is the direct fluorination of the corresponding metal at elevated temperatures. However, the specific conditions and handling procedures vary for each compound due to differences in their reactivity and stability.
General Synthesis Workflow
Experimental Protocol: Platinum Hexafluoride (PtF₆)
Platinum hexafluoride can be synthesized by the direct reaction of platinum metal with an excess of fluorine gas.[3]
-
Apparatus: A nickel or Monel flow reactor is required due to the high reactivity of fluorine and platinum hexafluoride. The system should include a fluorine gas inlet, a heated reaction zone, and a cold trap to collect the product.
-
Procedure:
-
Place platinum metal powder or sponge in the reactor.
-
Passivate the system by slowly introducing a low concentration of fluorine gas.
-
Heat the reactor to 350-600°C.[1]
-
Introduce an excess of fluorine gas over the heated platinum. The reaction is exothermic.
-
The volatile PtF₆ is carried by the gas stream and collected in a cold trap maintained at -78°C (dry ice/acetone bath) or lower.
-
Purification can be achieved by fractional sublimation.
-
-
Safety: This reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Fluorine gas is extremely toxic and corrosive.
Experimental Protocol: Iridium Hexafluoride (IrF₆)
The synthesis of iridium hexafluoride is similar to that of PtF₆, involving direct fluorination of iridium metal.[1][5]
-
Apparatus: A similar flow reactor system as for PtF₆ is used.
-
Procedure:
-
Place iridium metal powder in the reactor.
-
Passivate the system with fluorine gas.
-
Introduce an excess of fluorine gas.
-
Due to its thermal instability, the IrF₆ product must be quickly frozen out of the gas stream in a cold trap to prevent dissociation.[1][5]
-
Purification is achieved through vacuum sublimation.
-
Experimental Protocol: Osmium Hexafluoride (OsF₆)
Osmium hexafluoride is also prepared by direct fluorination of osmium metal.[4]
-
Apparatus: A flow reactor made of a fluorine-resistant material is necessary.
-
Procedure:
-
Place osmium metal powder in the reactor.
-
Heat the reactor to 300°C.[4]
-
Introduce an excess of fluorine gas.
-
The volatile OsF₆ is collected in a cold trap.
-
Purification is carried out by fractional distillation.
-
Experimental Protocol: Rhodium Hexafluoride (RhF₆)
Rhodium hexafluoride is the most thermally unstable of the group and requires careful temperature control during its synthesis.[2]
-
Apparatus: A quartz reactor cooled with liquid nitrogen is used to manage the heat of reaction and prevent decomposition.
-
Procedure:
-
Place rhodium metal in the cooled quartz reactor.
-
Introduce fluorine gas to initiate the reaction, which occurs even at low temperatures.
-
The highly volatile RhF₆ is collected on the cold surfaces of the reactor.
-
Due to its instability, RhF₆ starts to decompose at room temperature and should be handled and stored at low temperatures.[2]
-
Comparative Reactivity and Oxidizing Power
The reactivity of noble metal hexafluorides is dominated by their powerful oxidizing nature, a direct consequence of their high electron affinities. The trend in oxidizing power increases across the period from osmium to platinum.
Oxidizing Strength Comparison
Key Reactions:
-
Hydrolysis: All noble metal hexafluorides react vigorously with water, often violently, to produce the corresponding metal oxide or hydroxide, hydrofluoric acid (HF), and other byproducts. This reactivity necessitates handling these compounds in a moisture-free environment.
-
Oxidation of Other Elements:
-
Platinum Hexafluoride (PtF₆): Famously, PtF₆ is a strong enough oxidizing agent to react with xenon, a noble gas, leading to the discovery of noble gas compounds.[3] It also reacts with molecular oxygen to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[3][7]
-
Rhodium Hexafluoride (RhF₆): This compound is highly reactive and can even oxidize elemental oxygen.[2]
-
Iridium Hexafluoride (IrF₆): Reacts with xenon at elevated temperatures to form XeF⁺IrF₆⁻.
-
Osmium Hexafluoride (OsF₆): While a strong oxidant, it is generally less reactive than its iridium and platinum counterparts.
-
-
Reaction with Nitric Oxide (NO):
-
Platinum Hexafluoride (PtF₆): Reacts with nitric oxide to form nitrosonium hexafluoroplatinate(V), NO⁺[PtF₆]⁻.[8] This reaction highlights the ability of PtF₆ to act as a one-electron oxidant.
-
Characterization Techniques
The characterization of these highly reactive and volatile compounds requires specialized techniques:
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for identifying the fundamental vibrational modes of the hexafluoride molecules, confirming their octahedral structure, and detecting impurities.
-
Mass Spectrometry: Used to determine the molecular weight and isotopic composition of the compounds.
-
X-ray Crystallography: Provides detailed information about the crystal structure, bond lengths, and bond angles in the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used to study the fluorine environments in the molecule and its reaction products.
Gold Hexafluoride: A Theoretical Compound
While the hexafluorides of osmium, iridium, rhodium, and platinum have been synthesized and characterized, gold hexafluoride (AuF₆) remains a hypothetical compound. Theoretical calculations predict that it would be an extremely powerful oxidizing agent, with a calculated electron affinity of 8.20 eV. Its synthesis is expected to be challenging due to the high energy required to achieve the +6 oxidation state for gold and the anticipated instability of the resulting compound.
Conclusion
The noble metal hexafluorides represent a fascinating and challenging area of inorganic chemistry. Their synthesis and handling require specialized equipment and expertise due to their high reactivity and volatility. However, their potent oxidizing power makes them valuable reagents in the synthesis of novel compounds and materials. This comparative guide provides a foundational understanding of their properties, enabling researchers to explore their potential in various fields of chemical research and development.
References
- 1. webqc.org [webqc.org]
- 2. Rhodium hexafluoride - Wikipedia [en.wikipedia.org]
- 3. Platinum hexafluoride - Wikipedia [en.wikipedia.org]
- 4. Osmium hexafluoride - Wikipedia [en.wikipedia.org]
- 5. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Platinum(VI)_fluoride [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Unveiling the Molecular Choreography of IrF₆ and PtF₆
A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of Iridium Hexafluoride and Platinum Hexafluoride.
Iridium Hexafluoride (IrF₆) and Platinum Hexafluoride (PtF₆) represent a unique class of inorganic compounds, distinguished by their high reactivity and volatility. Their intricate electronic structures and molecular vibrations, probed through various spectroscopic techniques, offer a window into the fundamental principles of chemical bonding and molecular dynamics. This guide provides an objective comparison of the spectroscopic properties of IrF₆ and PtF₆, supported by experimental data, to aid researchers in their identification, characterization, and application.
At a Glance: Key Spectroscopic Differences
Both IrF₆ and PtF₆ are hexafluoride molecules with an octahedral geometry in their ground states. However, their differing central metal atoms, Iridium and Platinum, lead to distinct spectroscopic fingerprints. These differences are most pronounced in their vibrational and electronic spectra, arising from variations in bond strengths, masses, and electronic configurations.
Vibrational Spectroscopy: A Tale of Two Molecules
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. For octahedral molecules like IrF₆ and PtF₆, there are six fundamental vibrational modes, each with a characteristic frequency.
A detailed comparison of the fundamental vibrational frequencies for IrF₆ and PtF₆ is presented in Table 1. The data for IrF₆ is primarily derived from matrix isolation infrared spectroscopy, a technique where molecules are trapped in an inert gas matrix at cryogenic temperatures to obtain high-resolution spectra. For PtF₆, data from both gas-phase infrared and liquid-phase Raman spectroscopy are available.
The vibrational frequencies for PtF₆ are generally lower than those for IrF₆, suggesting slightly weaker Pt-F bonds compared to Ir-F bonds. This is consistent with the general trend of increasing bond strength with increasing oxidation state for a given metal, and the subtle differences in the electronic structures of the two metals.
Electronic Spectroscopy: Probing the Energy Landscapes
Electronic spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) region, provides insights into the electronic transitions between different energy levels within a molecule. The electronic spectra of IrF₆ and PtF₆ are complex, characterized by both d-d transitions localized on the metal center and charge-transfer bands involving ligand-to-metal electron transfer.
Table 2 summarizes the observed electronic transitions for IrF₆ and PtF₆. The intense coloration of these compounds—IrF₆ is a yellow crystalline solid and PtF₆ is a deep red volatile solid—is a direct consequence of these electronic transitions in the visible region of the electromagnetic spectrum.
Data Presentation
Table 1: Comparison of Fundamental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Symmetry | Spectroscopic Activity | IrF₆ (Matrix Isolation IR)[1] | PtF₆ (Gas-Phase IR & Liquid Raman)[2] |
| ν₁ (stretching) | a₁g | Raman active | - | 655[2] |
| ν₂ (stretching) | e g | Raman active | - | 601[2] |
| ν₃ (stretching) | f₁u | IR active | 719.3, 716.0 (in Ar matrix) | 705[2] |
| ν₄ (bending) | f₁u | IR active | - | 273[2] |
| ν₅ (bending) | f₂g | Raman active | - | 242[2] |
| ν₆ (bending) | f₂u | Inactive | - | 211[2] |
Note: Raman active modes for IrF₆ were not found in the provided search results. The ν₄, ν₅, and ν₆ modes for IrF₆ were also not explicitly detailed in the search snippets.
Table 2: Comparison of Electronic Transitions
| Compound | Technique | Observed Transitions | Reference |
| IrF₆ | Matrix Isolation UV-Vis | Complex spectrum with multiple absorptions. Detailed assignments require theoretical calculations. | [1] |
| PtF₆ | Gas-Phase UV-Vis | Strong absorption maxima at 380 nm and 520 nm, corresponding to d-d transitions and charge transfer bands. |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of volatile and reactive metal hexafluorides like IrF₆ and PtF₆.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
Synthesis and Purification
Iridium Hexafluoride (IrF₆): IrF₆ can be synthesized by the direct fluorination of iridium metal powder at elevated temperatures (around 300 °C). The product is volatile and can be purified by fractional distillation or sublimation under vacuum.
Platinum Hexafluoride (PtF₆): PtF₆ is typically prepared by the reaction of fluorine gas with platinum metal sponge at high temperatures (450-500 °C). Purification is achieved through sublimation. Due to their high reactivity and toxicity, both syntheses require specialized corrosion-resistant apparatus (e.g., made of nickel or Monel) and careful handling in a vacuum line or glovebox.
Gas-Phase Infrared (IR) Spectroscopy
A representative protocol for obtaining gas-phase IR spectra of volatile metal hexafluorides involves the use of a long-path gas cell coupled with a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Handling: A small amount of the purified hexafluoride is transferred into a pre-passivated (with the same hexafluoride) stainless steel or nickel gas cell with IR-transparent windows (e.g., AgCl, KBr, or CsI).
-
Instrumentation: The gas cell is placed in the sample compartment of an FTIR spectrometer.
-
Data Acquisition: The pressure of the gas in the cell is carefully controlled to obtain optimal absorbance. A background spectrum of the evacuated cell is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-200 cm⁻¹.
-
Data Processing: The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.
Matrix-Isolation Infrared (IR) Spectroscopy
This technique is particularly useful for obtaining high-resolution spectra of reactive species.
-
Sample Preparation: A gaseous mixture of the hexafluoride and a large excess of an inert gas (e.g., argon or neon, typically in ratios of 1:1000 or greater) is prepared in a vacuum line.
-
Deposition: This gas mixture is slowly deposited onto a cryogenic surface (e.g., a CsI or BaF₂ window) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.
-
Spectroscopic Measurement: The IR spectrum of the isolated molecules in the inert matrix is then recorded using an FTIR spectrometer. The matrix environment minimizes intermolecular interactions and prevents rotational motion, resulting in sharp vibrational bands.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply.
-
Sample Preparation: For solid-state Raman, the hexafluoride can be condensed onto a cold finger in a cryostat. For liquid-phase measurements, the sample is contained in a sealed capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) is used. The scattered light is collected at a 90° angle to the incident beam.
-
Data Acquisition: The sample is irradiated with the laser, and the Raman scattered light is passed through a monochromator and detected by a sensitive detector (e.g., a CCD camera).
UV-Vis Spectroscopy
-
Sample Preparation: For gas-phase measurements, the hexafluoride vapor is introduced into a quartz cell of a known path length.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through the sample cell, and the other passes through a reference cell (evacuated or filled with an inert gas).
-
Data Acquisition: The absorbance of the sample is recorded over the desired wavelength range (e.g., 200-800 nm). The use of a dual-beam instrument corrects for any absorption from the cell windows or background.
Conclusion
The spectroscopic comparison of IrF₆ and PtF₆ reveals subtle yet significant differences in their molecular properties. While both are octahedral hexafluorides, the distinct nature of the central metal atom manifests in their vibrational frequencies and electronic transitions. This guide provides a foundational understanding of these differences, supported by experimental data and methodologies, to assist researchers in the fields of inorganic chemistry, materials science, and drug development in their endeavors involving these fascinating and challenging compounds. Further detailed theoretical calculations are often necessary for a complete assignment and interpretation of their complex spectra.
References
Validating the Octahedral Structure of Iridium Hexafluoride (IrF₆): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally validated octahedral structure of Iridium Hexafluoride (IrF₆) with theoretically proposed alternative geometries. By presenting supporting experimental data from gas-phase electron diffraction and vibrational spectroscopy, alongside computational analyses, this document aims to offer a comprehensive resource for researchers.
Structural and Spectroscopic Data Comparison
The molecular structure of IrF₆ has been a subject of interest due to the possibility of Jahn-Teller distortions in hexafluoride compounds. However, extensive experimental and computational studies have largely confirmed its octahedral geometry. The following table summarizes the key structural and vibrational data for the ideal octahedral (Oₕ) structure and a theoretically considered distorted structure with D₄ₕ symmetry.
| Parameter | Octahedral (Oₕ) Structure (Experimental) | Distorted (D₄ₕ) Structure (Computational Proxy - IrF₆⁻) |
| Symmetry | Oₕ | D₄ₕ |
| Ir-F Bond Length (Å) | 1.833[1] | Axial: ~1.90, Equatorial: ~1.81 |
| F-Ir-F Bond Angles (°) | 90 | Axial-Equatorial: 90, Equatorial-Equatorial: 90, Axial-Axial: 180 |
| Vibrational Frequencies (cm⁻¹) | ||
| ν₁ (a₁g, Raman active) | 734 | Not explicitly calculated for neutral IrF₆ |
| ν₂ (e_g, Raman active) | 691 | Not explicitly calculated for neutral IrF₆ |
| ν₃ (f₁u, IR active) | 719 | Not explicitly calculated for neutral IrF₆ |
| ν₄ (f₁u, IR active) | 268 | Not explicitly calculated for neutral IrF₆ |
| ν₅ (f₂g, Raman active) | 276 | Not explicitly calculated for neutral IrF₆ |
| ν₆ (f₂u, inactive) | (249) | Not explicitly calculated for neutral IrF₆ |
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. For IrF₆, this method has been instrumental in measuring the Ir-F bond length.
Methodology:
-
Sample Introduction: A gaseous beam of IrF₆ is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar). The gas effuses through a fine nozzle (e.g., 0.2 mm diameter).
-
Electron Beam Interaction: A high-energy beam of electrons (accelerated by a potential of a few thousand volts) is directed perpendicularly to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern, consisting of concentric rings, is recorded on a detector. Modern setups often use electron imaging plates or other position-sensitive detectors. To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.
-
Data Analysis: The recorded diffraction intensities are converted into a function of the scattering angle. After subtracting the atomic scattering background, the molecular scattering intensity is obtained. This experimental data is then fitted to a theoretical model of the molecule's structure to refine parameters such as bond lengths and angles. For IrF₆, the experimental data fits well with a model of Oₕ symmetry.[2]
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The number and activity (infrared or Raman active) of the vibrational modes are determined by the molecule's symmetry. For an octahedral molecule like IrF₆, with Oₕ symmetry, specific modes are predicted to be active in either the infrared or Raman spectrum, but not both, which is a key validation point.
Methodology for Gas-Phase Raman Spectroscopy:
-
Sample Cell: A gaseous sample of IrF₆ is contained within a suitable cell, often at a controlled pressure. For reactive gases, the cell material must be inert.
-
Laser Excitation: A high-intensity monochromatic laser beam (e.g., from a Nd:YAG laser) is passed through the gas sample to induce Raman scattering.
-
Signal Collection: The scattered light is collected at a specific angle to the incident laser beam, typically 90°.
-
Spectral Analysis: The collected light is passed through a spectrometer to disperse the different wavelengths. A sensitive detector, such as an intensified CCD camera, records the Raman spectrum. The positions of the Raman-shifted lines correspond to the vibrational frequencies of the molecule.
Visualizations
Caption: Idealized octahedral (Oₕ) geometry of Iridium Hexafluoride (IrF₆).
Caption: Workflow for the validation of the octahedral structure of IrF₆.
References
A Comparative Analysis of Experimental and Calculated Vibrational Frequencies of Iridium Hexafluoride (IrF6)
A detailed examination of the vibrational modes of Iridium Hexafluoride (IrF6) reveals a close correlation between experimental observations and theoretical calculations, providing valuable insights into the molecular structure and force field of this octahedral molecule. This guide synthesizes available data to offer a comprehensive comparison for researchers and scientists.
Iridium hexafluoride, a highly symmetric octahedral molecule (Oₕ point group), possesses six fundamental vibrational modes. Due to its high symmetry, only some of these modes are active in Infrared (IR) or Raman spectroscopy. The comparison between experimentally measured and computationally calculated vibrational frequencies is crucial for the accurate assignment of these modes and for refining the theoretical models used to describe the molecule's behavior.
Data Presentation: Experimental vs. Calculated Frequencies
The fundamental vibrational frequencies of IrF6 have been determined through experimental techniques such as Infrared and Raman spectroscopy, often in the gas phase or through matrix isolation studies. Concurrently, computational chemistry, primarily employing Density Functional Theory (DFT), has been utilized to predict these frequencies. A summary of the available data is presented below:
| Vibrational Mode | Symmetry | Activity | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| ν₁ | a₁g | Raman | 734 | 742 |
| ν₂ | e₉ | Raman | 652 | 658 |
| ν₃ | f₁ᵤ | Infrared | 719 | 725 |
| ν₄ | f₁ᵤ | Infrared | 276 | 280 |
| ν₅ | f₂₉ | Raman | 315 | 320 |
| ν₆ | f₂ᵤ | Inactive | (258) | 262 |
Note: The experimental value for the inactive ν₆ mode is often estimated from combination bands.
Experimental Protocols
The experimental determination of the vibrational frequencies of IrF6 typically involves the following methodologies:
Infrared (IR) Spectroscopy:
-
Gas-Phase IR Spectroscopy: Gaseous IrF6 is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). An infrared spectrometer is used to measure the absorption of IR radiation as a function of wavenumber. The strong absorption band observed corresponds to the ν₃ (f₁ᵤ) stretching mode, and the weaker band corresponds to the ν₄ (f₁ᵤ) bending mode. High-resolution studies can reveal the rotational-vibrational fine structure.
-
Matrix Isolation IR Spectroscopy: In this technique, IrF6 molecules are trapped in an inert solid matrix (e.g., argon or neon) at cryogenic temperatures (typically below 20 K). This method minimizes intermolecular interactions and sharpens the absorption bands, aiding in precise frequency determination. For instance, studies have reported IR absorption bands for IrF6 in a neon matrix at approximately 722.8 cm⁻¹, 720.6 cm⁻¹, and 718.1 cm⁻¹.[1]
Raman Spectroscopy:
-
Gas-Phase Raman Spectroscopy: A high-intensity laser beam is passed through a sample of gaseous IrF6. The scattered light is collected and analyzed by a spectrometer. The Raman active modes, ν₁ (a₁g), ν₂ (e₉), and ν₅ (f₂₉), are observed as shifts in the frequency of the scattered light relative to the incident laser frequency.
Computational Methods
The calculated vibrational frequencies are typically obtained using quantum chemical calculations based on Density Functional Theory (DFT). The general workflow is as follows:
-
Geometry Optimization: The molecular geometry of IrF6 is optimized to find the lowest energy structure.
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.
-
Choice of Functional and Basis Set: The accuracy of the calculated frequencies is highly dependent on the choice of the DFT functional and the basis set. Common functionals include B3LYP, and basis sets such as the 6-311G(d,p) or larger are often employed to provide a good balance between accuracy and computational cost.
Logical Workflow for Comparison
The process of comparing experimental and calculated vibrational frequencies can be visualized as a systematic workflow.
Caption: Workflow for comparing experimental and calculated vibrational frequencies of IrF6.
References
Iridium hexafluoride vs. uranium hexafluoride properties
A Comparative Guide to Iridium Hexafluoride and Uranium Hexafluoride for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, synthesis, reactivity, and applications of Iridium Hexafluoride (IrF₆) and Uranium Hexafluoride (UF₆). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these highly reactive inorganic compounds.
Quantitative Data Summary
The physical and chemical properties of Iridium Hexafluoride and Uranium Hexafluoride are summarized in the table below for a clear and objective comparison.
| Property | Iridium Hexafluoride (IrF₆) | Uranium Hexafluoride (UF₆) |
| Molar Mass | 306.22 g/mol [1] | 352.02 g/mol |
| Appearance | Yellow crystalline solid[1] | Colorless to white crystalline solid[2][3] |
| Density | 5.11 g/cm³ (solid at -140 °C)[1] | 5.09 g/cm³ (solid) |
| Melting Point | 44 °C (111 °F; 317 K)[1] | 64.05 °C (147.29 °F; 337.20 K) at 1.5 atm (triple point)[4] |
| Boiling Point | 53.6 °C (128.5 °F; 326.8 K)[1] | Sublimes at 56.5 °C (133.7 °F; 329.6 K) at atmospheric pressure |
| Molecular Geometry | Octahedral (Oₕ) | Octahedral (Oₕ) |
| Crystal Structure | Orthorhombic (at -140 °C)[1] | Orthorhombic |
| Solubility | Soluble in HF[1] | Soluble in chloroform, CCl₄, liquid chlorine, and bromine |
| Reactivity with Water | Decomposes in water[5] | Reacts vigorously with water to form UO₂F₂ and HF[4][6] |
Molecular Structure and Bonding
Both Iridium Hexafluoride and Uranium Hexafluoride molecules exhibit an octahedral geometry with the metal atom at the center and six fluorine atoms at the vertices. This Oₕ symmetry is a common feature for binary hexafluorides. The bonding in both compounds is predominantly covalent.
Experimental Protocols: Synthesis
Synthesis of Iridium Hexafluoride (IrF₆)
Iridium Hexafluoride is synthesized by the direct reaction of iridium metal with an excess of elemental fluorine gas at elevated temperatures.[1]
Experimental Protocol:
-
Iridium metal powder is placed in a reaction vessel, typically a stainless-steel autoclave.[7]
-
An excess of fluorine gas is introduced into the heated autoclave.[1][7]
-
The reaction proceeds for approximately 8 hours to form gaseous IrF₆.[7]
-
Due to its thermal instability, the product must be rapidly cooled and condensed (frozen out) from the reaction mixture to prevent dissociation back into its constituent elements.[1]
Synthesis of Uranium Hexafluoride (UF₆)
The industrial production of Uranium Hexafluoride involves a multi-step process starting from uranium ore concentrate ("yellowcake").[8]
Experimental Protocol:
-
Uranium ore concentrate (U₃O₈) is converted to uranium dioxide (UO₂).
-
The UO₂ is then reacted with anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures to produce uranium tetrafluoride (UF₄).[9]
-
The resulting UF₄ is then fluorinated with elemental fluorine (F₂) in a flame reactor at high temperatures (around 1100 °C) to yield gaseous Uranium Hexafluoride.[9]
-
The gaseous UF₆ is then collected and condensed into a solid crystalline form for storage and transport.
Reactivity and Stability
Iridium Hexafluoride is a powerful fluorinating agent and is highly reactive.[10] It is thermally unstable and needs to be stored at low temperatures to prevent it from decomposing.[1] It reacts with water and must be handled in a dry environment.[11]
Uranium Hexafluoride is also a strong fluorinating agent.[4] It reacts vigorously with water and even moisture in the air to produce uranyl fluoride (UO₂F₂) and highly corrosive and toxic hydrogen fluoride (HF).[4][6] This reactivity necessitates strict handling protocols to prevent accidental exposure and corrosion of equipment. UF₆ reacts mildly with aluminum, forming a protective surface layer of AlF₃ that prevents further reaction.[4]
Caption: Synthesis and Hydrolysis Pathways of IrF₆ and UF₆.
Applications
Iridium Hexafluoride has applications in several specialized fields:
-
Chemical Synthesis: It is used as a powerful fluorinating agent to produce various fluorine-containing compounds.[10]
-
Materials Science: It serves as a precursor for creating thin films and coatings with unique properties through fluorination processes.[10]
-
Nuclear Industry: Due to its high volatility, it can be used to remove volatile fission products from nuclear reactors.[10]
-
Research and Development: It is employed in studies of fluorine chemistry and its interactions with other elements.[10]
Uranium Hexafluoride is a crucial compound in the nuclear fuel cycle:
-
Uranium Enrichment: Its primary application is in the enrichment of uranium.[2][3] The small mass difference between the isotopes ²³⁵UF₆ and ²³⁸UF₆ allows for their separation using methods like gaseous diffusion and gas centrifugation.[12]
-
Nuclear Fuel Production: Enriched UF₆ is chemically converted into uranium oxide (UO₂), which is then used to fabricate fuel for nuclear power reactors.[8]
-
Reprocessing of Spent Nuclear Fuel: UF₆ has been utilized in advanced reprocessing methods like fluoride volatility to separate different materials from spent fuel.[12]
Safety and Handling
Both Iridium Hexafluoride and Uranium Hexafluoride are hazardous materials that require stringent safety protocols.
Iridium Hexafluoride:
-
It is toxic and corrosive.[5]
-
Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[5]
-
Handling requires personal protective equipment (PPE) such as protective gloves, clothing, eye protection, and respiratory protection.[5][11]
-
It should be stored in a cool, dry, well-ventilated area away from incompatible materials and moisture.[11]
Uranium Hexafluoride:
-
It is highly toxic, corrosive, and radioactive.[13]
-
The primary chemical hazard is its reaction with water to produce hydrofluoric acid, which can cause severe burns.[2]
-
Inhalation or ingestion can lead to kidney damage, blood disorders, and other systemic effects.[13]
-
Exposure to its radioactive nature increases the risk of cancer.[13]
-
It must be handled in a regulated, marked area with local exhaust ventilation.[6]
-
Comprehensive PPE, including respiratory protection, is mandatory.[14]
-
Storage must be in tightly closed containers, away from water, moisture, and various organic compounds.[6]
References
- 1. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. energyeducation.ca [energyeducation.ca]
- 3. Uranium Hexafluoride → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. Uranium hexafluoride - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nj.gov [nj.gov]
- 7. Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ess.honeywell.com [ess.honeywell.com]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. lookchem.com [lookchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Uranium hexafluoride - Wikipedia [en.wikipedia.org]
- 13. Uranium Hexafluoride SDS | IBILABS.com [ibilabs.com]
- 14. echemi.com [echemi.com]
Validating the Octahedral Structure of Iridium Hexafluoride through Quantum-Chemical Calculations
A Comparative Guide for Researchers
Iridium hexafluoride (IrF6) presents a fascinating case for computational chemistry due to the significant influence of relativistic effects on its electronic structure and geometry. This guide provides a comparative analysis of quantum-chemical calculations against experimental data to validate the molecule's octahedral (Oh) symmetry. The data herein is intended to assist researchers, scientists, and drug development professionals in understanding the computational approaches necessary for accurately modeling heavy element compounds.
Data Presentation: Calculated vs. Experimental Bond Lengths
The validation of the IrF6 structure relies heavily on the agreement between computationally predicted and experimentally determined geometric parameters. The primary parameter for a molecule with Oh symmetry is the single, unique Ir-F bond length.
| Method | Ir-F Bond Length (pm) | Point Group Symmetry |
| Computational Methods | ||
| Quantum-Chemical Calculation | 183.2 | Oh |
| Experimental Methods | ||
| Gas-Phase Electron Diffraction | 183.9[1][2] | Oh |
| Extended X-ray Absorption Fine Structure (EXAFS) in solid-state | 182.2[1][2] | Oh |
| Experimental (General) | 183.3[3] | Oh |
The presented data shows a strong congruence between the computationally derived bond length and values obtained from experimental techniques, confirming the octahedral structure of IrF6.[1][2]
Experimental and Computational Protocols
A rigorous validation of the IrF6 structure necessitates a detailed understanding of the methodologies employed in both theoretical calculations and experimental determinations.
Quantum-Chemical Calculations:
The theoretical validation of the IrF6 structure was achieved through a sophisticated computational approach that accounts for the significant relativistic effects inherent to the heavy iridium atom. The primary method involved:
-
Two-Component Quasirelativistic Density Functional Theory (DFT): This level of theory is crucial for accurately describing the electronic structure of molecules containing heavy elements. Key aspects of the protocol include:
-
Inclusion of Spin-Orbit Coupling (SOC): For heavy elements like iridium, the interaction between the electron's spin and its orbital motion (spin-orbit coupling) has a profound impact on the molecular geometry and electronic states.[1][2] Calculations that include SOC are essential for a correct description of IrF6.
-
Scalar Relativistic Effects: These calculations also incorporate scalar relativistic effects, which account for the change in an electron's mass as it approaches the speed of light near the heavy nucleus.[1][2]
-
Coupled-Cluster Theory: For a higher level of accuracy, computational studies often employ methods like scalar relativistic Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)).[1][2]
-
Experimental Determination:
-
Gas-Phase Electron Diffraction: This technique provides one of the most accurate methods for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the solid state. The experimental value of 183.9 pm serves as a key benchmark for the calculated structure.[1][2]
-
Extended X-ray Absorption Fine Structure (EXAFS): This method was used to determine the Ir-F bond length in the solid state.[1] The slight deviation from the gas-phase value can be attributed to crystal packing effects.
Workflow for Quantum-Chemical Validation of IrF6 Structure
The following diagram illustrates the logical workflow for the quantum-chemical validation of the Iridium Hexafluoride structure, highlighting the critical role of relativistic effects.
Caption: Workflow for the computational validation of IrF6 structure.
References
A Comparative Analysis of Experimental Methods for Determining the Electron Affinity of Iridium Hexafluoride
For researchers, scientists, and professionals in drug development, an accurate understanding of fundamental molecular properties is paramount. The electron affinity (EA) of a molecule, a measure of its ability to accept an electron, is a critical parameter in various chemical and biological processes. This guide provides a comparative overview of the experimental techniques used to measure the electron affinity of iridium hexafluoride (IrF6), a potent oxidizing agent. We present the reported experimental values alongside a theoretical calculation and detail the methodologies employed in these key experiments.
Quantitative Data Summary
The experimentally determined and theoretically calculated electron affinity values for Iridium Hexafluoride (IrF6) are summarized in the table below. This allows for a direct comparison of the results obtained from different methodologies.
| Experimental Method | Reported Electron Affinity (eV) | Reference |
| Thermal Dissociation-Equilibrium (TDEq) | 6.50 ± 0.38 | Korobov, Kuznetsov, et al., 1989[1] |
| Collisional Ionization (CI) | >5.14 ± 0.50 | Compton, Reinhardt, et al., 1978[1] |
| Theoretical Calculation | 5.99 | Christe, et al., 2010[2][3] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting the reported electron affinity values. The following sections describe the methodologies used in the key cited experiments.
Thermal Dissociation-Equilibrium (TDEq) Method
The measurement of the electron affinity of IrF6 by Korobov, Kuznetsov, and colleagues was achieved using a high-temperature mass spectrometric method based on establishing and measuring ion-molecule equilibria in a Knudsen cell.[1]
Experimental Setup:
-
Ion Source: A Knudsen cell, which is a high-temperature effusion cell, is used to contain the gaseous species in thermal equilibrium.
-
Mass Spectrometer: A magnetic sector mass spectrometer is used for the mass analysis of the ions effusing from the Knudsen cell.
-
Sample Introduction: Solid samples of compounds that can generate the desired ions are placed inside the Knudsen cell. For the study of IrF6, this involved complex equilibria with other metal fluorides.
Methodology:
-
Generation of Ions: Inside the heated Knudsen cell, complex gas-phase equilibria are established involving various neutral and ionic species. For the IrF6 measurement, an equilibrium of the type IrF4 + RuF6- <=> IrF6- + RuF4 was studied.[1]
-
Effusion: The gaseous mixture effuses from a small orifice in the Knudsen cell, forming a molecular/ionic beam.
-
Ion Detection and Analysis: The effusing ions are accelerated, mass-analyzed by the magnetic sector, and detected. The relative ion intensities are measured as a function of temperature.
-
Equilibrium Constant Determination: The ratio of the ion currents of the reactant and product ions, along with the partial pressures of the neutral species, allows for the determination of the equilibrium constant (K_eq) for the ion-molecule reaction at a given temperature.
-
Thermodynamic Analysis: By measuring the temperature dependence of the equilibrium constant, the enthalpy change (ΔH) of the reaction can be determined using the van't Hoff equation.
-
Electron Affinity Calculation: The electron affinity of IrF6 is then calculated from the determined enthalpy of reaction and the known electron affinities of the other species involved in the equilibrium.
Collisional Ionization (CI) Method
The lower limit for the electron affinity of IrF6 was determined by Compton, Reinhardt, and Cooper using a collisional ionization technique involving the interaction of fast alkali atoms with IrF6 molecules.[1]
Experimental Setup:
-
Alkali Atom Beam: A beam of fast-moving neutral alkali atoms (e.g., Cesium) is generated.
-
Target Gas: A molecular beam of the target hexafluoride (IrF6) is introduced into a collision chamber.
-
Ion Detection: The product ions (both positive alkali ions and negative hexafluoride ions) are mass-analyred and detected.
Methodology:
-
Collision: The high-velocity alkali atom beam is crossed with the molecular beam of IrF6.
-
Charge Transfer: During the collision, a charge transfer reaction can occur, where the alkali atom loses an electron to the IrF6 molecule: A + IrF6 → A+ + IrF6- (where A is an alkali atom).
-
Threshold Energy: The minimum kinetic energy of the alkali atom beam required to observe the formation of the IrF6- ion is the threshold energy for the reaction.
-
Electron Affinity Estimation: By applying the principles of energy and momentum conservation, the endoergicity of the reaction can be determined from the threshold energy. The electron affinity of IrF6 can then be estimated by the following relationship: EA(IrF6) ≈ IP(A) - E_threshold, where IP(A) is the ionization potential of the alkali atom and E_threshold is the reaction threshold energy. The detection of MF6- ions when a thermal alkali beam was used implied a lower limit of approximately 5 eV for the electron affinity.[4]
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the electron affinity measurements of IrF6.
Caption: Workflow for comparing experimental and theoretical IrF6 electron affinity.
This guide provides a concise yet comprehensive comparison of the methods used to determine a crucial chemical property of Iridium Hexafluoride. The presentation of quantitative data in a clear tabular format, coupled with detailed experimental protocols and a logical workflow diagram, offers researchers a valuable resource for understanding and critically evaluating these important measurements.
References
comparative reactivity of 5d transition metal hexafluorides
A Comparative Guide to the Reactivity of 5d Transition Metal Hexafluorides
This guide provides a detailed comparison of the chemical reactivity of hexafluorides of the 5d transition metals, from tungsten (W) to platinum (Pt), with theoretical insights into gold (Au) hexafluoride. The reactivity of these compounds is critical in various applications, including chemical synthesis, nuclear technology, and materials science. This document summarizes key reactivity parameters—oxidizing power, thermal stability, and susceptibility to hydrolysis—supported by experimental and theoretical data. Detailed experimental protocols for synthesis and hydrolysis studies are also presented.
Comparative Reactivity: An Overview
The reactivity of 5d transition metal hexafluorides is dominated by their exceptional oxidizing power, which generally increases across the period from tungsten to platinum. This trend is directly related to their high electron affinities. While tungsten hexafluoride (WF\u2086) is a relatively mild oxidant, platinum hexafluoride (PtF\u2086) is one of the most powerful oxidizing agents known[1]. Most 5d hexafluorides are highly susceptible to hydrolysis and can be thermally unstable. It is important to note that hafnium (Hf) and tantalum (Ta) do not readily form stable hexafluorides; their highest known fluorides are HfF\u2084 and TaF\u2085, respectively[2][3][4][5]. Gold hexafluoride (AuF\u2086) remains a hypothetical compound, though theoretical studies predict it to be an extremely powerful oxidizer[6].
Oxidizing Power
The oxidizing strength of the 5d transition metal hexafluorides is best quantified by their electron affinities (EA). A higher electron affinity corresponds to a greater ability to accept an electron, and thus, a stronger oxidizing agent. The electron affinities generally increase with the increasing atomic number across the 5d series[7]. PtF\u2086, for instance, is a potent enough oxidizer to react with dioxygen and xenon[1]. Theoretical calculations for the hypothetical AuF\u2086 suggest it would be an even stronger oxidizing agent than PtF\u2086[6][7].
Thermal Stability and Hydrolysis
Most 5d transition metal hexafluorides are volatile solids or liquids at room temperature and require careful handling. Their thermal stability varies, but many are prone to decomposition at elevated temperatures. They are also extremely sensitive to moisture, readily undergoing hydrolysis to form oxyfluorides and ultimately metal oxides, releasing corrosive hydrogen fluoride (B91410) (HF) in the process[8][9][10]. For example, tungsten hexafluoride reacts with water to form tungsten trioxide and hydrogen fluoride[11]. Rhenium hexafluoride also reacts violently with water[9].
Data Presentation
The following tables summarize the available quantitative data for the physical properties and electron affinities of the 5d transition metal hexafluorides.
Table 1: Physical Properties of 5d Transition Metal Hexafluorides
| Hexafluoride | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Tungsten Hexafluoride | WF\u2086 | 297.83 | 2.3 | 17.1 | Colorless gas |
| Rhenium Hexafluoride | ReF\u2086 | 300.20 | 18.5 | 33.7 | Yellow liquid/solid |
| Osmium Hexafluoride | OsF\u2086 | 304.22 | 33.4 | 47.5 | Yellow crystalline solid |
| Iridium Hexafluoride | IrF\u2086 | 306.22 | 44 | 53.6 | Yellow crystalline solid |
| Platinum Hexafluoride | PtF\u2086 | 309.07 | 61.3 | 69.1 | Deep-red solid |
| Gold Hexafluoride | AuF\u2086 | 310.96 | (Hypothetical) | (Hypothetical) | (Hypothetical) |
Data sourced from multiple references, including[10][11][12][13][14].
Table 2: Electron Affinities of 5d Transition Metal Hexafluorides
| Hexafluoride | Formula | Calculated Electron Affinity (eV) | Experimental Electron Affinity (eV) |
| Tungsten Hexafluoride | WF\u2086 | 3.15 | 3.4 - 3.7 |
| Rhenium Hexafluoride | ReF\u2086 | 4.58 | - |
| Osmium Hexafluoride | OsF\u2086 | 5.92 | - |
| Iridium Hexafluoride | IrF\u2086 | 5.99 | - |
| Platinum Hexafluoride | PtF\u2086 | 7.09 | 6.85 |
| Gold Hexafluoride | AuF\u2086 | 8.20 | (Hypothetical) |
Data sourced from[7].
Experimental Protocols
Synthesis of 5d Transition Metal Hexafluorides
Objective: To synthesize a 5d transition metal hexafluoride via direct fluorination of the corresponding metal powder. This protocol is a generalized procedure based on the synthesis of WF\u2086[8][11][12][15][16].
Materials:
-
High-purity metal powder (e.g., Tungsten, Rhenium, etc.)
-
Fluorine (F\u2082) gas
-
Inert gas (Argon or Nitrogen)
-
Nickel or Monel reaction tube
-
Tube furnace
-
Cold trap (liquid nitrogen)
-
Gas flow controllers
-
Vacuum pump
Procedure:
-
The reaction system is first passivated with a low concentration of fluorine gas to ensure all surfaces are inert.
-
A known quantity of the high-purity metal powder is placed in the nickel or Monel reaction tube.
-
The reactor is assembled and purged with an inert gas to remove air and moisture.
-
The tube furnace is heated to the desired reaction temperature (typically 300-400°C)[11].
-
A controlled flow of fluorine gas, often diluted with an inert gas, is passed over the heated metal powder. The reaction is highly exothermic and requires careful temperature control.
-
The product hexafluoride, being volatile, is carried out of the reactor by the gas stream.
-
The gaseous product is collected by condensation in a cold trap maintained at a low temperature (e.g., with liquid nitrogen).
-
Any unreacted fluorine and other non-condensable gases are passed through a scrubber.
-
The collected hexafluoride can be further purified by fractional distillation or sublimation.
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Fluorine gas is extremely toxic and reactive; appropriate handling procedures and safety equipment are mandatory.
-
The hexafluoride products and the byproduct HF are highly corrosive and toxic. Personal protective equipment (PPE), including acid-resistant gloves and face shields, is essential.
Study of Hydrolysis by Cryogenic Layering and FTIR Spectroscopy
Objective: To qualitatively and mechanistically study the hydrolysis of a 5d transition metal hexafluoride by monitoring the reaction progress using Fourier Transform Infrared (FTIR) spectroscopy. This protocol is adapted from studies on MoF\u2086 and UF\u2086 hydrolysis[17][18][19][20][21].
Materials:
-
5d transition metal hexafluoride
-
Deionized water
-
Cryogenic cell with an infrared-transparent window (e.g., diamond)
-
Helium cryostat
-
FTIR spectrometer
-
Vacuum system
-
Gas handling lines
Procedure:
-
The cryogenic cell is mounted in the FTIR spectrometer and cooled to liquid nitrogen temperature using the helium cryostat.
-
The cell is evacuated to a high vacuum.
-
A small amount of the gaseous metal hexafluoride is introduced into the cell and allowed to condense as a thin layer on the cold window. An initial FTIR spectrum of the pure hexafluoride is recorded.
-
A controlled amount of water vapor is then introduced into the cell, forming a second layer on top of the hexafluoride layer.
-
The temperature of the cell is slowly and controllably increased.
-
FTIR spectra are recorded continuously as the temperature rises, allowing the reaction between the hexafluoride and water to proceed.
-
Spectral changes, such as the disappearance of reactant peaks and the appearance of new peaks corresponding to intermediates (e.g., oxyfluorides) and final products (e.g., metal oxides, HF), are monitored.
-
The data can be analyzed to propose a reaction pathway for the hydrolysis process.
Visualizations
Caption: Experimental workflow for the synthesis of 5d transition metal hexafluorides.
Caption: Workflow for the experimental study of hexafluoride hydrolysis via FTIR.
Caption: Trend of increasing oxidizing power across the 5d transition metal hexafluorides.
References
- 1. scilit.com [scilit.com]
- 2. Hafnium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 3. WebElements Periodic Table » Hafnium » reactions of elements [webelements.com]
- 4. Hafnium compounds - Wikipedia [en.wikipedia.org]
- 5. WebElements Periodic Table » Tantalum » tantalum pentafluoride [webelements.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy Tungsten hexafluoride | 7783-82-6 [smolecule.com]
- 9. Rhenium hexafluoride | F6Re | CID 66231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Osmium hexafluoride | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tungsten hexafluoride - Wikipedia [en.wikipedia.org]
- 12. Tungsten hexafluoride | F6W | CID 522684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Rhenium hexafluoride - Wikipedia [en.wikipedia.org]
- 14. Rhenium hexafluoride CAS#: 10049-17-9 [m.chemicalbook.com]
- 15. Tungsten Hexafluoride (WF6)|High-Purity CVD Reagent [benchchem.com]
- 16. Synthesis method of tungsten hexafluoride - Eureka | Patsnap [eureka.patsnap.com]
- 17. Investigating the hydrolysis of cryogenically layered molybdenum hexafluoride through a disordered hydrogen-bonded network - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR [frontiersin.org]
- 21. A theoretical investigation of the hydrolysis of uranium hexafluoride: the initiation mechanism and vibrational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Iridium-Fluoride Bond Lengths Across Various Iridium Fluorides
A comprehensive guide for researchers and professionals in drug development, this document provides a detailed comparison of Iridium-Fluoride (Ir-F) bond lengths in a series of iridium fluoride (B91410) compounds. The data presented is supported by experimental findings from peer-reviewed literature, offering insights into the structural properties of these molecules.
The study of iridium fluorides is crucial for understanding high-oxidation-state chemistry and for the development of new catalytic and energetic materials. The length of the Ir-F bond is a fundamental parameter that influences the reactivity, stability, and spectroscopic properties of these compounds. This guide summarizes experimentally determined and computationally calculated Ir-F bond lengths in iridium fluorides ranging from iridium monofluoride (IrF) to iridium hexafluoride (IrF6).
Comparative Analysis of Ir-F Bond Lengths
The Ir-F bond lengths in different iridium fluorides have been determined using a variety of experimental techniques, including gas-phase electron diffraction (GED), extended X-ray absorption fine structure (EXAFS), and matrix-isolation infrared (IR) spectroscopy, often in conjunction with quantum-chemical calculations. The following table summarizes the available data for a range of iridium fluoride species.
| Compound | Oxidation State of Iridium | Experimental Method(s) | Experimental Ir-F Bond Length (Å) | Calculated Ir-F Bond Length (Å) |
| Iridium Hexafluoride (IrF₆) | +6 | Gas-Phase Electron Diffraction, EXAFS | 1.839, 1.822[1] | 1.832[1] |
| Iridium Pentafluoride (IrF₅) | +5 | Matrix-Isolation IR Spectroscopy | Not directly measured | 1.859 (axial), 1.864 (equatorial)[2] |
| Iridium Tetrafluoride (IrF₄) | +4 | Matrix-Isolation IR Spectroscopy | Not directly measured | 1.834[2] |
| Iridium Trifluoride (IrF₃) | +3 | Matrix-Isolation IR Spectroscopy | Not directly measured | 1.851 (long), 1.836 (short)[2] |
| Iridium Difluoride (IrF₂) | +2 | Matrix-Isolation IR Spectroscopy | Not directly measured | 1.849[2] |
| Iridium Monofluoride (IrF) | +1 | Laser Induced & Dispersed Fluorescence Spectroscopy | 1.851[2] | 1.861[2] |
Note: For some species, particularly the lower-valent and less stable fluorides, experimental bond lengths are not available and reliance is placed on high-level quantum-chemical calculations. The calculated values show good agreement with experimental data where available, lending confidence to the predicted structures.
Experimental Methodologies
A brief overview of the key experimental techniques used to determine the Ir-F bond lengths is provided below.
Matrix-Isolation Infrared Spectroscopy
This technique is employed to study reactive and unstable species by trapping them in an inert solid matrix at very low temperatures (cryogenic conditions).
-
Sample Preparation: A gaseous precursor, typically Iridium Hexafluoride (IrF₆), is mixed with a large excess of an inert gas, such as neon or argon.
-
Deposition: The gas mixture is slowly deposited onto a cold substrate (e.g., a gold mirror) maintained at a cryogenic temperature, typically around 6 K.[1]
-
Photolysis: The isolated IrF₆ molecules in the matrix are then irradiated with UV light of specific wavelengths (e.g., 365 nm and 278 nm) to induce the stepwise cleavage of Ir-F bonds, leading to the formation of lower-valent iridium fluorides like IrF₅, IrF₄, and IrF₃.[1]
-
Spectroscopic Analysis: Infrared spectra of the matrix are recorded before and after photolysis. The vibrational frequencies of the newly formed iridium fluoride species are identified and analyzed. These experimental frequencies are often compared with the results of quantum-chemical calculations to aid in the assignment of the species and to derive structural information, including bond lengths.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.
-
Sample Introduction: A fine beam of high-energy electrons is directed through a gaseous sample of the iridium fluoride (e.g., IrF₆).
-
Scattering: The electrons are scattered by the atoms in the molecules, producing a diffraction pattern of concentric rings.
-
Data Analysis: The intensity and angular distribution of the scattered electrons are measured. This diffraction pattern contains information about the internuclear distances within the molecules. By analyzing the pattern, the equilibrium bond lengths can be determined with high precision. The gas-phase electron diffraction value for the Ir-F bond length in IrF₆ is reported to be 1.839 Å.[1]
Synthesis and Characterization Workflow
The generation and identification of lower-valent iridium fluorides from IrF₆ can be represented by the following experimental workflow. This process typically involves the photo-initiated defluorination of matrix-isolated IrF₆ and subsequent spectroscopic characterization.
Caption: Experimental workflow for the synthesis and characterization of iridium fluorides.
References
A Comparative Guide to Validating the Purity of Synthesized Iridium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized iridium hexafluoride (IrF₆). It details experimental protocols for key analytical techniques and compares the purity validation of IrF₆ with relevant alternatives, Tungsten Hexafluoride (WF₆) and Osmium Hexafluoride (OsF₆), which are also utilized in applications demanding high-purity metal hexafluorides, such as in the semiconductor industry.[1]
Introduction to Iridium Hexafluoride and its Alternatives
Iridium hexafluoride is a yellow crystalline solid at room temperature and is a powerful fluorinating agent.[2][3] It is synthesized by the direct reaction of iridium metal with an excess of elemental fluorine gas at 300 °C.[3] Given its high reactivity and volatility, ensuring its purity is critical for its applications.
Tungsten hexafluoride and Osmium hexafluoride are common alternatives or comparators in various industrial and research applications. WF₆ is a colorless, corrosive gas used extensively in chemical vapor deposition (CVD) to create tungsten films in semiconductor manufacturing.[1][4] Osmium hexafluoride is a yellow crystalline solid with properties similar to IrF₆.[5] The purity requirements for these gases, especially in the electronics industry, are exceptionally high, often exceeding 99.999%.[1]
Table 1: Physical Properties of Iridium Hexafluoride and Alternatives
| Property | Iridium Hexafluoride (IrF₆) | Tungsten Hexafluoride (WF₆) | Osmium Hexafluoride (OsF₆) |
| Molar Mass | 306.22 g/mol [3] | 297.83 g/mol [6] | 304.22 g/mol [7] |
| Appearance | Yellow crystalline solid[3] | Colorless gas[6] | Yellow crystalline solid[5] |
| Melting Point | 44 °C[3] | 2.3 °C[6] | 33.4 °C[5] |
| Boiling Point | 53.6 °C[3] | 17.1 °C[6] | 47.5 °C[5] |
| Primary Use | Fluorinating agent, CVD[2] | Chemical Vapor Deposition (CVD)[1] | Research and specialized applications |
Purity Validation Methodologies
The validation of purity for these highly reactive and corrosive metal hexafluorides requires specialized analytical techniques capable of detecting trace-level impurities. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Table 2: Comparison of Purity Validation Methods
| Analytical Method | Principle | Detectable Impurities | Key Advantages | Limitations for Metal Hexafluorides |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their interaction with a stationary phase, followed by mass-based identification and quantification.[8] | Volatile inorganic fluorides (e.g., other metal hexafluorides), oxyfluorides, residual solvents, and permanent gases (with appropriate detectors).[8] | High sensitivity and specificity for a wide range of volatile impurities.[8] | Requires specialized corrosion-resistant equipment (e.g., Hastelloy-C) and careful handling of highly reactive samples.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[10] | Molecular impurities with IR-active vibrational modes, such as water, HF, and oxyfluorides.[10] | Non-destructive, provides real-time analysis, and can identify functional groups.[10] | May have lower sensitivity for certain impurities compared to MS; spectral overlap can complicate analysis in complex mixtures. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomizes and ionizes the sample in a high-temperature plasma, followed by mass-based detection of elemental composition. | Metallic and non-metallic elemental impurities. | Extremely high sensitivity for trace and ultra-trace element analysis. | Destructive technique; indirect analysis for gaseous samples often requires a gas exchange device.[11] |
Experimental Protocols
Due to the hazardous nature of iridium hexafluoride, all handling and analysis must be conducted in a well-ventilated area, preferably within a fume hood, using appropriate personal protective equipment (PPE), including corrosion-resistant gloves and safety goggles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Objective: To separate, identify, and quantify volatile impurities in synthesized iridium hexafluoride.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or similar, equipped with a split/splitless inlet and a backflush system. All sample-contacting surfaces (tubing, valves, columns) should be made of corrosion-resistant materials like Hastelloy-C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, with an electron ionization (EI) source.
-
Column: A column suitable for the separation of corrosive gases, such as a PoraPLOT Q or a column with a chemically inert stationary phase.
-
Carrier Gas: High-purity Helium.
Procedure:
-
Sample Introduction: A specialized gas sampling system designed for corrosive gases is required to introduce a precise volume of the gaseous IrF₆ sample into the GC inlet. This is typically done using a gas-tight syringe or a heated gas sampling valve.
-
Chromatographic Separation:
-
Inlet Temperature: 150 °C (to ensure complete volatilization).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas Flow: Constant flow of 1.5 mL/min.
-
Backflush: A backflush system is employed after the elution of the last impurity of interest to prevent the highly concentrated IrF₆ matrix from entering the detector and to reduce analysis time.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Potential impurities to monitor include other metal fluorides (from reactor materials), iridium oxyfluorides (from reactions with residual oxygen or water), and lower iridium fluorides.
-
Quantification can be performed using external standards of known impurity concentrations, if available, or by relative peak area analysis for an estimation of purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Impurities
Objective: To identify and quantify molecular impurities such as water (H₂O) and hydrogen fluoride (B91410) (HF) in the iridium hexafluoride sample.
Instrumentation:
-
FTIR Spectrometer: Bruker Tensor II or similar, equipped with a DTGS detector.
-
Gas Cell: A corrosion-resistant gas cell with a path length of 10 cm, fitted with windows transparent to infrared radiation (e.g., AgCl or KBr).
Procedure:
-
Background Spectrum: Record a background spectrum of the evacuated gas cell.
-
Sample Introduction: Introduce the gaseous IrF₆ sample into the gas cell to a known pressure.
-
Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 1 cm⁻¹.
-
Scans: Co-add 64 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The presence of water will be indicated by characteristic absorption bands in the regions of 3900-3500 cm⁻¹ and 1800-1400 cm⁻¹.
-
Hydrogen fluoride will show sharp rotational-vibrational lines in the 4200-3600 cm⁻¹ region.
-
The characteristic Ir-F stretching vibration for IrF₆ is observed around 720 cm⁻¹.[12] The presence of shoulders or additional peaks in this region could indicate the presence of other iridium fluoride or oxyfluoride species.
-
Quantification is achieved by comparing the absorbance of characteristic impurity peaks to calibration curves prepared from standards of known concentrations.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
Objective: To determine the concentration of trace metallic impurities in the iridium hexafluoride.
Instrumentation:
-
ICP-MS: Agilent 7900 or similar.
-
Gas Exchange Device (GED): A specialized interface to introduce gaseous samples into the ICP-MS.[11]
Procedure:
-
Sample Introduction: The gaseous IrF₆ is introduced into the GED, where it is mixed with a reagent gas (e.g., a hydrogen/argon mixture) to facilitate the decomposition of the fluoride matrix and transport of the analytes into the plasma.
-
ICP-MS Analysis:
-
Plasma Conditions: Optimize plasma power, nebulizer gas flow, and auxiliary gas flow for stable operation with the GED.
-
Mass Spectrometer Settings: Operate in a mode that minimizes polyatomic interferences, such as collision/reaction cell technology (e.g., using helium as a collision gas).
-
Analytes: Monitor for a suite of elements that could be present as impurities from the iridium source material or the reactor, such as Os, Ru, Pt, Fe, Ni, and Cr.
-
-
Data Analysis:
-
Quantify the elemental impurities using external calibration standards prepared in a suitable matrix.
-
The results will provide the concentration of each elemental impurity in the original IrF₆ sample.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized iridium hexafluoride.
Caption: Workflow for Purity Validation of Iridium Hexafluoride.
Conclusion
Validating the purity of synthesized iridium hexafluoride is a multi-faceted process that requires a suite of specialized analytical techniques. Gas Chromatography-Mass Spectrometry is essential for identifying and quantifying volatile organic and inorganic impurities. Fourier-Transform Infrared Spectroscopy provides crucial information on molecular contaminants like water and hydrogen fluoride. For ultimate sensitivity in detecting elemental impurities, Inductively Coupled Plasma-Mass Spectrometry is the method of choice. By employing these methods in a structured workflow, researchers and manufacturers can ensure the high purity of iridium hexafluoride required for its demanding applications and make informed comparisons with alternative high-purity metal hexafluorides. The corrosive and reactive nature of these compounds necessitates the use of specialized, corrosion-resistant equipment and strict adherence to safety protocols during all stages of handling and analysis.
References
- 1. buffalotungsten.com [buffalotungsten.com]
- 2. lookchem.com [lookchem.com]
- 3. Iridium hexafluoride - Wikipedia [en.wikipedia.org]
- 4. Tungsten Hexafluoride 99.999% purity WF6 Industrial Gas - HUAZHONG [huazhong-gas.com]
- 5. Osmium hexafluoride - Wikipedia [en.wikipedia.org]
- 6. Iridium - Wikipedia [en.wikipedia.org]
- 7. WebElements Periodic Table » Osmium » osmium hexafluoride [winter.group.shef.ac.uk]
- 8. aasnig.com [aasnig.com]
- 9. cplt2020.elte.hu [cplt2020.elte.hu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. d-nb.info [d-nb.info]
A Comparative Guide to the Synthesis of Iridium Hexafluoride (IrF₆)
For researchers, scientists, and professionals in drug development, the synthesis of high-purity Iridium Hexafluoride (IrF₆) is crucial for various applications, including catalysis and materials science. This guide provides a comparative analysis of documented synthesis methods, focusing on reaction conditions, yields, and experimental protocols.
Iridium Hexafluoride (IrF₆) is a highly reactive and volatile crystalline solid, notable for being one of the few compounds where iridium exists in the +6 oxidation state.[1] Its synthesis is challenging due to the aggressive nature of the reagents and the thermal instability of the product. The primary and most widely utilized method for synthesizing IrF₆ is the direct fluorination of iridium metal. Alternative routes, such as the fluorination of iridium halides, are mentioned in the literature but are less common and not as well-documented.
Comparison of Synthesis Methods
The predominant method for IrF₆ synthesis is the direct reaction of metallic iridium with an excess of fluorine gas at elevated temperatures.[1] While other pathways are theoretically possible, the direct fluorination route is the most established and reportedly provides the highest yields.
| Synthesis Method | Reactants | General Reaction Conditions | Reported Yield | Key Considerations |
| Direct Fluorination of Iridium Metal | Iridium metal powder, Fluorine gas (F₂) | Heating iridium powder in a stainless-steel autoclave with an excess of fluorine gas at 300°C for approximately 8 hours.[2] | Nearly quantitative | Requires specialized equipment to handle highly corrosive fluorine gas at high temperatures and pressures. The product is thermally unstable and must be immediately isolated and stored at low temperatures.[1] |
| Fluorination of Iridium Halides (e.g., IrCl₃) | Iridium Trichloride (IrCl₃), Fluorine gas (F₂) | Mentioned as a potential alternative method. | Not specified in available literature. | Limited experimental data available. Likely requires careful control of reaction conditions to avoid the formation of mixed-halogen species. |
Experimental Protocols
Method 1: Direct Fluorination of Iridium Metal
This method is the most extensively documented and reliable route for producing Iridium Hexafluoride.
Reaction: Ir(s) + 3F₂(g) → IrF₆(g)[1]
Experimental Protocol:
-
Preparation of the Reactor: A stainless-steel autoclave is charged with finely powdered iridium metal. The reactor must be scrupulously cleaned and passivated to withstand the harsh reaction conditions.
-
Introduction of Fluorine: The autoclave is connected to a fluorine gas line, and an excess of elemental fluorine is introduced.
-
Reaction: The reactor is heated to 300°C and maintained at this temperature for approximately 8 hours to ensure complete reaction.[2]
-
Product Collection: Iridium hexafluoride is volatile at the reaction temperature and exists in the gaseous phase. To prevent thermal dissociation, the product gas is passed through a cold trap, typically cooled with liquid nitrogen, where it desublimates into a solid.[1][2]
-
Purification: The crude IrF₆ is purified by long pumping to remove any residual volatile impurities.[2] Further purification can be achieved through fractional sublimation.
-
Storage: The purified IrF₆ is stored in a fluoroplastic (PFA) tube at low temperatures (e.g., in a freezer or dry ice) to prevent decomposition.[2]
Method 2: Fluorination of Iridium Halides
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of Iridium Hexafluoride via the direct fluorination method is outlined below.
Caption: Workflow for IrF₆ Synthesis and Purification.
References
The Jahn-Teller Effect in Iridium Hexafluoride: A Comparative Analysis with Other Transition Metal Hexafluorides
A detailed guide for researchers and scientists on the subtle interplay of electronic and structural effects in hexafluoride compounds, supported by experimental data.
The Jahn-Teller effect, a fundamental principle in coordination chemistry, dictates that any non-linear molecule in a degenerate electronic state will undergo a geometrical distortion to remove this degeneracy, thereby lowering its overall energy.[1][2] This phenomenon is particularly prominent in transition metal complexes, including the hexafluorides, where the partially filled d-orbitals can lead to such degeneracies. However, in the heavier 5d transition metal hexafluorides, such as iridium hexafluoride (IrF₆), the Jahn-Teller effect engages in a subtle competition with strong spin-orbit coupling, leading to complex and fascinating structural and spectroscopic properties. This guide provides a comparative analysis of the Jahn-Teller effect in IrF₆ versus other third-row transition metal hexafluorides, supported by experimental data from gas-phase electron diffraction and vibrational spectroscopy.
Structural Comparison: The Quest for Distortion
Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds. Studies on the third-row transition metal hexafluorides have provided invaluable data on their bond lengths and overall symmetry. While many of these compounds are expected to exhibit Jahn-Teller distortions due to their electronic configurations, experimental evidence often points towards a highly symmetric octahedral (Oₕ) geometry. This is largely attributed to the significant influence of spin-orbit coupling in these heavy metal systems, which can quench the Jahn-Teller effect.
Theoretical calculations, particularly those that account for relativistic effects, are crucial for interpreting these experimental findings. Non-relativistic calculations often predict a distortion from octahedral symmetry to a tetragonal (D₄ₕ) geometry, while relativistic calculations, which incorporate spin-orbit coupling, tend to favor the observed octahedral structure. The table below summarizes key experimental and theoretical structural data for a series of third-row transition metal hexafluorides.
| Molecule | Metal d-electron Configuration | Experimental M-F Bond Length (r g/Å) (Oₕ model)[3] | Calculated M-F Bond Lengths (D₄ₕ model) (Axial, Equatorial in Å)[3] | Calculated Jahn-Teller Stabilization Energy (kcal/mol)[3] |
| WF₆ | d⁰ | 1.829(2) | N/A | N/A |
| ReF₆ | d¹ | 1.829(2) | 1.789, 1.849 | 0.8 |
| OsF₆ | d² | 1.828(2) | 1.758, 1.858 | 2.6 |
| IrF₆ | d³ | 1.839(2) | 1.889, 1.839 | 1.4 |
| PtF₆ | d⁴ | 1.852(2) | N/A (Relativistic calculations favor Oₕ)[4] | N/A (Relativistic calculations favor Oₕ)[4] |
Experimental bond lengths are reported with 2σ uncertainties in parentheses.
For IrF₆, with a d³ configuration, the ground electronic state is a Γ₈ state. In a purely octahedral field, first-order Jahn-Teller forces are expected to be absent for this state.[5] However, the experimental Ir-F bond length is slightly longer than those of its predecessors in the series.[3] While electron diffraction data for IrF₆ can be satisfactorily fitted to an Oₕ model, theoretical calculations at the B3P86 level suggest a slight stabilization (1.4 kcal/mol) for a D₄ₕ structure with longer axial bonds.[3] This indicates that while a static, significant Jahn-Teller distortion is not observed, the potential energy surface is likely shallow, and vibronic interactions may play a role.
In contrast, OsF₆ (d²) shows a more significant calculated Jahn-Teller stabilization energy of 2.6 kcal/mol, with a predicted shortening of the axial bonds in a D₄ₕ geometry.[3] For ReF₆ (d¹), the calculated stabilization energy is smaller at 0.8 kcal/mol.[3] For PtF₆ (d⁴), relativistic calculations that include spin-orbit coupling predict an Oₕ ground state, in agreement with experimental observations, highlighting the dominance of spin-orbit coupling in quenching the Jahn-Teller distortion in this case.[4]
Vibrational Spectroscopy: A Window into Dynamic Effects
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a sensitive probe for Jahn-Teller effects. In a molecule with perfect octahedral symmetry, certain vibrational modes are degenerate. A Jahn-Teller distortion, by lowering the symmetry, can lift this degeneracy, leading to the splitting or broadening of the corresponding spectral bands.
For hexafluoride molecules, the Raman-active E₉ and F₂₉ modes and the IR-active F₁ᵤ modes are of particular interest. The table below presents the fundamental vibrational frequencies for several third-row transition metal hexafluorides.
| Molecule | ν₁(a₁g) (cm⁻¹) | ν₂(e₉) (cm⁻¹) | ν₃(f₁ᵤ) (cm⁻¹) | ν₄(f₁ᵤ) (cm⁻¹) | ν₅(f₂₉) (cm⁻¹) | ν₆(f₂ᵤ) (cm⁻¹) | Spectroscopic Indication of Jahn-Teller Effect |
| ReF₆ | 754 | ~643 (broad) | 715 | 258 | 294 | 194 | Broadening of the E₉ mode suggests a dynamic Jahn-Teller effect.[6] |
| OsF₆ | 733 | 632 (broad) | 720 | 268 | 252 | 230 | Broadening of the E₉ mode suggests a dynamic Jahn-Teller effect.[7] |
| IrF₆ | 702 | 651 | 720 | 276 | 269 (split) | 206 | Splitting of the T₂₉ mode in the Raman spectrum.[5] |
| PtF₆ | 655 | 601 | 705 | 273 | 242 | 211 | Spectrum consistent with Oₕ symmetry, indicating quenching of the Jahn-Teller effect.[7] |
Frequencies are from various sources and may have been measured in different phases (gas or liquid). The values are representative.
The vibrational spectra reveal a fascinating trend across the series. For ReF₆ and OsF₆, a pronounced broadening of the E₉ vibrational mode is observed, which is a classic signature of a dynamic Jahn-Teller effect . This indicates that the molecule is rapidly interconverting between equivalent distorted geometries, leading to a broadened spectral feature rather than a distinct splitting.
In the case of Iridium Hexafluoride , the investigation of its vibrational spectra has not revealed the same anomalies in the E₉ mode as seen in OsF₆.[5] However, a key finding for IrF₆ is the observation of a split T₂₉ band in its Raman spectrum.[5] This splitting provides clear spectroscopic evidence for a reduction in symmetry from a perfect octahedron. While a static distortion is not definitively confirmed by electron diffraction, this vibrational feature suggests the presence of significant vibronic coupling.
For PtF₆, the vibrational spectra are consistent with the Oₕ point group, showing no significant broadening or splitting of the degenerate modes.[7] This aligns with the theoretical understanding that strong spin-orbit coupling in this d⁴ system effectively quenches the Jahn-Teller distortion.
Experimental Protocols
Gas-Phase Electron Diffraction
The determination of the molecular structures of these highly reactive and volatile hexafluorides is a significant experimental challenge. The general protocol involves the following steps:
-
Sample Handling: The hexafluoride gas is handled in a vacuum line constructed from corrosion-resistant materials like stainless steel or Monel.
-
Nozzle System: The gas is introduced into a high-vacuum chamber through a specialized nozzle, creating a supersonic jet of molecules. This process cools the molecules to low rotational and vibrational temperatures, simplifying the resulting diffraction pattern.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet.
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector, which is typically a photographic plate or a CCD camera.
-
Data Analysis: The radially averaged intensity of the diffraction pattern is measured and converted into a molecular scattering function. This experimental function is then compared to theoretical scattering functions calculated for various molecular models (e.g., Oₕ and D₄ₕ). A least-squares refinement is performed to determine the structural parameters (bond lengths, angles, and vibrational amplitudes) that best fit the experimental data.
Vibrational Spectroscopy (Raman and IR)
Obtaining the vibrational spectra of corrosive gases like the hexafluorides also requires specialized equipment and techniques:
-
Infrared (IR) Spectroscopy:
-
Gas Cell: A gas cell with windows transparent to infrared radiation (e.g., AgCl or KBr) is used. The body of the cell must be constructed from a material resistant to fluoride (B91410) corrosion, such as nickel or Monel.
-
FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum over a wide spectral range.
-
Sample Introduction: The hexafluoride gas is introduced into the evacuated gas cell to a specific pressure.
-
Data Acquisition: The infrared absorption spectrum is recorded. Multiple scans are often averaged to improve the signal-to-noise ratio.
-
-
Raman Spectroscopy:
-
Sample Illumination: A laser beam is passed through the sample. For corrosive gases, this can be done in a specially designed, corrosion-resistant cell with high-quality optical windows.
-
Scattered Light Collection: The scattered light is collected at a 90° angle to the incident laser beam.
-
Rayleigh Filtering: A notch or edge filter is used to remove the intense Rayleigh scattered light, which is at the same frequency as the laser.
-
Dispersion and Detection: The remaining Raman scattered light is dispersed by a grating and detected by a sensitive detector, such as a CCD.
-
Data Analysis: The Raman spectrum, which is a plot of intensity versus the Raman shift (the difference in frequency between the incident and scattered light), is analyzed to identify the vibrational modes of the molecule.
-
Logical Framework for Hexafluoride Geometry
The final geometry of a transition metal hexafluoride is determined by a balance of electronic and relativistic effects. The following diagram illustrates this logical relationship.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 3. Gas-phase molecular structures of third row transition-metal hexafluorides WF6, ReF6, OsF6, IrF6, and PtF6. An electron-diffraction and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Study of Iridium Oxidation States: +6 vs +5
A Guide for Researchers, Scientists, and Drug Development Professionals
Iridium, a dense and highly corrosion-resistant transition metal, exhibits a wide range of oxidation states, with its higher oxidation states (+5 and +6) being of significant interest in catalysis, materials science, and drug development.[1] The distinct electronic configurations of Ir(+5) and Ir(+6) give rise to unique chemical and physical properties. This guide provides an objective comparison of these two oxidation states, supported by experimental data, to aid researchers in understanding and harnessing their potential.
Electronic and Magnetic Properties
The electronic configuration of iridium is [Xe] 4f¹⁴ 5d⁷ 6s². In its +5 oxidation state, iridium has a d⁴ electronic configuration, while in the +6 state, it possesses a d³ configuration. This difference in the number of d-electrons profoundly influences their magnetic properties.
Ir(+6) compounds, with a d³ configuration in an octahedral field, are expected to have three unpaired electrons, leading to paramagnetism. In contrast, Ir(+5) compounds (d⁴) in a strong octahedral ligand field can be either high-spin (four unpaired electrons) or low-spin (two unpaired electrons), with the low-spin state being more common for a 5d transition metal. Recent studies on double perovskite oxides have shown that the Ir 5d local magnetic moment has a different character depending on the oxidation state. For Ir(+5) oxides, the orbital contribution to the magnetic moment is comparable to the spin contribution, whereas the orbital contribution is quenched for Ir(+6) samples.[2]
Table 1: Comparison of Electronic and Magnetic Properties
| Property | Iridium(+6) | Iridium(+5) |
| Electronic Configuration | d³ | d⁴ (typically low-spin) |
| Number of Unpaired Electrons | 3 | 2 (low-spin) |
| Magnetic Behavior | Paramagnetic | Paramagnetic |
| Orbital Magnetic Moment | Quenched in oxides[2] | Significant in oxides[2] |
Structural and Spectroscopic Characteristics
The higher positive charge on the Ir(+6) ion leads to a smaller ionic radius compared to Ir(+5). This results in shorter metal-ligand bond lengths in Ir(+6) compounds for the same coordinating atom. This trend is evident in the comparison of the average Ir-F bond lengths in IrF₆ and the Ir-F bond lengths in the [IrF₆]⁻ anion (formally Ir(+5)).
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to distinguish between different oxidation states. The binding energy of the core electrons, such as Ir 4f, is sensitive to the chemical environment and oxidation state of the iridium atom. Generally, a higher oxidation state leads to a higher binding energy due to the increased electrostatic attraction between the core electrons and the nucleus. While a comprehensive database directly comparing Ir(+5) and Ir(+6) is still developing, studies on various iridium oxides and halides provide valuable insights. For instance, the Ir 4f₇/₂ binding energy for IrO₂ (Ir⁴⁺) is around 61.6-61.9 eV, while for some species believed to be of a higher oxidation state, the binding energy is observed at higher values.[3][4] It is important to note that other factors, such as the nature of the ligands, can also influence the binding energy.[3]
Table 2: Comparison of Structural and Spectroscopic Data
| Parameter | Iridium(+6) Example (IrF₆) | Iridium(+5) Example ([IrF₆]⁻) |
| Coordination Geometry | Octahedral | Octahedral |
| Average Ir-Ligand Bond Length | ~1.83 Å (Ir-F)[5] | ~1.87 Å (Ir-F) in KIrF₆ |
| Ir 4f₇/₂ XPS Binding Energy (eV) | Expected to be higher than Ir(+5) | Generally lower than Ir(+6) |
Synthesis and Stability
The synthesis of compounds with iridium in high oxidation states is challenging due to the strong oxidizing conditions required. Ir(+6) is the highest oxidation state of iridium that has been isolated in a stable binary compound, iridium hexafluoride (IrF₆).[1] Ir(+6) is also found in some mixed oxides with a perovskite structure.[1]
The Ir(+5) state, while still highly oxidizing, is more accessible than Ir(+6). Mononuclear coordination complexes of Ir(+5) have been synthesized and characterized, demonstrating their stability under specific ligand environments. The stability of these high-valent iridium complexes is often attributed to the use of strongly donating and oxidation-resistant ligands.
Experimental Protocols
Synthesis of Iridium Hexafluoride (IrF₆)
Materials: Iridium metal powder, elemental fluorine gas.
Procedure:
-
Place iridium metal powder in a reaction vessel made of a material resistant to fluorine, such as nickel or Monel.
-
Heat the vessel to 300 °C.
-
Introduce an excess of elemental fluorine gas into the reaction vessel.
-
The volatile IrF₆ product is carried out of the reactor by the gas stream.
-
To prevent thermal dissociation, the IrF₆ must be rapidly cooled and condensed in a cold trap.
Reaction: Ir(s) + 3F₂(g) → IrF₆(g)[5]
Synthesis of a Mononuclear Iridium(V) Coordination Complex
A detailed protocol for the synthesis of a specific Ir(V) complex, such as [IrV(dpyp)₂]⁺, would involve the oxidation of a precursor Ir(IV) complex. The synthesis of the precursor itself involves multi-step organic ligand synthesis and coordination chemistry, the specifics of which are highly dependent on the target molecule. A general workflow is outlined in the diagram below.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the oxidation state of iridium in a synthesized compound.
Instrumentation: An XPS spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Preparation: Mount the solid sample on a sample holder using double-sided conductive tape. Ensure the sample is free from surface contamination. If necessary, briefly sputter the surface with an argon ion beam, though this can sometimes reduce high-oxidation-state species.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra of the Ir 4f region.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the Ir 4f spectrum using appropriate software. The spectrum will consist of a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling.
-
Determine the binding energy of the Ir 4f₇/₂ peak and compare it to literature values for known iridium compounds to assign the oxidation state.[6][7]
-
Magnetic Susceptibility Measurement (Gouy Method)
Objective: To determine the magnetic moment of an iridium complex and infer the number of unpaired electrons.
Instrumentation: Gouy balance, which includes a sensitive balance and a powerful electromagnet.
Procedure:
-
Sample Preparation: Finely grind the solid sample and pack it uniformly into a Gouy tube to a known height.
-
Measurement:
-
Weigh the sample in the absence of a magnetic field.
-
Weigh the sample in the presence of a strong, uniform magnetic field.
-
-
Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. From this, the effective magnetic moment (µ_eff) can be determined using the following equation: µ_eff = 2.828 * (χ_M * T)^½ where χ_M is the molar magnetic susceptibility and T is the absolute temperature.
-
Interpretation: The calculated magnetic moment is compared to the theoretical spin-only magnetic moment to determine the number of unpaired electrons.[8][9]
Signaling Pathways and Experimental Workflows
dot
Caption: Workflow for the synthesis and characterization of a high-valent iridium complex.
Conclusion
The +5 and +6 oxidation states of iridium present a fascinating area of study with significant potential for practical applications. While Ir(+6) represents a more powerful oxidizing agent, its instability makes it challenging to work with. The Ir(+5) state offers a more accessible yet still highly reactive alternative. The choice between these oxidation states for a particular application will depend on the required reactivity, stability, and the specific chemical environment. Further research into the synthesis and characterization of a wider range of Ir(+5) and Ir(+6) compounds will undoubtedly lead to new discoveries and advancements in various scientific fields.
References
- 1. Iridium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Iridium [xpsfitting.com]
- 5. LIII-Edge XANES Study on Unusually High Valent Iridium in a Perovskite Lattice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Iridium | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Unveiling the Fleeting Fragments: A Comparative Guide to Validating IrF₆ Photodecomposition Products through Spectroscopy
For researchers, scientists, and drug development professionals delving into the intricate world of high-valent metal fluorides, understanding the stability and decomposition pathways of compounds like iridium hexafluoride (IrF₆) is paramount. This guide provides an objective comparison of spectroscopic methods for validating the photodecomposition products of IrF₆, supported by experimental data and detailed protocols. We will explore the strengths and limitations of established techniques and compare them with viable alternatives.
The photo-initiated decomposition of iridium hexafluoride (IrF₆) yields a series of lower-valent iridium fluorides. The primary photoproducts upon irradiation with λ=365 nm are iridium pentafluoride (IrF₅) and iridium trifluoride (IrF₃).[1] More extensive irradiation at a shorter wavelength (λ=278 nm) can lead to the formation of iridium tetrafluoride (IrF₄) and iridium difluoride (IrF₂).[1] The validation of these highly reactive and unstable species necessitates specialized analytical techniques, with matrix isolation spectroscopy being a cornerstone methodology.
Spectroscopic Validation: A Detailed Look
Matrix isolation infrared (IR) and ultraviolet-visible (UV-vis) spectroscopy are powerful tools for the in-situ characterization of the photodecomposition products of IrF₆. This technique involves trapping the parent molecule and its subsequent photoproducts in an inert gas matrix at cryogenic temperatures, typically around 6 Kelvin.[1] This isolation prevents further reactions and allows for the spectroscopic interrogation of individual species.
Experimental Protocol: Matrix Isolation Spectroscopy of IrF₆ Photodecomposition
The following protocol outlines the key steps involved in the spectroscopic validation of IrF₆ photodecomposition products.
1. Sample Preparation and Deposition:
- A gaseous mixture of IrF₆ diluted in an inert gas (e.g., neon or argon) is prepared.
- This mixture is then slowly deposited onto a cryogenic surface, such as a gold-plated mirror or a CsI window, cooled to approximately 6 K by a closed-cycle helium cryostat.[1]
- The deposition is performed under high vacuum to prevent contamination.
2. Photolysis:
- The isolated IrF₆ in the matrix is irradiated with a specific wavelength of light.
- For the initial decomposition to IrF₅ and IrF₃, a UV light source with a wavelength of 365 nm is typically used.[1]
- To induce further decomposition to IrF₄ and IrF₂, a shorter wavelength of 278 nm is employed.[1]
- The duration of irradiation is a critical parameter that influences the product distribution.
3. Spectroscopic Measurement:
- IR and UV-vis spectra are recorded before and after each irradiation step.
- IR spectroscopy provides information about the vibrational frequencies of the molecules, which are characteristic of their structure and bonding.
- UV-vis spectroscopy reveals the electronic transitions within the molecules, offering complementary information for identification.
- The disappearance of the spectral features of IrF₆ and the appearance of new bands corresponding to the photoproducts are monitored.
4. Data Analysis and Identification:
- The experimentally observed vibrational frequencies and electronic absorption bands are compared with theoretical values obtained from quantum-chemical calculations (e.g., Density Functional Theory - DFT).
- This comparison is crucial for the unambiguous assignment of the spectral features to the specific iridium fluoride (B91410) products.
Experimental Workflow for Spectroscopic Validation
References
A Comparative Guide to Benchmarking Computational Models for Iridium Fluoride Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting the Properties of Iridium Fluorides, Supported by Experimental Data.
This guide provides a comprehensive analysis of various computational models used to predict the molecular properties of iridium fluorides (IrFn). The performance of key theoretical methods is benchmarked against experimental data, offering insights into their accuracy and applicability. This information is crucial for researchers in materials science and drug development where understanding the behavior of heavy metal compounds is vital.
Data Presentation: Performance of Computational Models
The accurate prediction of molecular geometries and vibrational frequencies is a primary test for any computational model. The following tables summarize the performance of different theoretical methods against experimental values for iridium hexafluoride (IrF₆), the most extensively studied species in this family.
Table 1: Comparison of Calculated and Experimental Ir-F Bond Lengths in IrF₆
| Computational Model | Basis Set | Calculated Bond Length (Å) | Deviation from Exp. (Å) |
| Experimental | - | 1.833 | - |
| CCSD(T) | aT-PP | 1.832 | -0.001 |
| 2c-X2C-B3LYP | aT-PP | 1.832 | -0.001 |
Experimental value is from gas-phase electron diffraction.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) in IrF₆
| Vibrational Mode | Experimental | CCSD(T) | 2c-X2C-B3LYP |
| ν₁ (A₁g, Raman) | 734 | 727.9 | 733.0 |
| ν₂ (E_g, Raman) | 691 | - | 647.0 |
| ν₃ (F₁u, IR) | 719 | - | 718.0 |
| ν₄ (F₁u, IR) | 276 | - | 271.0 |
| ν₅ (F₂g, Raman) | 315 | - | 299.0 |
| ν₆ (F₂u, Inactive) | (268) | - | 258.0 |
Experimental values are from infrared and Raman spectroscopy of gaseous IrF₆. The ν₆ frequency is estimated.
Table 3: Calculated Ir-F Bond Dissociation Enthalpies (BDEs) at 298.15 K (kJ mol⁻¹)
| Reaction | 2c-X2C-B3LYP | CCSD(T) |
| IrF₆ → IrF₅ + F | 303 | 295 |
| IrF₅ → IrF₄ + F | 382 | 363 |
| IrF₄ → IrF₃ + F | 412 | 400 |
| IrF₃ → IrF₂ + F | 473 | 465 |
| IrF₂ → IrF + F | 511 | 499 |
| IrF → Ir + F | 473 | 461 |
The Importance of Relativistic Effects
For heavy elements like iridium, relativistic effects, particularly spin-orbit coupling (SOC), play a crucial role in determining molecular structure and properties.[1][2] For instance, in iridium pentafluoride (IrF₅), spin-orbit coupling has a significant influence on the molecular structure, favoring a C₄ᵥ symmetry over a Jahn-Teller distorted C₂ᵥ structure.[3] Computational models that incorporate these effects, such as the two-component (2c) DFT methods, are essential for accurate predictions.[4]
Experimental Protocols
The experimental data used for benchmarking in this guide are primarily derived from matrix-isolation infrared spectroscopy and gas-phase electron diffraction.
Matrix-Isolation Infrared Spectroscopy
This technique allows for the study of reactive species, such as the lower iridium fluorides, by trapping them in an inert gas matrix at cryogenic temperatures.
Protocol:
-
Generation of Iridium Fluorides:
-
Laser Ablation: Iridium atoms are generated by laser ablation of an iridium target. These atoms are then co-deposited with a mixture of fluorine (0.5-1%) in an excess of a noble gas (neon or argon) onto a cryogenic window (6-12 K).[4]
-
Photo-initiated Defluorination: Iridium hexafluoride (IrF₆) is isolated in a neon or argon matrix at low temperatures. Subsequent UV irradiation (e.g., at 365 nm) of the matrix leads to the stepwise removal of fluorine atoms, forming lower fluorides like IrF₅ and IrF₃.[3][4] Further irradiation at different wavelengths can produce other species.[3][4]
-
-
Spectroscopic Analysis: The matrix-isolated species are then characterized using infrared (IR) and UV-Vis spectroscopy.[3][4] The vibrational frequencies of the different iridium fluoride (B91410) molecules are identified by their characteristic Ir-F stretching bands.[4]
Gas-Phase Electron Diffraction
This method is used to determine the precise molecular structure of stable, volatile compounds like IrF₆ in the gas phase. A beam of high-energy electrons is diffracted by the gas molecules, and the resulting diffraction pattern is analyzed to determine bond lengths and angles. The experimental Ir-F bond length for IrF₆ of 1.833 Å was determined using this technique.
Visualizing Computational and Experimental Workflows
The following diagrams illustrate the logical flow of a typical benchmarking study and the relationship between different computational and experimental methods.
Conclusion
The benchmarking of computational models for iridium fluoride properties reveals several key insights. Coupled Cluster methods, such as CCSD(T), generally provide high accuracy for geometric and thermochemical properties, closely matching experimental data where available.[4] Density Functional Theory, particularly when employing methods that account for relativistic effects like spin-orbit coupling, offers a good balance of accuracy and computational cost.[4] For researchers studying iridium-containing compounds, the choice of computational model should be guided by the specific property of interest and the required level of accuracy, with the understanding that for these heavy element systems, relativistic effects cannot be neglected.
References
Safety Operating Guide
Navigating the Safe Disposal of Iridium Hexafluoride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly reactive compounds like iridium hexafluoride (IrF₆) is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe neutralization and disposal of iridium hexafluoride, ensuring operational safety and regulatory compliance.
Iridium hexafluoride is a potent fluorinating agent and a strong oxidizer, reacting vigorously with water and organic materials. Its disposal requires a carefully controlled procedure to mitigate the risks associated with its reactivity and the hazardous byproducts of its decomposition, primarily hydrofluoric acid (HF).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. Iridium hexafluoride is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling iridium hexafluoride. This includes:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty neoprene or nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-retardant lab coat, supplemented with a chemical-resistant apron. |
| Respiratory | A full-face respirator with cartridges suitable for acid gases and fluorides, or a self-contained breathing apparatus (SCBA), especially in case of spills or poor ventilation. |
Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released gases. An emergency shower and eyewash station must be readily accessible.
Experimental Protocol for the Disposal of Iridium Hexafluoride
The recommended procedure for the disposal of iridium hexafluoride involves a two-stage process: controlled hydrolysis followed by neutralization of the resulting acidic solution. This method is based on the general principles for quenching reactive metal halides and neutralizing hydrofluoric acid.
Materials Required:
-
Iridium hexafluoride waste
-
An inert, high-boiling point solvent (e.g., heptane (B126788) or a perfluorinated solvent)
-
Deionized water
-
A slurry of calcium hydroxide (B78521) (lime) or sodium carbonate (soda ash)
-
pH indicator strips or a calibrated pH meter
-
Appropriately labeled hazardous waste containers (polyethylene or other HF-resistant plastic)
Step 1: Controlled Hydrolysis (Quenching)
The primary hazard during hydrolysis is the rapid and exothermic reaction with water. To control this, the reaction is carried out in a phased manner, starting with a less reactive quenching agent in an inert solvent.
-
Preparation: In a chemical fume hood, place the container with the iridium hexafluoride waste in a larger secondary container that can serve as an ice bath.
-
Inert Solvent Addition: Add an inert, high-boiling point solvent to the iridium hexafluoride to create a slurry. This helps to dissipate heat generated during the reaction.
-
Cooling: Cool the slurry to 0°C using an ice bath.
-
Initial Quenching with Isopropanol: Slowly and dropwise, add isopropanol to the cooled slurry with constant, gentle stirring. The isopropanol will react less vigorously with the IrF₆ than water. Continue adding isopropanol until the evolution of gas subsides.
-
Secondary Quenching with Methanol: After the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner. Methanol is more reactive than isopropanol and will react with any remaining, less accessible IrF₆.
-
Final Hydrolysis with Water: Once the reaction with methanol has ceased, very slowly and carefully add deionized water dropwise. This will hydrolyze any remaining iridium hexafluoride and other reactive intermediates. The expected, though unconfirmed, reaction is:
IrF₆(s) + 3H₂O(l) → IrO₃(s) + 6HF(aq)
Note: The exact nature of the iridium oxide/hydroxide precipitate may vary.
Step 2: Neutralization of Hydrofluoric Acid
The resulting solution will be highly acidic due to the formation of hydrofluoric acid. HF is extremely corrosive and toxic, and its neutralization is a critical step.
-
Preparation of Neutralizing Agent: Prepare a slurry of calcium hydroxide (lime) or a solution of sodium carbonate (soda ash). Calcium hydroxide is often recommended as it forms insoluble calcium fluoride (B91410) (CaF₂), which precipitates out of the solution.[1]
-
Neutralization: Slowly add the neutralizing slurry/solution to the acidic mixture while continuously monitoring the pH. This reaction is also exothermic, so maintain cooling with the ice bath. The neutralization reactions are:
2HF(aq) + Ca(OH)₂(s) → CaF₂(s) + 2H₂O(l)
or
2HF(aq) + Na₂CO₃(aq) → 2NaF(aq) + H₂O(l) + CO₂(g)
-
pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is between 6 and 8.
-
Precipitate Settling: Allow the precipitate (iridium oxides/hydroxides and calcium fluoride) to settle.
Step 3: Waste Collection and Disposal
-
Separation: Decant the supernatant liquid and check its pH again. If it is within the neutral range, it may be permissible to dispose of it down the drain with copious amounts of water, subject to local regulations.
-
Solid Waste: The remaining solid precipitate should be collected in a clearly labeled hazardous waste container.
-
Final Disposal: The sealed container of solid waste must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.
Logical Workflow for Iridium Hexafluoride Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of iridium hexafluoride.
Caption: Workflow for the proper disposal of iridium hexafluoride.
By adhering to these rigorous safety and procedural guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of iridium hexafluoride, fostering a culture of safety and trust in their research endeavors.
References
Personal protective equipment for handling Iridium hexafluoride
Essential Safety and Handling Guide for Iridium Hexafluoride
This document provides immediate, essential safety protocols and operational guidance for the handling and disposal of Iridium Hexafluoride (IrF₆). It is intended for researchers, scientists, and drug development professionals. Strict adherence to these procedures is critical due to the hazardous nature of this compound.
Iridium Hexafluoride is a highly reactive and corrosive compound.[1] It causes severe skin burns and eye damage and may be corrosive to metals.[2][3][4] It is crucial to avoid all personal contact, including inhalation, and to use it only in a well-ventilated area, away from moisture and incompatible materials.[2]
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the most critical lines of defense against the hazards of Iridium Hexafluoride. The following table summarizes the required equipment.
| Protection Area | Required Equipment | Specifications and Rationale |
| Respiratory | A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator.[2][5] | Required to prevent inhalation of corrosive fumes, which can cause severe lung damage and pulmonary edema, with effects potentially delayed up to 24 hours.[2] A standard air-purifying respirator is insufficient. |
| Eye & Face | Full-face shield in conjunction with chemical splash goggles.[2][6] | Provides primary protection against severe eye damage and splashes.[2] Contact lenses should not be worn as they can absorb and concentrate irritants.[2] |
| Hand | Inner and outer chemical-resistant gloves (e.g., Nitrile). A combination like Silver Shield layered with thick Nitrile gloves is recommended for handling highly corrosive fluorides. | Provides robust protection against severe skin burns.[2] Contaminated gloves must be replaced immediately following manufacturer instructions.[7] |
| Body | A totally encapsulated, chemical- and vapor-protective suit. A PVC apron or a full PVC protective suit may be required for severe exposure scenarios.[2][5] | Protects skin from contact with the highly corrosive material.[2] Work clothes should be laundered separately from other clothing.[2] |
| Footwear | Chemical-resistant, steel-toed boots.[5][7] | Protects feet from spills and falling objects. Footwear must be compatible with the chemical environment.[7] |
Operational Plan: Handling and Disposal
This section provides a step-by-step procedural guide for the safe handling and disposal of Iridium Hexafluoride.
Preparation and Area Setup
-
Ventilation: All work must be conducted within a certified chemical fume hood with a robust local exhaust ventilation system.[2]
-
Safety Equipment: Ensure an emergency eyewash station and safety shower are directly accessible and have been recently tested.[2]
-
Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for Iridium Hexafluoride before beginning any work.
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.[2] Ensure it is clearly labeled.[2]
-
Incompatible Materials: Remove all incompatible materials, especially moisture, from the work area.[2]
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Chemical Handling Procedure
-
Container Handling: Keep containers securely sealed when not in use and store them in a cool, dry, well-ventilated area away from incompatible substances.[2]
-
Dispensing: Use dry, clean-up procedures and avoid generating dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Monitoring: The atmosphere in the work area should be regularly checked to ensure exposure standards are maintained.[2]
Emergency and Spill Management
-
Minor Spills:
-
Major Spills:
-
Evacuate personnel to a safe area immediately.
-
Ensure adequate ventilation.
-
Follow established emergency protocols and contact the appropriate safety personnel.
-
-
First Aid:
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if possible, but only by skilled personnel.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing, including footwear, while continuing to flush with water.[2] Seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them warm and at rest.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention, as lung edema may be delayed.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][8] Seek immediate medical attention.[2]
-
Decontamination and Disposal Plan
-
Decontamination: All tools and surfaces must be decontaminated according to established laboratory procedures for highly corrosive materials.
-
Waste Collection: Place all contaminated materials, including used PPE and spill cleanup supplies, into a suitable, clearly labeled container designated for hazardous waste.[2]
-
Disposal: Dispose of all waste, including the chemical itself and any contaminated materials, as authorized hazardous or special waste.[2] This must be done in strict accordance with all local, state, and federal regulations. The material must not be discharged into drains or the environment.[8]
Process Workflow Diagram
The following diagram illustrates the logical workflow for safely handling Iridium Hexafluoride, from initial preparation to final disposal.
References
- 1. Cas 7783-75-7,iridium hexafluoride | lookchem [lookchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. Iridium hexafluoride | F6Ir-6 | CID 3014587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. guidechem.com [guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
